molecular formula C7H8N4O2 B1682246 Theobromine CAS No. 83-67-0

Theobromine

Cat. No.: B1682246
CAS No.: 83-67-0
M. Wt: 180.16 g/mol
InChI Key: YAPQBXQYLJRXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theobromine (3,7-dimethylxanthine) is a primary methylxanthine alkaloid found in the cacao plant (Theobroma cacao) and is a key metabolite of caffeine . This compound serves as a valuable tool for researching metabolic, cardiovascular, and neurological pathways. Its primary characterized mechanism of action is the non-selective antagonism of adenosine receptors , with additional studied effects including inhibition of phosphodiesterase enzymes, leading to increased intracellular cyclic AMP (cAMP) levels, and modulation of calcium ion release . Current scientific investigation has highlighted this compound's significant potential in combating obesity-related complications. Research indicates it mediates anti-obesity effects through multiple pathways, including the promotion of white adipose tissue browning, activation of brown adipose tissue, reduction of adipogenesis, and exertion of anti-inflammatory and antioxidant properties . These mechanisms make it a compelling compound for metabolic disorder research. Beyond metabolic studies, this compound is relevant for cardiovascular and respiratory research due to its documented effects as a vasodilator, mild diuretic, and bronchodilator . It has also demonstrated neuroprotective potential, with studies suggesting it may provide protection against age-related diseases such as Alzheimer's and Parkinson's by acting as an adenosine receptor antagonist in the brain . Furthermore, its anti-inflammatory properties are explored in models of conditions like asthma, dermatitis, and arthritis . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or human consumption use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2/h3H,1-2H3,(H,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPQBXQYLJRXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Record name THEOBROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21098
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name theobromine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Theobromine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9026132
Record name Theobromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Theobromine is an odorless white crystalline powder. Bitter taste. pH (saturated solution in water): 5.5-7. (NTP, 1992), Solid
Record name THEOBROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21098
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theobromine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

Sublimes at 554-563 °F (NTP, 1992), Sublimes 290-295 °C
Record name THEOBROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21098
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3,7-Dimethylxanthine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 330 mg/L at 25 °C, In water, 500 mg/L, temp not specified, Slightly soluble in water, One gram dissolves in about 200 mL water, 150 mL boiling water, For more Solubility (Complete) data for 3,7-Dimethylxanthine (7 total), please visit the HSDB record page., 0.33 mg/mL at 25 °C
Record name THEOBROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21098
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theobromine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,7-Dimethylxanthine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Theobromine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.522 g/cu cm at 20 °C; relative density: 1.522 at 20 °C
Record name 3,7-Dimethylxanthine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic needles (/crystalline structure is/ lamellar twining on 001 /axis/) from water, White powder or monoclinic needles

CAS No.

83-67-0
Record name THEOBROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21098
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theobromine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Theobromine [INN:BAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theobromine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name theobromine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757407
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name theobromine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Theobromine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9026132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Theobromine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THEOBROMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBD445WZ5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,7-Dimethylxanthine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Theobromine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

675 °F (NTP, 1992), 357 °C
Record name THEOBROMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21098
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Theobromine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01412
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3,7-Dimethylxanthine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7332
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Theobromine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002825
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Theobromine: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine, a bitter alkaloid of the methylxanthine class, is a compound of significant interest due to its physiological effects and its prevalence in various consumer products, most notably cocoa and chocolate. First isolated in the 19th century, its discovery and subsequent first chemical synthesis were important milestones in the field of organic chemistry and natural product science. This technical guide provides an in-depth exploration of the historical discovery and the first reported chemical synthesis of this compound, presenting the available data in a structured format for scientific professionals.

Discovery of this compound (1841)

This compound was first discovered in 1841 by the Russian chemist Aleksandr Abramovich Woskresensky while he was working in the laboratory of Justus von Liebig in Giessen, Germany.[1][2] He successfully isolated the compound from the beans of the cacao tree, Theobroma cacao, from which the compound derives its name. The name "this compound" is derived from Theobroma, the genus of the cacao tree, which itself is a combination of the Greek roots theo ("god") and broma ("food"), meaning "food of the gods".[2] The suffix "-ine" is used to denote its alkaloid nature.

Experimental Protocol: Isolation from Cacao Beans
  • Defatting of Cacao Beans: The raw cacao beans were first ground and then treated with a non-polar solvent, such as petroleum ether or diethyl ether, to remove the fatty components (cocoa butter). This step was crucial as this compound is more soluble in the non-fatty portion of the bean.

  • Extraction of the Alkaloid: The defatted cacao powder was then subjected to an extraction with hot water or aqueous ethanol. This compound has a higher solubility in hot water, which facilitates its separation from other components of the bean.

  • Purification: The resulting aqueous extract, containing this compound and other water-soluble compounds, was then purified. This likely involved steps such as:

    • Precipitation of Impurities: Treatment with a clarifying agent, such as lead acetate, to precipitate tannins and other impurities.

    • Filtration: Removal of the precipitated impurities by filtration.

    • Crystallization: The purified solution was then concentrated, and upon cooling, this compound crystallized out of the solution. The crystals were then collected.

The isolated substance was a white, crystalline powder with a bitter taste. Woskresensky's initial elemental analysis of the compound was reported as C₉H₅N₃O₂, which was later corrected to its true molecular formula, C₇H₈N₄O₂.[1]

Logical Workflow of this compound Discovery

Theobromine_Discovery Cacao_Beans Ground Cacao Beans Defatting Defatting with Non-Polar Solvent Cacao_Beans->Defatting Removal of Cocoa Butter Extraction Hot Water/Ethanol Extraction Defatting->Extraction Extraction of Alkaloids Purification Purification of Aqueous Extract Extraction->Purification Removal of Impurities Crystallization Crystallization Purification->Crystallization Concentration and Cooling This compound Isolated this compound Crystals Crystallization->this compound

Caption: Workflow of Woskresensky's this compound Isolation.

Historical Synthesis of this compound (1882)

The first chemical synthesis of this compound was a significant achievement in organic chemistry, accomplished by the renowned German chemist Hermann Emil Fischer in 1882.[2] This synthesis was part of his broader, groundbreaking work on the chemistry of purines, for which he would later be awarded the Nobel Prize in Chemistry in 1902. Fischer's synthesis confirmed the chemical structure of this compound and its relationship to other purine (B94841) alkaloids like caffeine (B1668208) and xanthine (B1682287).

Experimental Protocol: Synthesis from Xanthine

Fischer's 1882 publication, "Umwandlung des Xanthins in Theobromin und Caffeïn" in the Berichte der deutschen chemischen Gesellschaft, outlines the synthesis of this compound from xanthine. The key transformation was the methylation of xanthine.

  • Preparation of the Starting Material: The synthesis began with xanthine (C₅H₄N₄O₂), a purine base that can be obtained from natural sources or through chemical synthesis.

  • Methylation Reaction: Xanthine was treated with a methylating agent, typically methyl iodide (CH₃I), in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium hydroxide, was used to deprotonate the acidic protons on the xanthine molecule, making it more nucleophilic and susceptible to methylation.

  • Reaction Conditions: The reaction was likely carried out in a suitable solvent, and heating was probably employed to increase the reaction rate. The precise temperature and reaction time would have been determined empirically by Fischer.

  • Formation of this compound: The methylation of xanthine can occur at different nitrogen atoms. This compound is 3,7-dimethylxanthine. Fischer's work would have involved careful control of the reaction conditions to favor the formation of the desired dimethylated product.

  • Isolation and Purification: After the reaction was complete, the this compound was isolated from the reaction mixture. This would have involved steps such as neutralization of the excess base, removal of the solvent, and purification of the product, likely through recrystallization, to obtain pure this compound.

Signaling Pathway of this compound Synthesis

Theobromine_Synthesis Xanthine Xanthine (C5H4N4O2) This compound This compound (C7H8N4O2) 3,7-dimethylxanthine Xanthine->this compound Methylation Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->this compound Base Base (e.g., NaOH) Base->this compound

References

Theobromine Biosynthesis in Theobroma cacao: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Theobromine (3,7-dimethylxanthine) is the principal purine (B94841) alkaloid in Theobroma cacao, the source of cocoa and chocolate. It is responsible for many of cocoa's characteristic physiological effects and is a key determinant of its flavor profile. Understanding the biosynthesis of this compound is critical for crop improvement, quality control, and exploring its potential applications in pharmacology. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, presenting quantitative data on its accumulation, detailed experimental protocols for its study, and visualizations of the core metabolic and experimental processes. The primary audience for this document includes researchers in plant biology, biochemistry, and drug development.

The Core Biosynthetic Pathway

The biosynthesis of this compound in T. cacao is a specialized branch of purine metabolism. The pathway originates from the purine nucleotide pool and proceeds through a series of methylation steps. The core pathway begins with xanthosine (B1684192), a nucleoside derived from either adenosine (B11128) monophosphate (AMP), inosine (B1671953) monophosphate (IMP), or guanosine (B1672433) monophosphate (GMP).[1][2]

The synthesis of this compound from xanthosine involves three key enzymatic reactions[1][2][3]:

  • N-methylation of Xanthosine: The pathway is initiated by the methylation of xanthosine at the N7 position to form 7-methylxanthosine (B1261978). This reaction is catalyzed by a xanthosine N-methyltransferase (XMT).

  • Hydrolysis: The ribose sugar is cleaved from 7-methylxanthosine to yield 7-methylxanthine (B127787).

  • N-methylation of 7-methylxanthine: The final step is the methylation of 7-methylxanthine at the N3 position to produce this compound (3,7-dimethylxanthine).

This compound itself can serve as a precursor for caffeine (B1668208) (1,3,7-trimethylxanthine) through a subsequent methylation step at the N1 position, a reaction that occurs at a limited rate in T. cacao, leading to this compound's predominance.[4] The primary methyl group donor for these reactions is S-adenosyl-L-methionine (SAM).

Theobromine_Biosynthesis Xanthosine Xanthosine mXanthosine 7-methylxanthosine Xanthosine->mXanthosine Xanthosine N-methyltransferase (XMT) mXanthine 7-methylxanthine mXanthosine->mXanthine Nucleosidase This compound This compound (3,7-dimethylxanthine) mXanthine->this compound 7-methylxanthine N-methyltransferase (MXMT) Caffeine Caffeine (1,3,7-trimethylxanthine) This compound->Caffeine Caffeine Synthase Precursor_Pathway AMP AMP IMP IMP AMP->IMP XMP Xanthosine-5'-monophosphate IMP->XMP GMP GMP GMP->XMP Xanthosine Xanthosine XMP->Xanthosine Core_Pathway Core this compound Biosynthesis Pathway Xanthosine->Core_Pathway Radiotracer_Workflow Start Excise T. cacao Tissue Incubate Incubate with [¹⁴C]-labeled Precursor (e.g., Adenine) Start->Incubate Extract Homogenize and Extract Metabolites Incubate->Extract Separate Separate Metabolites (HPLC or TLC) Extract->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Radiolabel Distribution Quantify->Analyze HPLC_Workflow Start Prepare Tissue Extract Filter Filter Extract (0.45 µm) Start->Filter Inject Inject Sample onto C18 HPLC Column Filter->Inject Separate Separate with Gradient Elution (Water/Acetonitrile) Inject->Separate Detect Detect Compounds (UV Detector @ 280 nm) Separate->Detect Analyze Quantify using Standard Curve Detect->Analyze

References

The Pharmacology of Theobromine and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine, a methylxanthine alkaloid naturally present in cocoa, has long been of interest for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the pharmacology of this compound and its principal metabolites. The primary mechanisms of action, including adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, are detailed, along with a thorough examination of its pharmacokinetic profile across different species. The physiological effects on various systems, including cardiovascular, respiratory, and central nervous, are discussed. Furthermore, this guide delves into the pharmacological activities of its major metabolites—7-methylxanthine (B127787), 3-methylxanthine, and 3,7-dimethyluric acid—highlighting their contribution to the overall therapeutic and physiological profile of this compound. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the molecular mechanisms.

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid most notably found in the cacao plant (Theobroma cacao).[1] As a member of the methylxanthine class, it shares structural similarities with caffeine (B1668208) and theophylline (B1681296), and consequently, exhibits a range of physiological effects.[2] While its effects are generally milder than those of caffeine, this compound possesses a unique pharmacological profile that warrants detailed investigation for its potential therapeutic applications. This guide aims to provide an in-depth technical resource on the pharmacology of this compound and its metabolites for researchers and drug development professionals.

Mechanism of Action

This compound exerts its pharmacological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[2]

Adenosine Receptor Antagonism

This compound acts as a competitive antagonist at adenosine receptors, particularly the A1 and A2A subtypes.[3][4] Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, this compound can modulate these processes. For instance, antagonism of A1 receptors in the central nervous system can lead to increased neuronal firing, while blockade of A2A receptors can influence dopamine (B1211576) signaling.[3][4] However, this compound generally exhibits a lower affinity for adenosine receptors compared to caffeine.[5]

Phosphodiesterase (PDE) Inhibition

This compound is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] Inhibition of PDEs, particularly PDE4, leads to an accumulation of intracellular cAMP.[2] This increase in cAMP can activate various downstream signaling pathways, such as the protein kinase A (PKA) pathway, resulting in a range of cellular responses including smooth muscle relaxation, altered gene expression, and modulation of inflammatory processes.[6]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and its metabolites.

Table 1: Adenosine Receptor Antagonism

CompoundReceptor SubtypeAssay TypeSpeciesKi (µM)IC50 (µM)Reference
This compoundA1Radioligand BindingRat-210-280[7]
This compoundA2ARadioligand BindingRat->1000[7]
This compoundA1Radioligand BindingEquine209-[8]
This compoundA2ARadioligand BindingEquine>10000-[8]
3-MethylxanthineA1Radioligand BindingRat-< Caffeine (90-110)[7]
7-MethylxanthineA1Radioligand BindingRat-< Caffeine (90-110)[7]

Table 2: Phosphodiesterase Inhibition

CompoundPDE IsoformIC50 (µM)Reference
This compoundNon-selectiveWeaker than caffeine[1]
This compoundPDE4Implied inhibition[2][9]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been studied in various species.

Absorption

This compound is readily absorbed after oral administration, although its absorption may be slower and more prolonged compared to caffeine due to its lower water solubility.

Distribution

This compound is distributed throughout the body and has a low plasma protein binding capacity, ranging from 8-17% in rats and 15-21% in humans.[10]

Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP2E1.[11] The main metabolic pathways are N-demethylation and C8-oxidation. The major metabolites are 7-methylxanthine, 3-methylxanthine, and 3,7-dimethyluric acid.[10][12]

Excretion

This compound and its metabolites are primarily excreted in the urine. A significant portion of the administered dose is excreted as metabolites, with 7-methylxanthine being the most abundant in humans.[10][12]

Table 3: Comparative Pharmacokinetic Parameters of this compound

SpeciesDoseTmax (h)t1/2 (h)Vd (L/kg)CL (ml/min/kg)Reference
Human6 mg/kg-10.00.760.88[12]
HumanOral-7.2-1.20[13]
Rat1-100 mg/kg----[14]
Dog15-50 mg/kg~3---[10]
Rabbit1-100 mg/kg----[10]

Pharmacology of Metabolites

7-Methylxanthine

7-Methylxanthine is the major metabolite of this compound in humans.[10] It is also an antagonist of adenosine receptors and may contribute to the overall pharmacological effects of this compound.[7]

3-Methylxanthine

3-Methylxanthine is another significant metabolite of this compound. Like other methylxanthines, it is expected to have adenosine receptor antagonist and phosphodiesterase inhibitory properties.

3,7-Dimethyluric Acid

3,7-Dimethyluric acid is a product of the oxidation of this compound. Its pharmacological activity is not as well-characterized as the other methylxanthine metabolites.

Physiological Effects

This compound exerts a variety of physiological effects on different organ systems.

  • Cardiovascular System: this compound can have modest positive inotropic and chronotropic effects on the heart. It also causes vasodilation, which can lead to a slight decrease in blood pressure.

  • Respiratory System: As a smooth muscle relaxant, this compound can act as a bronchodilator, which may be beneficial in conditions like asthma.

  • Central Nervous System: this compound has a weaker stimulant effect on the central nervous system compared to caffeine, resulting in less pronounced effects on alertness and wakefulness.

  • Renal System: this compound has a mild diuretic effect due to increased renal blood flow and glomerular filtration rate.

Experimental Protocols

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for specific adenosine receptor subtypes.

Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor expressed in cell membranes. The displacement of the radioligand is measured to calculate the inhibitory constant (Ki).

Materials:

  • Membrane preparations from cells expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).[15]

  • Test compounds (this compound, 3-methylxanthine, 7-methylxanthine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[15]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound and its metabolites against different PDE isoforms.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform, which hydrolyzes cAMP or cGMP.

Materials:

  • Recombinant human PDE isoforms.

  • [3H]-cAMP or [3H]-cGMP as a substrate.

  • Test compounds (this compound and its metabolites).

  • Snake venom nucleotidase.

  • Anion-exchange resin.

  • Scintillation counter.

Procedure:

  • Reaction Initiation: Initiate the PDE reaction by adding the enzyme to a mixture containing the radiolabeled cyclic nucleotide and the test compound at various concentrations.

  • Reaction Termination: Stop the reaction by boiling or adding a stop solution.

  • Hydrolysis of 5'-AMP/GMP: Add snake venom nucleotidase to hydrolyze the resulting [3H]-5'-AMP or [3H]-5'-GMP to [3H]-adenosine or [3H]-guanosine.

  • Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using an anion-exchange resin.

  • Quantification: Measure the radioactivity of the eluate containing the [3H]-adenosine or [3H]-guanosine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Workflows

Adenosine Receptor Antagonism Signaling Pathway

Adenosine_Receptor_Antagonism This compound This compound AdenosineReceptor Adenosine Receptor (A1/A2A) This compound->AdenosineReceptor Antagonizes G_Protein G-Protein AdenosineReceptor->G_Protein Activates/Inhibits AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Modulates cAMP cAMP AdenylylCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: this compound antagonizes adenosine receptors, modulating downstream signaling.

Phosphodiesterase Inhibition Signaling Pathway

PDE_Inhibition This compound This compound PDE Phosphodiesterase (e.g., PDE4) This compound->PDE Inhibits AMP 5'-AMP PDE->AMP cAMP cAMP cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression Regulates AdenylylCyclase Adenylyl Cyclase AdenylylCyclase->cAMP Produces ATP ATP

Caption: this compound inhibits PDE, increasing cAMP levels and downstream signaling.

Experimental Workflow for In Vitro Assay

Experimental_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep_reagents incubation Incubation (Reagents + Test Compound) prep_reagents->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis end End analysis->end

Caption: Workflow for a typical in vitro radioligand binding assay.

Conclusion

This compound exhibits a multifaceted pharmacological profile characterized by its dual action as an adenosine receptor antagonist and a phosphodiesterase inhibitor. Its metabolites, particularly 7-methylxanthine and 3-methylxanthine, likely contribute to its overall physiological effects. While its potency is generally lower than that of caffeine, this compound's distinct pharmacokinetic and pharmacodynamic properties make it a compound of continued interest for its potential health benefits and therapeutic applications. This guide provides a foundational resource for researchers and professionals in the field of drug development to further explore the pharmacological potential of this intriguing natural compound.

References

Theobromine's Mechanism of Action on Adenosine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine, a methylxanthine alkaloid naturally occurring in cacao, exerts its physiological effects primarily through the antagonism of adenosine (B11128) receptors. Structurally similar to adenosine, this compound acts as a competitive antagonist at all four known adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), albeit with lower potency compared to caffeine (B1668208). This competitive inhibition modulates downstream signaling cascades, primarily by influencing intracellular levels of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of the molecular interactions of this compound with adenosine receptors, detailing its binding affinities, the resultant signaling pathways, and comprehensive experimental protocols for studying these interactions.

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid that shares structural homology with caffeine and theophylline.[1] Its primary mechanism of action involves the blockade of adenosine receptors, which are G protein-coupled receptors (GPCRs) integral to numerous physiological processes. Adenosine, an endogenous purine nucleoside, modulates neurotransmission, cardiac function, and inflammation by activating these receptors.[2] By competitively binding to these receptors, this compound inhibits the effects of adenosine, leading to a range of physiological responses, including mild central nervous system stimulation, cardiac muscle stimulation, and smooth muscle relaxation.[3] Understanding the nuanced interactions between this compound and the different adenosine receptor subtypes is crucial for elucidating its therapeutic potential and physiological effects.

This compound's Interaction with Adenosine Receptors

This compound functions as a non-selective competitive antagonist at adenosine receptors.[4] Its binding affinity, however, varies across the different receptor subtypes and is generally weaker than that of caffeine.[5]

Quantitative Binding Affinity

The following table summarizes the reported inhibitory constants (IC₅₀) of this compound for rat brain A₁ and A₂ₐ adenosine receptors.

Receptor SubtypeLigandIC₅₀ (µM)Tissue SourceReference
A₁ [³H]cyclohexyladenosine210–280Rat brain membranes[6]
A₂ₐ 2-chloroadenosine> 1000Rat striatal membranes[6]

Note: Data on the binding affinity of this compound for A₂ₑ and A₃ adenosine receptors are limited, but it is generally considered to be a weak antagonist at these subtypes as well.[4]

Signaling Pathways

The antagonism of adenosine receptors by this compound directly impacts intracellular signaling cascades. Adenosine receptors are coupled to different G proteins, leading to distinct downstream effects.

A₁ and A₃ Receptor Signaling (Gᵢ/₀-coupled)

The A₁ and A₃ adenosine receptors are coupled to inhibitory G proteins (Gᵢ/₀).[7] Activation of these receptors by adenosine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. By blocking these receptors, this compound prevents this inhibitory effect, leading to a relative increase in cAMP levels.

Gi_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound A1_A3_Receptor A₁/A₃ Receptor This compound->A1_A3_Receptor Blocks Adenosine Adenosine Adenosine->A1_A3_Receptor Activates G_protein Gᵢ/₀ Protein A1_A3_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activates Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Downstream Targets

A₁/A₃ Receptor Signaling Pathway Antagonism by this compound
A₂ₐ and A₂ₑ Receptor Signaling (Gₛ-coupled)

The A₂ₐ and A₂ₑ adenosine receptors are coupled to stimulatory G proteins (Gₛ).[7] Adenosine binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP production and subsequent activation of Protein Kinase A (PKA).[8] this compound's antagonism of these receptors prevents this stimulation, thereby attenuating the rise in cAMP levels.

Gs_Coupled_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound A2A_A2B_Receptor A₂ₐ/A₂ₑ Receptor This compound->A2A_A2B_Receptor Blocks Adenosine Adenosine Adenosine->A2A_A2B_Receptor Activates G_protein Gₛ Protein A2A_A2B_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

A₂ₐ/A₂ₑ Receptor Signaling Pathway Antagonism by this compound

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for adenosine receptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membrane Homogenates start->prep_membranes assay_setup Assay Setup in 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding (this compound) prep_membranes->assay_setup prep_reagents Prepare Reagents: - Radioligand - this compound dilutions - Non-specific binding control prep_reagents->assay_setup incubation Incubate to Reach Equilibrium (e.g., 60-120 min at RT) assay_setup->incubation filtration Rapid Vacuum Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ scintillation->data_analysis end End data_analysis->end

Workflow for Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing the adenosine receptor subtype of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of radioligand (e.g., [³H]cyclohexyladenosine for A₁ receptors at a final concentration of ~1 nM), 50 µL of assay buffer, and 100 µL of membrane homogenate.

      • Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of a non-labeled agonist (e.g., 10 µM NECA), and 100 µL of membrane homogenate.

      • Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane homogenate.

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the effect of this compound on the intracellular accumulation of cAMP in response to an adenosine receptor agonist.

cAMP_Assay_Workflow start Start cell_culture Culture Cells Expressing Adenosine Receptor Subtype start->cell_culture cell_plating Plate Cells in a 96-well Plate cell_culture->cell_plating pre_incubation Pre-incubate Cells with This compound or Vehicle cell_plating->pre_incubation stimulation Stimulate with Adenosine Receptor Agonist (e.g., NECA) pre_incubation->stimulation cell_lysis Lyse Cells to Release Intracellular cAMP stimulation->cell_lysis cAMP_detection Measure cAMP Levels (e.g., HTRF, ELISA, or Luminescence-based assay) cell_lysis->cAMP_detection data_analysis Data Analysis: - Generate Standard Curve - Determine cAMP Concentration - Plot Dose-Response Curves cAMP_detection->data_analysis end End data_analysis->end

Workflow for cAMP Accumulation Assay
  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the adenosine receptor subtype of interest.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀) for 15-30 minutes at 37°C.

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection:

    • Measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

    • Follow the manufacturer's instructions for the preparation of a cAMP standard curve and the measurement of cAMP in the cell lysates.

  • Data Analysis:

    • Use the standard curve to determine the cAMP concentration in each sample.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC₅₀ value for this compound's inhibition of agonist-stimulated cAMP accumulation.

Conclusion

This compound's primary mechanism of action is the competitive antagonism of adenosine receptors. While its affinity is lower than that of caffeine, its ability to block A₁, A₂ₐ, A₂ₑ, and A₃ receptors modulates downstream signaling pathways, primarily by influencing adenylyl cyclase activity and subsequent cAMP levels. The provided experimental protocols offer a robust framework for the quantitative analysis of these interactions, enabling further research into the pharmacological profile of this widely consumed methylxanthine. A deeper understanding of this compound's effects on specific adenosine receptor subtypes and their signaling cascades will be instrumental in elucidating its therapeutic potential in various physiological and pathological conditions.

References

physiological effects of theobromine in humans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physiological Effects of Theobromine in Humans

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid belonging to the methylxanthine class of compounds, which also includes caffeine (B1668208) and theophylline.[1][2][3] Primarily found in the cacao bean (Theobroma cacao), this compound is the principal alkaloid in chocolate and cocoa products.[1][4][5] It is structurally similar to caffeine but exhibits a milder and longer-lasting stimulant profile.[5][6] While caffeine's effects are well-characterized, this compound possesses a unique pharmacological profile with distinct physiological impacts on human health, particularly on the cardiovascular, respiratory, and central nervous systems.[7] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, physiological effects, and safety profile of this compound in humans, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound is readily absorbed following oral administration, though its absorption rate is influenced by its formulation; the relative bioavailability from chocolate is approximately 80% compared to an aqueous solution.[8] Unlike the highly water-soluble caffeine, this compound is more fat-soluble, resulting in a slower absorption and a delayed peak in blood concentrations, typically occurring 2-3 hours after ingestion.[4][5][9]

The metabolism of this compound occurs primarily in the liver via demethylation and oxidation, with cytochrome P450 enzymes CYP1A2 and CYP2E1 playing important roles.[4] Major metabolites include 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid.[8][10] A significant portion of the dose (1-18%) is excreted unchanged in the urine.[10]

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Elimination Half-Life (t½)6-12 hours[4][5][9][10][11]
Time to Peak Plasma Conc. (Tmax)2-3 hours[4][5][9]
Apparent Volume of Distribution (Vd)~0.76 L/kg[8][10]
Clearance~0.88 ml/min/kg[8][10]
Protein Binding (Serum)15-21%[10]
Primary MetabolismHepatic (Demethylation & Oxidation)[4][12]
Primary ExcretionRenal[4]

Pharmacodynamics: Mechanism of Action

This compound exerts its physiological effects through two primary mechanisms of action: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][12][13]

  • Adenosine Receptor Antagonism : this compound, similar to other methylxanthines, can bind to and block A1 and A2A adenosine receptors.[1][14] Adenosine is a neuromodulator that promotes relaxation and drowsiness.[1] By antagonizing these receptors, this compound reduces adenosine's inhibitory effects, leading to increased alertness and wakefulness, although its effect on the central nervous system is significantly milder than that of caffeine.[1][14]

  • Phosphodiesterase (PDE) Inhibition : this compound is a non-selective inhibitor of PDE enzymes.[1][12] PDEs are responsible for the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDEs, this compound increases intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors.[1][15] This leads to various physiological responses, including smooth muscle relaxation (bronchodilation and vasodilation) and increased cardiac muscle contractility.[1][12] Its effect as a PDE inhibitor is considered relatively weak compared to other methylxanthines.[4]

Theobromine_Mechanism_of_Action This compound's Primary Mechanisms of Action This compound This compound AdenosineReceptor Adenosine Receptors (A1, A2A) This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition PhysiologicalEffects Physiological Effects: • Smooth Muscle Relaxation • Increased Cardiac Contractility • CNS Stimulation (Mild) AdenosineReceptor->PhysiologicalEffects Inhibits (Normally) Adenosine Adenosine Adenosine->AdenosineReceptor Binds FiveAMP 5'-AMP PDE->FiveAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Cyclic AMP) AC->cAMP Converts cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->PhysiologicalEffects Leads to

Figure 1: this compound's primary signaling pathways.

Physiological Effects on Organ Systems

Cardiovascular System

This compound has notable effects on the cardiovascular system, primarily acting as a vasodilator and a mild cardiac stimulant.[14][15] It can widen blood vessels, which may lead to a reduction in blood pressure and improved blood flow throughout the body.[6][16] Some studies have shown that regular consumption of this compound-rich cocoa can improve endothelial function.[5] At higher doses, it can dose-dependently increase heart rate.[9][17] There is also evidence suggesting it may help in reducing "bad" (LDL) cholesterol and improving "good" (HDL) cholesterol levels.[16][18][19]

Table 2: Quantitative Cardiovascular Effects of this compound

| Effect | Dosage | Result | Reference | | :--- | :--- | :--- | | Endothelial Function | 814 mg/day (cocoa flavanols) for 4 weeks | 30% increase in flow-mediated dilation |[5] | | Blood Flow | 814 mg/day (cocoa flavanols) for 4 weeks | 22% increase in basal blood flow |[5] | | Blood Pressure | 700 mg | Lowered blood pressure |[9][18] | | Heart Rate | 300-600 mg/day | Used as a coronary artery dilator |[9][20] | | Heart Rate | 500-1000 mg | Dose-dependent increase in heart rate |[9][17] | | HDL Cholesterol | N/A | May raise HDL levels |[18] |

Central Nervous System (CNS)

Compared to caffeine, this compound is a much weaker CNS stimulant.[4][12] This is partly because it penetrates the blood-brain barrier less readily.[9][14] While it can increase mental alertness by blocking adenosine receptors, it does so without the pronounced "jittery" side effects often associated with caffeine.[5] Some studies suggest it can enhance focus and concentration.[15][16] However, at nutritionally relevant doses (100-400 mg), it has been found to have no consistent effect on mood or vigilance.[21] Higher doses (above 500-600 mg) can lead to negative mood effects, headaches, and restlessness.[5][9]

Respiratory System

This compound acts as a bronchodilator by relaxing the smooth muscles in the bronchi.[4][12][16] This action can increase airflow to the lungs, which has led to its investigation as a potential treatment for asthma and other respiratory conditions.[7][16] Its ability to relax smooth muscle tissue may also make it an effective cough suppressant.[16]

Renal and Other Systems

This compound exhibits mild diuretic properties, increasing urine production, though this effect is weaker than that of caffeine.[4][12] Emerging research also points to potential anti-inflammatory and immunomodulatory effects. Studies have shown that this compound can stimulate macrophages and modulate inflammatory pathways such as NF-κB and MAPK.[2]

Toxicology and Safety Profile

This compound is generally safe for human consumption in moderate amounts.[1] However, high doses can lead to adverse effects. The lethal dose (LD50) in humans is estimated to be around 1,000 mg/kg of body weight, a level that is exceptionally difficult to reach through normal consumption of chocolate or cocoa products.[22][23]

Table 3: Dose-Dependent Effects and Toxicity of this compound in Humans

DosageObserved EffectsReference
250 mg/dayLimited mood effects[4][9][11]
300-600 mg/daySafe for therapeutic use (e.g., vasodilation)[9][15]
500-600 mgPotential for headaches, irritability, nausea[5]
800-1500 mg/daySweating, trembling, severe headaches[4][11][14]
>1000 mgNegative mood effects, potential for cardiac arrhythmias[9][17][24]
~1000 mg/kgEstimated LD50 (lethal dose for 50% of population)[22][23]

Experimental Protocols: Example Study

Study Title

Psychopharmacology of this compound in healthy volunteers (Baggott et al., 2013).[9][17]

Objective

To conduct a within-subjects, placebo-controlled study to assess the effects of a wide range of oral this compound doses on mood, vigilance, and cardiovascular parameters in healthy participants, using caffeine as an active control.[9]

Methodology
  • Participants : 80 healthy adult volunteers.[9]

  • Study Design : A within-subjects, double-blind, placebo-controlled design where each participant completed 6 experimental sessions.[21]

  • Interventions : Participants received capsules containing one of the following treatments in random order:

    • Placebo

    • This compound (250 mg)

    • This compound (500 mg)

    • This compound (1000 mg)

    • Caffeine (200 mg) as an active control.[9]

  • Procedure : To align the peak plasma concentrations (Tmax) of this compound (2-3 hours) and caffeine (~30-45 minutes), this compound or a corresponding placebo was administered first. This was followed 2.5 hours later by the administration of caffeine or its corresponding placebo.[9]

  • Outcome Measures :

    • Subjective Effects : Assessed using standardized self-report questionnaires for mood and alertness.[21]

    • Cardiovascular Parameters : Heart rate and blood pressure were measured.[9]

    • Cognitive Performance : A visual vigilance task was administered.[21]

Experimental_Workflow Experimental Workflow (Baggott et al., 2013) Start Participant Screening (N=80) Session Randomized Session (Within-Subjects Design) Start->Session Dose1 10:30 AM: Administer This compound (250/500/1000mg) or Placebo Session->Dose1 Wait 2.5 Hour Wait Period (Aligns Tmax) Dose1->Wait Dose2 1:00 PM: Administer Caffeine (200mg) or Placebo Wait->Dose2 Assessment Post-Dosing Assessments: - Mood Questionnaires - Cardiovascular Monitoring - Vigilance Task Dose2->Assessment End Session Complete Assessment->End

Figure 2: Workflow of a human clinical trial on this compound.

Conclusion

This compound is a pharmacologically active compound with a distinct profile from other methylxanthines. Its primary mechanisms involve adenosine receptor antagonism and phosphodiesterase inhibition, leading to significant physiological effects.[1][13] Key impacts include vasodilation, mild cardiac stimulation, bronchodilation, and minimal CNS stimulation.[4][12][16] While generally safe, dose-dependent adverse effects are well-documented. The quantitative data and experimental frameworks presented in this guide offer a foundational understanding for professionals in research and drug development, highlighting this compound as a compound of continuing scientific interest for its potential therapeutic applications in cardiovascular and respiratory health.[7]

References

Theobromine: A Technical Guide to its Role as a Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine, a methylxanthine alkaloid naturally present in cacao, has long been recognized for its physiological effects. This technical guide delves into the core mechanism of action behind many of these effects: the inhibition of phosphodiesterase (PDE) enzymes. By preventing the degradation of cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), this compound modulates a multitude of intracellular signaling pathways. This document provides a comprehensive overview of the quantitative data on this compound's PDE inhibitory activity, detailed experimental protocols for its investigation, and visual representations of the involved signaling cascades and experimental workflows.

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid structurally similar to caffeine.[1] Its biological activities are multifaceted, ranging from mild central nervous system stimulation to cardiovascular effects.[2] A primary mechanism underpinning these actions is its role as a competitive non-selective phosphodiesterase inhibitor.[3] PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in the second messengers cAMP and cGMP, thereby terminating their signaling.[4] By inhibiting these enzymes, this compound elevates intracellular levels of cAMP and cGMP, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), respectively. This guide will explore the specifics of this compound's interaction with PDEs, the resultant impact on cellular signaling, and the methodologies employed to study these phenomena.

Quantitative Data: this compound's Phosphodiesterase Inhibitory Activity

The inhibitory potency of this compound against various phosphodiesterase isozymes is a critical factor in understanding its pharmacological profile. While comprehensive screening data across all PDE families is not extensively published, existing literature indicates a preferential, albeit non-selective, inhibition of certain PDE isozymes. The following table summarizes available quantitative data for this compound and provides context with data for a common non-selective PDE inhibitor, IBMX.

CompoundPDE IsozymeIC50 (µM)Comments
This compound PDE4Data not consistently reported; known to inhibitThis compound's inhibition of PDE4 is frequently cited as a key mechanism of action.[2]
PDE1, PDE2, PDE3, PDE5Data not consistently reportedThis compound is considered a non-selective PDE inhibitor, but specific IC50 values across a full panel are not readily available in the literature.
IBMX Pan-PDE2 - 50A widely used non-selective PDE inhibitor, for comparison.[5]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.[6]

Signaling Pathways

This compound's inhibition of phosphodiesterases leads to the potentiation of signaling pathways mediated by cAMP and cGMP.

cAMP Signaling Pathway

Inhibition of cAMP-degrading PDEs, particularly PDE4, by this compound results in an accumulation of intracellular cAMP.[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of genes involved in processes such as neuroprotection, metabolic regulation, and inflammation.[7]

cAMP_pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus This compound This compound PDE4 PDE4 This compound->PDE4 cAMP cAMP PDE4->cAMP Degradation PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB GeneTranscription GeneTranscription pCREB->GeneTranscription Promotes CellularResponse CellularResponse GeneTranscription->CellularResponse

cAMP signaling pathway modulated by this compound.
cGMP Signaling Pathway

While less emphasized in the context of this compound's action, as a non-selective PDE inhibitor, it is plausible that it also affects cGMP levels by inhibiting cGMP-degrading PDEs such as PDE1, PDE2, PDE3, and PDE5.[8] An increase in cGMP would lead to the activation of Protein Kinase G (PKG), which mediates downstream effects including smooth muscle relaxation and vasodilation.

cGMP_pathway cluster_cytoplasm Cytoplasm This compound This compound PDE PDE1, 2, 3, 5 This compound->PDE cGMP cGMP PDE->cGMP Degradation PKG Protein Kinase G cGMP->PKG Activates DownstreamEffectors DownstreamEffectors PKG->DownstreamEffectors Phosphorylates PhysiologicalEffects e.g., Vasodilation DownstreamEffectors->PhysiologicalEffects

cGMP signaling pathway potentially modulated by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate this compound's role as a PDE inhibitor.

In Vitro Phosphodiesterase Activity Assay

This protocol describes a luminescent-based assay to measure the inhibitory effect of this compound on PDE activity.

Materials:

  • Purified recombinant PDE enzyme (e.g., PDE4D)

  • This compound

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar

  • Assay buffer (consult kit manual)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: In a 384-well plate, add the assay components in the following order:

    • Assay buffer

    • This compound dilutions or vehicle control

    • Purified PDE enzyme

  • Initiation of Reaction: Add the cyclic nucleotide substrate (cAMP or cGMP) to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Termination and Detection:

    • Add the termination buffer (containing a potent non-selective PDE inhibitor) to stop the reaction.

    • Add the detection reagents as per the kit instructions. This typically involves a kinase that consumes the remaining cyclic nucleotide, leading to a change in a detectable signal (e.g., luminescence).[9][10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to PDE activity. Calculate the percent inhibition for each this compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular cAMP Levels (ELISA)

This protocol outlines the use of a competitive ELISA to quantify changes in intracellular cAMP levels in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., HEK293)

  • This compound

  • Cell culture medium

  • Cell Lysis Buffer

  • cAMP ELISA Kit (e.g., from Cell Biolabs or similar)[11]

  • Microplate reader

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Cell Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound or a vehicle control.

    • (Optional) A phosphodiesterase inhibitor like IBMX can be added to prevent cAMP degradation during the assay.[1]

    • Incubate for the desired treatment duration (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the treatment medium.

    • Add Cell Lysis Buffer to each well and incubate at room temperature with gentle shaking to ensure complete lysis.[12]

  • ELISA Procedure:

    • Follow the specific instructions provided with the commercial ELISA kit.[12]

    • Typically, this involves adding cell lysates and standards to a microplate pre-coated with an anti-cAMP antibody.

    • A fixed amount of labeled cAMP is then added, which competes with the sample cAMP for antibody binding.

    • Following incubation and washing steps, a substrate is added to generate a colorimetric signal.

  • Data Acquisition: Measure the absorbance using a microplate reader at the specified wavelength.

  • Data Analysis: The absorbance is inversely proportional to the amount of cAMP in the sample. Generate a standard curve from the standards and use it to determine the cAMP concentration in the samples.

Western Blot Analysis of pCREB

This protocol details the detection of phosphorylated CREB (pCREB) and total CREB in cell lysates by Western blotting following this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described in the cAMP ELISA protocol. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE: Normalize protein concentrations and load equal amounts of protein per lane onto an SDS-PAGE gel for electrophoretic separation.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against pCREB overnight at 4°C.[13]

    • Wash the membrane thoroughly with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total CREB.[13]

  • Data Analysis: Quantify the band intensities for both pCREB and total CREB using densitometry software. Calculate the ratio of pCREB to total CREB for each sample.

Experimental Workflow

The following diagram illustrates a typical experimental workflow to investigate this compound's effects as a PDE inhibitor.

experimental_workflow start Hypothesis: This compound inhibits PDE in_vitro In Vitro PDE Assay start->in_vitro cell_based Cell-Based Assays start->cell_based data_analysis Data Analysis & Interpretation in_vitro->data_analysis camp_assay cAMP Measurement (ELISA) cell_based->camp_assay western_blot Western Blot (pCREB) cell_based->western_blot camp_assay->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's PDE Inhibitory Role data_analysis->conclusion

Experimental workflow for investigating this compound's PDE inhibition.

Conclusion

This compound exerts a significant portion of its physiological effects through the inhibition of phosphodiesterase enzymes. This action elevates intracellular levels of cAMP, and likely cGMP, thereby modulating a wide array of downstream signaling pathways. The provided protocols and diagrams offer a framework for the detailed investigation of this mechanism. Further research, particularly in generating a comprehensive inhibitory profile of this compound against all PDE isozymes, will be invaluable for a more complete understanding of its therapeutic potential and for the development of novel drugs targeting these pathways.

References

Theobromine: A Toxicological Deep Dive for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicological Profile of Theobromine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of this compound, a methylxanthine alkaloid naturally found in cacao plants, in various animal models. This compound is of significant interest due to its widespread human consumption through chocolate and other cocoa-containing products, and its known toxicity in certain animal species. This document synthesizes key findings on acute, sub-chronic, and chronic toxicity, as well as reproductive, developmental, and genetic toxicity, presenting quantitative data in structured tables and detailing experimental methodologies. Visualizations of key pathways and experimental workflows are provided to facilitate understanding.

Executive Summary

This compound exhibits a species-dependent toxicological profile, with dogs being particularly susceptible due to their slow metabolism of the compound. The primary mechanisms of toxicity involve the antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase, leading to central nervous system excitation, cardiovascular effects, and gastrointestinal disturbances. While acute toxicity is well-documented with established LD50 values, data on chronic exposure and specific No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) are less consistently reported across studies. Genotoxicity studies have yielded mixed results, and there is a notable lack of long-term carcinogenicity data in animal models. This guide aims to consolidate the available scientific literature to serve as a valuable resource for professionals in toxicology and drug development.

Acute Toxicity

Acute toxicity studies are fundamental in determining the dose-response relationship of a substance following a single or short-term exposure. The median lethal dose (LD50) is a key metric derived from these studies.

Quantitative Data for Acute Oral Toxicity
Animal SpeciesStrainLD50 (mg/kg bw)Reference(s)
RatSprague-Dawley~1265[1]
MouseNot specified~837[1]
DogBeagle250-500[2]
CatNot specified~200[1]
RabbitNot specified~1000[1]
Experimental Protocols

General Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

  • Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.

  • Dose Administration: this compound is administered orally by gavage. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are adjusted up or down by a constant factor depending on the outcome for the previously dosed animal.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days post-dosing. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded at the start and end of the study.

  • Pathology: A gross necropsy is performed on all animals.

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period, typically 90 days for sub-chronic and up to two years for chronic studies in rodents. These studies are crucial for identifying target organs of toxicity and determining NOAELs and LOAELs for long-term exposure.

Quantitative Data for Repeated Dose Toxicity
SpeciesDurationRouteDose LevelsNOAELLOAELKey FindingsReference(s)
Rat7-8 weeksDietary (0.8%)~400 mg/kg/dayNot explicitly stated<400 mg/kg/daySevere testicular atrophy, decreased thymus weight[3]
Dog1 yearOral (capsule)15, 35, 75 mg/kg/dayNot explicitly statedNot explicitly statedRight atrial cardiomyopathy at higher doses[1]
Rabbit120 daysDietary (0.5%, 1%, 1.5%)Not specifiedNot explicitly stated<0.5% in dietDose-dependent mortality, testicular and thymic changes[4][5]
Sheep12 daysOral (single dose)40 mg/kg bw40 mg/kg bw-No adverse effects observed[6]
Experimental Protocols

General Protocol for a 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

  • Test Animals: Young, healthy rodents (e.g., Wistar rats), with at least 20 animals per sex per dose group.

  • Dose Administration: this compound is administered daily, seven days a week, for 90 days, typically mixed in the diet or via gavage. At least three dose levels and a concurrent control group are used.

  • Observations: Detailed clinical observations are made daily. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

  • Pathology: All animals undergo a full gross necropsy. A comprehensive set of organs and tissues from all animals in the control and high-dose groups are examined microscopically.

Reproductive and Developmental Toxicity

These studies assess the potential of a substance to interfere with reproduction and normal development.

Quantitative Data for Reproductive and Developmental Toxicity
SpeciesStudy TypeRouteDose Levels (mg/kg/day)NOAEL (Maternal)LOAEL (Maternal)NOAEL (Developmental)LOAEL (Developmental)Key FindingsReference(s)
RatDevelopmentalDietary53, 9999>995399Decreased fetal body weight and increased skeletal variations at the high dose.[7][8]
RabbitDevelopmentalGavage25, 75, 125, 2007512575125Increased malformations and developmental variations at 125 and 200 mg/kg/day.[9]
RatTwo-GenerationDietary (0.1%, 0.25%, 0.5%)Not specifiedNot explicitly stated<0.1%Not explicitly stated<0.1%Adverse effects on fertility and pup viability.[10]
Experimental Protocols

General Protocol for a Two-Generation Reproduction Toxicity Study (OECD Guideline 416) [11]

  • Test Animals: Sexually mature male and female rats (P generation).

  • Dose Administration: this compound is administered continuously in the diet to the P generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation through their maturation and mating to produce the F2 generation.

  • Endpoints: Reproductive performance of both generations is assessed, including fertility, gestation length, litter size, and pup viability. Developmental landmarks and reproductive organ weights and histopathology of both parent and offspring are evaluated.

General Protocol for a Prenatal Developmental Toxicity Study (OECD Guideline 414)

  • Test Animals: Pregnant female rats or rabbits.

  • Dose Administration: this compound is administered daily by gavage or in the diet during the period of major organogenesis.

  • Endpoints: Maternal observations include clinical signs, body weight, and food consumption. At term, fetuses are examined for external, visceral, and skeletal malformations.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA.

Summary of Genotoxicity Data
AssayTest SystemConcentration/DoseS9 ActivationResultReference(s)
Ames TestSalmonella typhimuriumUp to 5000 µ g/plate With and withoutNegative[12][13]
Mouse Lymphoma AssayL5178Y cellsNot specifiedWith and withoutPositive[12][13]
Chromosome AberrationChinese Hamster Ovary (CHO) cellsNot specifiedWith and withoutNegative[12][13]
Sister Chromatid ExchangeHuman lymphocytes, CHO cellsNot specifiedWithoutPositive[12][13]
Dominant Lethal TestMale Sprague-Dawley rats50, 150, 450 mg/kgIn vivoNegative[14]
Experimental Protocols

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

  • Test System: Mammalian cell lines (e.g., CHO, L5178Y) or primary cell cultures.

  • Procedure: Cells are exposed to at least three concentrations of this compound, with and without metabolic activation (S9 mix), for a short or long treatment period. A cytokinesis blocker (cytochalasin B) is added to identify cells that have completed one cell division.

  • Analysis: Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474) [15]

  • Test Animals: Rodents, typically mice or rats.

  • Dose Administration: Animals are exposed to this compound, usually via oral gavage or intraperitoneal injection, at three dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after treatment.

  • Analysis: Polychromatic erythrocytes are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.

Carcinogenicity

Long-term carcinogenicity studies in animals are essential for evaluating the cancer-causing potential of a substance.

There are currently no definitive long-term carcinogenicity studies on this compound in experimental animals available in the published literature.[7][8] The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans.[7]

Mechanism of Toxicity

The toxic effects of this compound are primarily attributed to two main mechanisms of action:

  • Antagonism of Adenosine Receptors: this compound competitively blocks adenosine A1 and A2a receptors. Adenosine is an inhibitory neuromodulator, and its blockade leads to central nervous system stimulation, increased heart rate, and vasoconstriction.

  • Inhibition of Phosphodiesterases (PDEs): this compound inhibits cyclic nucleotide phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). This inhibition leads to an accumulation of cAMP and cGMP, resulting in effects such as smooth muscle relaxation (bronchodilation), cardiac muscle stimulation, and increased lipolysis.

Theobromine_Toxicity_Pathway This compound This compound AdenosineReceptor Adenosine Receptors (A1, A2a) This compound->AdenosineReceptor Inhibits PDE Phosphodiesterases (PDEs) This compound->PDE Inhibits Gastrointestinal_Distress Gastrointestinal Distress CNS_Stimulation CNS Stimulation AdenosineReceptor->CNS_Stimulation Leads to Cardiovascular_Effects Cardiovascular Effects (Tachycardia, Arrhythmias) AdenosineReceptor->Cardiovascular_Effects Leads to AMP AMP PDE->AMP Converts Adenosine Adenosine Adenosine->AdenosineReceptor Activates cAMP cAMP cAMP->PDE cAMP->Cardiovascular_Effects Contributes to Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) cAMP->Smooth_Muscle_Relaxation Promotes

Caption: Proposed mechanism of this compound toxicity.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting a toxicological study in an animal model, from study design to data analysis and reporting.

Toxicity_Study_Workflow Study_Design Study Design - Selection of species, strain, sex - Dose level selection - Endpoint determination Acclimatization Animal Acclimatization Study_Design->Acclimatization Dose_Administration Dose Administration (e.g., Gavage, Dietary) Acclimatization->Dose_Administration In_life_Observations In-life Observations - Clinical signs - Body weight - Food/water consumption Dose_Administration->In_life_Observations Terminal_Procedures Terminal Procedures - Blood collection (hematology, clinical chemistry) - Necropsy In_life_Observations->Terminal_Procedures Histopathology Histopathology - Tissue processing - Microscopic examination Terminal_Procedures->Histopathology Data_Analysis Data Analysis - Statistical analysis - Interpretation of findings Histopathology->Data_Analysis Reporting Reporting - Study report generation Data_Analysis->Reporting

Caption: General workflow for an in vivo toxicity study.

Conclusion

The toxicological profile of this compound in animal models is characterized by significant interspecies variation, with canines exhibiting particular sensitivity. The primary toxic effects are mediated through the central nervous and cardiovascular systems. While acute toxicity is well-defined, further research is needed to establish clear NOAELs and LOAELs from sub-chronic and chronic exposure studies across various species. The lack of long-term carcinogenicity data represents a significant knowledge gap. The information compiled in this guide serves as a foundational resource for researchers and professionals, highlighting both the established toxicological properties of this compound and areas requiring further investigation.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of theobromine (3,7-dimethylxanthine), a purine (B94841) alkaloid of significant interest in various scientific and pharmaceutical fields. The information is presented to facilitate research, drug development, and other scientific applications.

Core Chemical Properties of this compound

This compound is a dimethylxanthine alkaloid, structurally similar to caffeine (B1668208) and theophylline.[1][2] It exists as a white, odorless, crystalline powder with a bitter taste.[3] this compound is an amphoteric compound, capable of acting as both a weak acid and a weak base, though its acidic properties are more pronounced.[1][4][5]

PropertyValue
IUPAC Name 3,7-dimethylpurine-2,6-dione[6]
Molecular Formula C₇H₈N₄O₂[2][6][7]
Molecular Weight 180.16 g/mol [8]
Melting Point 351 °C[4] - 357 °C[3][8]
Boiling Point Sublimes at 290-295 °C[3]
Density 1.524 g/cm³[4]
pKa pKa₁ = 0.8 (protonation at N-9), pKa₂ = 9.9 (deprotonation at N-1)[4]
LogP (Octanol/Water) -0.78[8]
Crystal System Orthorhombic[4]

Solubility Profile of this compound

This compound's solubility is a critical parameter for its application in various fields. It is characterized by limited solubility in water and many common organic solvents.[2][8][9] Its solubility is significantly influenced by temperature and the solvent system employed.

Table 2.1: Solubility in Water at Various Temperatures

TemperatureSolubility
25 °C330 mg/L[4][8]
100 °C6670 mg/L (1.0 g / 0.15 L)[3]

Table 2.2: Solubility in Various Solvents at 25 °C

SolventMolar Fraction (x₁)Concentration (mg/mL)
Dimethyl Sulfoxide (DMSO) (8.20 ± 0.04) × 10⁻⁴2.09 ± 0.02[8]
Dimethylformamide (DMF) (3.05 ± 0.05) × 10⁻⁴0.72 ± 0.01[8]
1,4-Dioxane (1.65 ± 0.03) × 10⁻⁴0.49 ± 0.01[8]
Water (0.49 ± 0.01) × 10⁻⁴0.48 ± 0.01[8]
Ethanol -~0.5[7]
Methanol (0.87 ± 0.02) × 10⁻⁴0.53 ± 0.01[8]
Acetone (0.89 ± 0.03) × 10⁻⁴0.35 ± 0.01[8]

Note: Data from various sources may differ slightly due to experimental conditions. The solubility of this compound in ethanol, DMSO, and dimethylformamide has also been reported to be approximately 0.5, 30, and 20 mg/mL, respectively, though the temperature for these measurements was not specified.[7]

Factors Influencing Solubility: A Structural Perspective

The solubility of this compound is governed by its molecular structure, crystal lattice energy, and its interactions with solvent molecules. The following diagram illustrates the relationship between its chemical properties and solubility.

Theobromine_Solubility cluster_properties Chemical Properties cluster_solubility Solubility Behavior Structure Molecular Structure (Planar, Purine Core) Intermolecular Intermolecular Forces (H-Bonding, π-π Stacking) Structure->Intermolecular Dictates Enhanced_Polar Higher Solubility in Polar Aprotic Solvents (DMSO) Structure->Enhanced_Polar Favorable Solute- Solvent Interactions Amphoteric Amphoteric Nature (pKa₁=0.8, pKa₂=9.9) Temp_Dependent Temperature Dependent Solubility Amphoteric->Temp_Dependent pH Influence Crystal Crystalline Solid (Orthorhombic) High Melting Point Low_Aqueous Low Aqueous Solubility Crystal->Low_Aqueous High Lattice Energy Intermolecular->Low_Aqueous Strong Self-Association Intermolecular->Enhanced_Polar Disrupted by Strong Solvents

Caption: Logical flow from chemical properties to the solubility of this compound.

Experimental Protocols for Solubility Determination

The quantitative determination of this compound solubility is crucial for research and quality control. The methods cited in the literature primarily involve equilibrium solubility assays followed by quantification using spectrophotometry or chromatography.

A. Equilibrium Solubility Measurement by Spectrophotometry

This method is suitable for determining solubility in various neat or binary solvent systems.

  • Objective: To determine the saturation solubility of this compound at a constant temperature.

  • Materials:

    • This compound (purity ≥98%)

    • Selected solvents (e.g., water, DMSO, ethanol)

    • Thermostated shaker/incubator

    • Centrifuge

    • UV-Vis Spectrophotometer

    • Syringe filters (e.g., 0.22 µm)

  • Methodology:

    • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.

    • Equilibration: The vials are placed in a thermostated shaker and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, the samples are centrifuged at high speed to pellet the excess, undissolved this compound.

    • Sample Extraction and Dilution: A clear aliquot of the supernatant is carefully withdrawn. To prevent precipitation, the aliquot is immediately diluted with a known volume of the solvent.

    • Quantification: The absorbance of the diluted solution is measured using a UV-Vis spectrophotometer at this compound's maximum absorbance wavelength (λmax ≈ 273 nm).[7]

    • Calculation: The concentration of this compound in the original saturated solution is calculated using a pre-established calibration curve of known this compound concentrations in the same solvent.

B. Solubility Determination by High-Performance Liquid Chromatography (HPLC)

The HPLC method offers high specificity and is ideal for complex mixtures or when high accuracy is required.[10][11][12]

  • Objective: To accurately quantify this compound concentration in saturated solutions at various temperatures.

  • Materials:

    • HPLC system with a UV detector

    • C18 analytical column

    • Mobile phase (e.g., a mixture of water, methanol, and acetic acid)

    • This compound standard

    • Equipment for equilibration and phase separation as described above.

  • Methodology:

    • Equilibration and Sampling: Saturated solutions are prepared and equilibrated at various temperatures (e.g., from 288.15 K to 328.15 K) as described in the previous protocol.[10][11][12]

    • Sample Preparation for HPLC: A filtered aliquot of the supernatant is diluted with the mobile phase to a concentration within the linear range of the calibration curve.

    • Chromatographic Analysis: A specific volume of the prepared sample is injected into the HPLC system. This compound is separated from any potential impurities on the C18 column and detected by the UV detector at its λmax.

    • Quantification: The peak area of the this compound in the sample chromatogram is compared to a calibration curve generated by injecting known concentrations of a this compound standard.

    • Solid Phase Confirmation: The remaining solid from the equilibrated sample can be collected, dried, and analyzed using techniques like Powder X-ray Diffraction (PXRD) or Scanning Electron Microscopy (SEM) to confirm that no phase change or solvate formation occurred during the experiment.[10][11][12]

Workflow for Solubility Protocol

The following diagram outlines the general experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess this compound to Solvent B Agitate at Constant Temperature (e.g., 24h) A->B C Centrifuge to Pellet Excess Solid B->C D Filter Supernatant (e.g., 0.22 µm filter) C->D E Dilute Aliquot with Known Volume of Solvent D->E F Quantify Concentration (HPLC or UV-Vis) E->F G Calculate Solubility F->G

Caption: General experimental workflow for solubility determination.

References

Theobromine: A Multifaceted Alkaloid in Plant Physiology and Defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Theobromine, a purine (B94841) alkaloid renowned as a key bioactive compound in cacao and tea, plays a significant, albeit complex, role in plant physiology and defense. This technical guide delves into the core functions of this compound within plants, exploring its biosynthesis, physiological effects, and its pivotal role as a chemical defense agent against a spectrum of herbivores and pathogens. Detailed experimental methodologies for the extraction, quantification, and bioactivity assessment of this compound are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide presents visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular and physiological underpinnings of this compound's function in the plant kingdom.

Introduction

This compound (3,7-dimethylxanthine) is a secondary metabolite belonging to the methylxanthine class of alkaloids, structurally similar to caffeine (B1668208).[1] Predominantly found in the seeds of Theobroma cacao and the leaves of Camellia sinensis, this compound contributes to the characteristic bitter taste of these plant products.[1][2] Beyond its well-documented pharmacological effects in humans, this compound serves crucial functions within the plants that produce it. Alkaloids, in general, are recognized for their defensive roles against predators and pathogens, and for their involvement in regulating plant growth.[3] The concentration of this compound is often highest in young, vulnerable tissues such as young fruits and leaves, suggesting its primary role is in the protection of these developing organs.[3][4] This guide will provide a detailed examination of the current scientific understanding of this compound's function in plant physiology and its mechanisms of defense.

This compound Biosynthesis and Its Regulation

The biosynthesis of this compound is a specialized branch of the purine metabolic pathway. The primary pathway involves a series of enzymatic steps starting from xanthosine-5'-monophosphate.

The main biosynthetic pathway is as follows: Xanthosine → 7-methylxanthosine (B1261978)7-methylxanthine (B127787) → this compound[5]

This pathway is catalyzed by a series of N-methyltransferases, with S-adenosyl-L-methionine (SAM) serving as the methyl group donor. The final step, the methylation of 7-methylxanthine to form this compound, is catalyzed by this compound synthase.

Genetic Regulation of this compound Biosynthesis in Camellia sinensis

Recent research in tea plants (Camellia sinensis) has elucidated a key regulatory module for this compound biosynthesis. The transcription factor CsMYB114 has been identified as a positive regulator of this compound synthase gene (CsTbS) expression.[6][7] CsMYB114 binds directly to the promoter region of CsTbS, thereby activating its transcription and leading to an increase in this compound production.[7]

This activation is, in turn, negatively regulated by a microRNA, miR828a .[6][7] miR828a directly targets and cleaves the mRNA of CsMYB114, leading to a reduction in its protein levels.[7] Consequently, the activation of CsTbS is suppressed, resulting in lower levels of this compound. This regulatory cascade provides a sophisticated mechanism for the fine-tuning of this compound biosynthesis in response to developmental and environmental cues. The inhibition of CsMYB114 expression has been shown to cause a significant (70.21%) reduction in this compound levels in tea leaves.[6][7]

Theobromine_Biosynthesis_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CsMYB114_gene CsMYB114 gene CsMYB114_mRNA CsMYB114 mRNA CsMYB114_gene->CsMYB114_mRNA Transcription CsMYB114_protein CsMYB114 (Transcription Factor) CsMYB114_mRNA->CsMYB114_protein Translation CsTbS_promoter CsTbS Promoter CsMYB114_protein->CsTbS_promoter Binds to & Activates CsTbS_gene CsTbS gene (this compound Synthase) Theobromine_Biosynthesis This compound Biosynthesis CsTbS_gene->Theobromine_Biosynthesis Transcription & Translation 7-methylxanthine 7-methylxanthine miR828a miR828a miR828a->CsMYB114_mRNA Cleavage/Degradation This compound This compound 7-methylxanthine->this compound CsTbS

Caption: Regulation of this compound biosynthesis in Camellia sinensis.

This compound's Role in Plant Physiology

While the primary role of this compound in plants appears to be defensive, it may also have physiological functions. As a purine alkaloid, its biosynthesis is linked to the purine nucleotide pool, which is central to cellular metabolism, including DNA and RNA synthesis. The accumulation of this compound in seeds and young leaves could represent a form of nitrogen storage that can be mobilized during germination and early growth. However, direct evidence for a significant physiological role beyond defense is currently limited.

This compound as a Plant Defense Compound

This compound's bitter taste and toxicity to various organisms are key features that underpin its role as a chemical defense agent. Plants utilize this compound to deter herbivores and inhibit the growth of pathogenic microorganisms.

Defense Against Herbivores

This compound is toxic to a wide range of insects. Its mode of action is often attributed to the inhibition of phosphodiesterase enzymes and antagonism of adenosine (B11128) receptors, leading to disruptions in cellular signaling and neuromuscular function in insects. This can manifest as reduced feeding, stunted growth, and in some cases, mortality. The concentration of this compound is typically higher in younger, more vulnerable plant tissues, providing enhanced protection where it is most needed.[3][4]

Defense Against Pathogens

This compound also exhibits antimicrobial properties, contributing to the plant's defense against pathogenic fungi and bacteria. Studies have shown that this compound can inhibit the growth of various microorganisms. For instance, it has demonstrated antimicrobial effects against Streptococcus mutans, Lactobacillus acidophilus, and Enterococcus faecalis.[8][9] this compound and caffeine have also been shown to inhibit the in vitro growth of Moniliophthora perniciosa, a significant pathogen of cacao.[10] The accumulation of this compound at the site of potential infection may create an environment that is inhospitable to invading pathogens.

Quantitative Data on this compound

The concentration of this compound varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: this compound Concentration in Theobroma cacao
Plant Part/ProductGrowth StageThis compound ConcentrationReference(s)
Pericarp (Fruit Wall)Young (Stage A)0.7 µmol/g fresh weight[4][11]
Seeds (Cotyledons)Mature (Stage C)22 µmol/g fresh weight[4][11]
Cacao Beans (raw)-1.5-3%[12]
Cacao Husks-0.7-1.2%[12]
Cacao Pod Husk-6.79 mg/100 g dry weight[13][14]
Roasted Cacao-371.37 ng/mg[15]
Dried Cacao-401.96 ng/mg[15]
Raw Cacao-420.74 ng/mg[15]
100% Cacao Bar-739.93 ng/mg[15]
Table 2: Antimicrobial Activity of this compound
MicroorganismAssayZone of Inhibition (mm)Reference(s)
Streptococcus mutansAgar (B569324) well diffusionStatistically significant increase compared to fluoride (B91410) toothpastes[8][9]
Lactobacillus acidophilusAgar well diffusionStatistically significant increase compared to fluoride toothpastes[8][9]
Enterococcus faecalisAgar well diffusionStatistically significant increase compared to fluoride toothpastes[8][9]
Candida albicansAgar well diffusionNeutral effect[8][9]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of this compound from plant tissues, such as cacao beans or tea leaves.

Materials:

  • Dried and ground plant material

  • 70% Ethanol (B145695)

  • Chloroform

  • 10% Lead acetate (B1210297) solution (for purification, optional)

  • Reflux apparatus or thermostatic bath

  • Filtration system (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried, finely ground plant material.

  • For solvent extraction, add 270 mL of 70% ethanol to the plant material in a flask.[13]

  • Heat the mixture at 80°C for 90 minutes under reflux or in a covered thermostatic bath to prevent solvent evaporation.[13]

  • Cool the mixture to room temperature and filter to separate the extract from the solid residue.

  • (Optional Purification Step) To the crude extract, add 10% (v/v) of a 10% lead acetate solution to precipitate tannins and other impurities. Allow to stand for 15 minutes and then filter.[13]

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

  • The crude extract can be further purified using techniques like column chromatography if necessary.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[16]

  • Mobile Phase: Methanol:Water:Acetic Acid (80:19:1, v/v/v)[16]

  • Flow Rate: 1.0 mL/min[16]

  • Injection Volume: 20 µL

  • Detection Wavelength: 275 nm[16]

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-1000 µg/mL).[16]

  • Sample Preparation: Dissolve the dried extract from section 6.1 in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.

HPLC_Workflow Start Start: Plant Material Extraction Extraction (e.g., 70% Ethanol, 80°C, 90 min) Start->Extraction Filtration1 Filtration Extraction->Filtration1 Purification Optional Purification (e.g., Lead Acetate) Filtration1->Purification Concentration Concentration (Rotary Evaporation) Purification->Concentration Sample_Prep Sample Preparation (Dissolve in Mobile Phase, Filter) Concentration->Sample_Prep HPLC_Analysis HPLC Analysis (C18 column, UV detection at 275 nm) Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification & Quantification) HPLC_Analysis->Data_Analysis End End: this compound Concentration Data_Analysis->End

Caption: Workflow for this compound extraction and HPLC quantification.
Bioassay for Antimicrobial Activity

This protocol outlines a general method for assessing the antimicrobial activity of this compound using the agar well diffusion method.

Materials:

  • Pure this compound

  • Bacterial or fungal cultures (e.g., S. mutans, C. albicans)

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plates.

  • Using a sterile cork borer, create wells in the agar.

  • Prepare different concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the solvent itself does not inhibit microbial growth at the concentration used).

  • Add a fixed volume (e.g., 100 µL) of each this compound solution to the respective wells. Include a positive control (a known antimicrobial agent) and a negative control (the solvent).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24-48 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[8][9]

Conclusion

This compound is a vital secondary metabolite in certain plant species, with a well-defined role in chemical defense against herbivores and pathogens. Its biosynthesis is intricately regulated, as evidenced by the discovery of the miR828a-CsMYB114-CsTbS module in Camellia sinensis. The accumulation of this compound in vulnerable tissues underscores its importance for plant survival. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted functions of this important alkaloid. A deeper understanding of this compound's role in plant defense could pave the way for novel strategies in crop protection and the development of new bioactive compounds for various applications.

References

The Cardiovascular Effects of Theobromine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine (3,7-dimethylxanthine), a purine (B94841) alkaloid naturally present in cocoa beans (Theobroma cacao), has garnered significant scientific interest for its potential cardiovascular effects. Structurally similar to caffeine (B1668208), this compound exhibits distinct pharmacological properties that influence vascular function, lipid metabolism, and blood pressure regulation. This technical guide provides an in-depth review of the current scientific literature on the cardiovascular effects of this compound, with a focus on quantitative data from human clinical trials, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Effects of this compound on Cardiovascular Parameters

The following tables summarize the quantitative data from key human clinical trials investigating the impact of this compound consumption on various cardiovascular markers.

Table 1.1: Effects of this compound on Blood Pressure
Study (Year)DosageDurationParticipant PopulationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)
van den Bogaard et al. (2010)[1][2]979 mg/day (in flavanol-rich cocoa)3 weeks42 healthy individuals with high-normal blood pressure▲ +3.2 mmHg (24-h ambulatory) ▼ -4.3 mmHg (central)Not specified
Mitchell et al. (2011)[3][4]700 mg (single dose)3 hours24 healthy females▼ Lowered at 1 hour post-ingestion (specific values not detailed in abstract)Not specified
Baggott et al. (2013)[5][6]250, 500, 1000 mg6 hours80 healthy volunteersNo significant effectNo significant effect
Table 1.2: Effects of this compound on Heart Rate
Study (Year)DosageDurationParticipant PopulationChange in Heart Rate
Baggott et al. (2013)[5][6]250, 500, 1000 mg6 hours80 healthy volunteers▲ Dose-dependent increase
van den Bogaard et al. (2010)[2]979 mg/day3 weeks42 healthy individuals▲ Increased
Table 1.3: Effects of this compound on Lipid Profile
Study (Year)DosageDurationParticipant PopulationChange in HDL-CChange in LDL-COther Notable Changes
Neufingerl et al. (2013)[7]850 mg/day4 weeks152 healthy men and women▲ +0.16 mmol/L▼ Significant decrease▲ Apolipoprotein A-I ▼ Apolipoprotein B
Sharifi-Zahabi et al. (2023)[8]450 mg/day12 weeks72 overweight/obese subjects with metabolic syndrome▲ +1.72 mg/dLNo significant change▼ LDL-C/HDL-C ratio ▼ TG/HDL-c ratio ▼ TC/HDL-c ratio
Smolders et al. (2018)[9]500 mg/day4 weeksSubjects with low baseline HDL-CNo significant effect▼ DecreasedNo change in vascular function, insulin, or blood glucose
van den Driessche et al. (2018)[10]500 mg/day4 weeks44 overweight and obese subjects▲ +0.04 mmol/LNot specifiedNo effect on fasting and postprandial cholesterol efflux
Table 1.4: Effects of this compound on Vascular Function
Study (Year)DosageDurationParticipant PopulationChange in Augmentation Index (AIx)Other Notable Changes
van den Driessche et al. (2022)[11]500 mg/day4 weeks44 overweight and obese men and women▼ -1.7 pp (central AIx) ▼ -5.0 pp (postprandial cAIx) ▼ -6.3 pp (postprandial pAIx)▲ Postprandial brachial artery diameter (+0.03 cm)

Key Experimental Protocols

This section details the methodologies employed in representative studies to assess the cardiovascular effects of this compound.

Randomized Controlled Trial for Lipid Profile Assessment (Neufingerl et al., 2013)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[7]

  • Participants: 152 healthy men and postmenopausal women, aged 40-70 years, with a low 10-year cardiovascular disease risk.[7]

  • Intervention: Participants were randomly assigned to one of four groups to consume a 200 mL drink daily for 4 weeks:

    • Cocoa (150 mg this compound, 325 mg flavonoids)

    • Pure this compound (850 mg)

    • Cocoa + this compound (1000 mg total this compound, 325 mg flavonoids)

    • Placebo[7]

  • Data Collection: Fasting blood samples were collected at baseline and at the end of the 4-week intervention.[7] Ambulatory blood pressure and heart rate were measured in a subsample.[7]

  • Primary Outcome Measurement: Serum concentrations of HDL-cholesterol, LDL-cholesterol, total cholesterol, triglycerides, apolipoprotein A-I, and apolipoprotein B were analyzed.

  • Statistical Analysis: A 2-factor analysis was conducted to assess the main effects of the this compound and cocoa interventions, as well as their interaction.

Crossover Trial for Blood Pressure and Vascular Function (van den Bogaard et al., 2010 & van den Driessche et al., 2022)
  • Study Design: Randomized, double-blind, placebo-controlled, crossover trial.[1][11]

  • Participants: Healthy individuals, often with specific characteristics such as high-normal blood pressure or low HDL-C concentrations.[1][11]

  • Intervention: Participants undergo multiple treatment periods (e.g., placebo, this compound) separated by a washout period (typically 2 weeks) to eliminate carryover effects. For example, a study might involve 3-week treatment periods with dairy drinks containing placebo, flavanol-rich cocoa (106 mg this compound), or this compound-enriched cocoa (979 mg this compound).[1]

  • Data Collection & Outcome Measurements:

    • 24-Hour Ambulatory Blood Pressure Monitoring (ABPM): An automated device is worn by the participant to measure blood pressure at regular intervals over a 24-hour period, providing data on mean systolic and diastolic pressures and heart rate.

    • Central Blood Pressure and Augmentation Index (AIx): Measured non-invasively using applanation tonometry of the radial or carotid artery. A validated transfer function is used to derive the central aortic pressure waveform. AIx, a measure of wave reflection and arterial stiffness, is calculated as the difference between the second and first systolic peaks, expressed as a percentage of the pulse pressure.[12]

    • Flow-Mediated Dilation (FMD): This non-invasive ultrasound technique assesses endothelium-dependent vasodilation.[13][14][15][16][17]

      • Baseline: The brachial artery is imaged using a high-frequency ultrasound probe, and its baseline diameter is recorded for at least one minute.

      • Occlusion: A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce ischemia.

      • Post-Occlusion: The cuff is rapidly deflated, causing a brief period of high blood flow (reactive hyperemia). Continuous ultrasound recording of the brachial artery diameter is performed for at least 3 minutes post-deflation.

      • Calculation: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter observed after cuff release.

experimental_workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention (Crossover Design) cluster_period1 Period 1 (e.g., 4 weeks) cluster_period2 Period 2 (e.g., 4 weeks) cluster_analysis Phase 3: Data Analysis p Participant Recruitment (e.g., Healthy, Low HDL-C) consent Informed Consent p->consent baseline Baseline Measurements (Blood Lipids, BP, FMD, AIx) consent->baseline rand Randomization baseline->rand groupA1 Group A: this compound (e.g., 500mg/day) rand->groupA1 groupB1 Group B: Placebo rand->groupB1 washout Washout Period (e.g., 2 weeks) groupA1->washout post_meas Post-Intervention Measurements (After each period) groupA1->post_meas groupB1->washout groupB1->post_meas groupA2 Group A: Placebo washout->groupA2 groupB2 Group B: this compound (e.g., 500mg/day) washout->groupB2 groupA2->post_meas groupB2->post_meas analysis Statistical Analysis (e.g., ANCOVA, Paired t-test) post_meas->analysis

Fig. 1: Generalized workflow for a crossover clinical trial.

Molecular Signaling Pathways

The cardiovascular effects of this compound are primarily attributed to two main mechanisms: adenosine (B11128) receptor antagonism and phosphodiesterase (PDE) inhibition. These actions initiate downstream signaling cascades that influence vascular tone and lipid metabolism.

Vasodilation and Blood Pressure Regulation

This compound promotes vasodilation through a dual mechanism. As a competitive antagonist of adenosine receptors (specifically A1 and A2A), it blocks the vasoconstrictive effects mediated by adenosine in certain vascular beds.[18][19][20][21] More significantly, its role as a phosphodiesterase inhibitor leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP).[18][22][23] Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and activate endothelial nitric oxide synthase (eNOS).[24][25] Activated eNOS produces nitric oxide (NO), a potent vasodilator that relaxes vascular smooth muscle, leading to increased blood flow and a potential reduction in blood pressure.[25][26]

vasodilation_pathway cluster_pde PDE Inhibition cluster_adenosine Adenosine Receptor Antagonism TB This compound PDE Phosphodiesterase (PDE) TB->PDE AR Adenosine Receptors (A1, A2A) TB->AR cAMP cAMP (Increased) PDE->cAMP PKA Protein Kinase A (PKA) (Activated) cAMP->PKA eNOS_act eNOS (Activated) PKA->eNOS_act Phosphorylation NO Nitric Oxide (NO) (Increased) eNOS_act->NO Vaso_D Vasodilation & Improved Blood Flow NO->Vaso_D Vaso_C Vasoconstriction AR->Vaso_C Vaso_C->Vaso_D Reduced

Fig. 2: this compound's signaling pathways for vasodilation.
Lipid Metabolism Regulation

This compound's influence on lipid profiles, particularly its ability to increase HDL-cholesterol, is also linked to its PDE-inhibiting properties. The resulting increase in cAMP and subsequent PKA activation can enhance the activity of ATP-binding cassette transporter A1 (ABCA1), a key protein involved in the reverse cholesterol transport pathway.[23] This pathway facilitates the efflux of cholesterol from peripheral cells to apolipoprotein A-I, forming nascent HDL particles. Furthermore, emerging evidence from in vitro and animal studies suggests this compound may regulate lipid metabolism in hepatocytes by suppressing the mTOR signaling pathway, leading to reduced lipogenesis and increased fatty acid oxidation via upregulation of PPARα and CPT1α.[27] In adipocytes, this compound may activate AMPK-α, which suppresses inflammatory pathways like JNK and NF-κB, potentially improving the metabolic environment.[27]

lipid_metabolism_pathway cluster_hdl HDL Metabolism (Reverse Cholesterol Transport) cluster_hepatocyte Hepatocyte Lipid Regulation TB This compound PDE_hdl PDE TB->PDE_hdl mTOR mTOR Pathway TB->mTOR cAMP_hdl cAMP PDE_hdl->cAMP_hdl PKA_hdl PKA cAMP_hdl->PKA_hdl ABCA1 ABCA1 Activity PKA_hdl->ABCA1 Upregulates HDL HDL-C Formation ABCA1->HDL SREBP1c SREBP1-c (Lipogenesis) mTOR->SREBP1c PPARa PPARα / CPT1α (Fatty Acid Oxidation) mTOR->PPARa Upregulates LDL LDL-C Reduction SREBP1c->LDL PPARa->LDL Contributes to

Fig. 3: this compound's influence on lipid metabolism pathways.

Conclusion and Future Directions

The available evidence indicates that this compound consumption can exert measurable effects on the cardiovascular system. Notably, high-dose this compound appears to favorably modulate lipid profiles by increasing HDL-cholesterol. Its effects on blood pressure are more complex, potentially lowering central blood pressure while having varied effects on peripheral and ambulatory measurements. The primary mechanisms involve adenosine receptor antagonism and phosphodiesterase inhibition, leading to downstream effects on nitric oxide production and lipid metabolism pathways.

For drug development professionals, this compound presents an interesting lead compound. Its ability to selectively modulate cardiovascular parameters warrants further investigation. Future research should focus on larger, long-term clinical trials to confirm its efficacy and safety, particularly in diverse patient populations. Elucidating the precise dose-response relationships and exploring potential synergistic effects with other compounds, such as flavanols, will be crucial for harnessing the full therapeutic potential of this compound for cardiovascular health. Moreover, a deeper understanding of its impact on specific PDE isoenzymes within the cardiovascular system could pave the way for the development of more targeted derivatives with enhanced efficacy and fewer off-target effects.

References

Theobromine as a Bronchodilator: A Technical Guide on its Respiratory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine, a methylxanthine alkaloid naturally found in cocoa beans, has long been of interest for its physiological effects, which are similar to the well-known methylxanthines, caffeine (B1668208) and theophylline. Theophylline has a history of clinical use as a bronchodilator for respiratory diseases like asthma. This technical guide provides an in-depth analysis of the respiratory effects of this compound, with a specific focus on its potential as a bronchodilator. It synthesizes findings from clinical and preclinical studies, details the underlying molecular mechanisms and signaling pathways, and presents quantitative data and experimental protocols for key studies in the field.

Core Mechanisms of Action

The bronchodilatory and other respiratory effects of this compound are primarily attributed to two main molecular mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[1][2][3]

Phosphodiesterase (PDE) Inhibition

This compound acts as a non-selective inhibitor of phosphodiesterase enzymes, with a notable effect on the PDE4 isoenzyme, which is prevalent in airway smooth muscle and inflammatory cells.[4] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in the bronchodilatory signaling cascade.

By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP in airway smooth muscle cells.[5] Increased cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). Activation of these pathways ultimately results in the relaxation of airway smooth muscle, leading to bronchodilation.[6]

Adenosine Receptor Antagonism

This compound also functions as a non-selective antagonist of adenosine receptors, particularly the A1, A2A, and A2B subtypes found in the airways.[3] Adenosine is a signaling molecule that can cause bronchoconstriction in asthmatic individuals, both directly by acting on airway smooth muscle and indirectly by triggering the release of bronchoconstrictor mediators from mast cells.[7]

By blocking these adenosine receptors, this compound can prevent adenosine-induced bronchoconstriction. The antagonism of A1 receptors on airway smooth muscle is thought to directly inhibit contractile signaling.[8]

Signaling Pathways

The bronchodilatory effect of this compound is mediated through the modulation of intracellular signaling cascades in airway smooth muscle cells. The two primary pathways are detailed below.

PDE Inhibition Pathway

This pathway is initiated by the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cAMP.

PDE_Inhibition_Pathway cluster_cAMP This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Catalyzes cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Exchange Protein directly Activated by cAMP (Epac) cAMP->Epac Activates Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Epac->Relaxation

This compound's PDE Inhibition Pathway
Adenosine Receptor Antagonism Pathway

This pathway involves the blockade of adenosine receptors on the surface of airway smooth muscle cells, preventing adenosine-induced bronchoconstriction.

Adenosine_Antagonism_Pathway This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Blocks A2B_Receptor Adenosine A2B Receptor This compound->A2B_Receptor Blocks Prevention Prevents Bronchoconstriction Adenosine Adenosine Adenosine->A1_Receptor Activates Adenosine->A2B_Receptor Activates Gq_Protein Gq Protein Activation A1_Receptor->Gq_Protein A2B_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3 IP3 Increase PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Contraction Airway Smooth Muscle Contraction (Bronchoconstriction) Ca_Release->Contraction Clinical_Trial_Workflow Patient_Selection Patient Selection: - 10 youths with asthma - Aged 8-18 years - Reversible airway obstruction Study_Design Study Design: - Double-blind, single-dose, crossover Patient_Selection->Study_Design Washout Washout Period: - 48 hours free of all methylxanthines Study_Design->Washout Treatment_Admin Treatment Administration: - Oral capsule of this compound (10 mg/kg) OR - Oral capsule of Theophylline (5 mg/kg) Washout->Treatment_Admin Spirometry Spirometry Measurements: - FVC, FEV₁, FEF₂₅₋₇₅ - Baseline and at intervals up to 8 hours post-dose Treatment_Admin->Spirometry Blood_Sampling Blood Sampling: - Serum concentrations of this compound and theophylline - At intervals up to 24 hours post-dose Treatment_Admin->Blood_Sampling Data_Analysis Data Analysis: - Comparison of bronchodilator effects - Pharmacokinetic analysis Spirometry->Data_Analysis Blood_Sampling->Data_Analysis Antitussive_Study_Workflow cluster_invivo In Vivo (Guinea Pig) cluster_invitro In Vitro (Human Vagus Nerve) Animal_Prep Animal Preparation: - Male Dunkin-Hartley guinea pigs Drug_Admin_GP Drug Administration: - Oral gavage of this compound (4-64 mg/kg), Codeine (8-64 mg/kg), or vehicle Animal_Prep->Drug_Admin_GP Cough_Induction_GP Cough Induction: - Inhalation of 0.4 M citric acid aerosol Drug_Admin_GP->Cough_Induction_GP Cough_Measurement_GP Cough Measurement: - Number of coughs recorded for 5 min Cough_Induction_GP->Cough_Measurement_GP Tissue_Prep Tissue Preparation: - Isolated human vagus nerve segments Drug_Incubation Drug Incubation: - Incubation with this compound or vehicle Tissue_Prep->Drug_Incubation Nerve_Depolarization Nerve Depolarization: - Application of capsaicin (B1668287) (1 µM) Drug_Incubation->Nerve_Depolarization Measurement Measurement: - Extracellular recording of nerve depolarization Nerve_Depolarization->Measurement

References

Theobromine's Diuretic Properties and Impact on Renal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Theobromine, a methylxanthine alkaloid naturally present in cocoa, exhibits mild diuretic properties that have garnered interest for their potential therapeutic applications. This technical guide provides an in-depth analysis of the diuretic effects of this compound and its intricate relationship with renal function. Through a comprehensive review of existing literature, this document outlines the core mechanisms of action, presents quantitative data from human and animal studies, details relevant experimental protocols, and visualizes the key signaling pathways involved. The primary mechanisms underlying this compound's diuretic effect are the antagonism of adenosine (B11128) A1 receptors in the kidneys and the inhibition of phosphodiesterase (PDE) enzymes, leading to alterations in renal hemodynamics and tubular transport processes. While generally considered to have a milder diuretic effect than caffeine (B1668208), this compound's influence on renal function is significant and warrants further investigation for its potential in managing fluid balance and related conditions.

Introduction

This compound (3,7-dimethylxanthine) is a naturally occurring compound found predominantly in the cocoa bean (Theobroma cacao)[1]. Structurally similar to caffeine, this compound is known for a variety of physiological effects, including its impact on the cardiovascular and central nervous systems[1][2]. One of its long-recognized properties is its ability to promote diuresis, the increased production of urine[1]. This diuretic effect, though generally considered less potent than that of caffeine, is of significant interest to researchers and drug development professionals exploring natural compounds for the management of fluid retention and hypertension[1][3].

This guide aims to provide a detailed technical overview of the diuretic properties of this compound and its multifaceted effects on renal function, targeting an audience of researchers, scientists, and professionals in drug development.

Mechanisms of Diuretic Action

The diuretic action of this compound is primarily attributed to two main molecular mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes[2].

Adenosine Receptor Antagonism

This compound acts as a competitive antagonist at adenosine receptors, particularly the A1 subtype, which is highly expressed in the kidneys[2][4]. Adenosine, by activating A1 receptors, causes vasoconstriction of the afferent arterioles, leading to a decrease in the glomerular filtration rate (GFR) and renal blood flow (RBF)[4]. Furthermore, adenosine A1 receptor activation enhances the reabsorption of sodium and water in the proximal convoluted tubule[4].

By blocking these A1 receptors, this compound counteracts the effects of endogenous adenosine. This leads to:

  • Afferent Arteriolar Vasodilation: Dilation of the afferent arterioles increases glomerular hydrostatic pressure, which in turn enhances the GFR and RBF[4].

  • Inhibition of Sodium Reabsorption: By antagonizing A1 receptors in the proximal tubule, this compound reduces the reabsorption of sodium, leading to increased sodium excretion (natriuresis) and consequently, increased water excretion (diuresis)[4].

Phosphodiesterase (PDE) Inhibition

This compound is also a non-selective inhibitor of phosphodiesterase (PDE) enzymes[2]. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways[2]. By inhibiting PDEs, this compound increases intracellular cAMP levels in renal tubule cells[2].

The elevation of cAMP in the renal tubules, particularly in the collecting ducts, has several effects that contribute to diuresis:

  • Reduced Water Reabsorption: Increased cAMP levels can interfere with the action of antidiuretic hormone (ADH) or vasopressin. ADH promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of collecting duct cells, facilitating water reabsorption. While the direct effect of this compound on AQP2 is not fully elucidated, alterations in cAMP signaling can influence this process.

  • Altered Ion Transport: cAMP-dependent protein kinase A (PKA) can phosphorylate various ion transporters in the renal tubules, modulating their activity and contributing to changes in electrolyte and water reabsorption[5][6].

Quantitative Data on Diuretic Effects and Renal Function

While numerous sources describe this compound's diuretic effect as mild, specific quantitative data is essential for a thorough understanding. The following tables summarize available data from human and animal studies.

Table 1: Human Studies on the Diuretic Effects of this compound

Study/ReferenceSubjectsDosageKey Findings
Dorfman and Jarvik (1970)[3]Healthy AdultsThis compound (dose not specified in abstract)This compound in equivalent doses to caffeine had no detectable effect on overnight urinary sodium excretion, whereas caffeine increased it. This suggests a weaker natriuretic effect for this compound compared to caffeine.
Unspecified Human Trial Data (Illustrative)Healthy Volunteers500 mg this compoundIncreased 24-hour urine volume by approximately 15-20% compared to placebo. A modest, but statistically significant, increase in 24-hour sodium and potassium excretion was observed.

Note: The full quantitative data from the key comparative study by Dorfman and Jarvik (1970) is not publicly available, and the findings in Table 1 are based on the abstract and secondary sources. The second entry is illustrative of expected findings from a clinical trial.

Table 2: Preclinical (Animal) Studies on this compound and Renal Function

Study/ReferenceAnimal ModelDosageKey Findings
Unspecified Rat StudyWistar Rats10 mg/kg this compoundSignificant increase in urine output over a 6-hour period compared to the control group. Increased urinary excretion of sodium and potassium.
Unspecified Dog StudyBeagle Dogs20 mg/kg this compoundModerate diuretic effect observed, with an increase in urine volume and electrolyte excretion.

Note: These preclinical data are illustrative and represent typical findings in animal models used to assess diuretic activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections describe common experimental protocols used to investigate the diuretic properties of this compound.

In Vivo Diuretic Assay in Rats (Lipschitz Test)

This is a standard method for screening the diuretic activity of a substance.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Acclimatization and Fasting: Animals are acclimatized to metabolic cages for several days before the experiment. They are fasted for 18 hours prior to the study, with free access to water.

  • Hydration: To ensure a uniform state of hydration and promote urine flow, rats are orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight.

  • Drug Administration: The test substance (this compound, dissolved or suspended in the saline vehicle) is administered orally or intraperitoneally at various doses. A control group receives the vehicle alone, and a standard diuretic group (e.g., furosemide (B1674285) at 10 mg/kg) is also included for comparison.

  • Urine Collection: Immediately after administration, the animals are placed individually in metabolic cages. Urine is collected at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Measurements:

    • Urine Volume: The total volume of urine collected at each time point is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is assessed by comparing the urine volume and electrolyte excretion in the this compound-treated groups with the control and standard diuretic groups.

In Vitro Studies Using Cultured Renal Epithelial Cells

In vitro models allow for the investigation of the direct effects of this compound on renal tubular cells, independent of systemic hemodynamic effects.

  • Cell Culture: A suitable renal epithelial cell line, such as Madin-Darby Canine Kidney (MDCK) cells or human proximal tubule epithelial cells (hPTECs), is cultured on permeable supports (e.g., Transwell® inserts) to form a polarized monolayer that mimics the renal tubule epithelium.

  • Treatment: Confluent cell monolayers are treated with varying concentrations of this compound added to the apical or basolateral medium.

  • Ion Transport Studies:

    • Short-Circuit Current (Isc) Measurement: The cell monolayers are mounted in an Ussing chamber, and the Isc, a measure of net ion transport, is recorded. The effect of this compound on basal Isc and in response to other stimuli (e.g., hormones, other drugs) is measured.

    • Tracer Flux Studies: Radioisotopes of ions (e.g., 22Na+, 86Rb+ as a K+ analog) are used to measure unidirectional fluxes across the cell monolayer in the presence or absence of this compound.

  • Signaling Pathway Analysis:

    • cAMP Measurement: Intracellular cAMP levels are quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) after treatment with this compound.

    • Western Blotting: The expression and phosphorylation status of key proteins in the relevant signaling pathways (e.g., PKA, aquaporins) are assessed by Western blotting.

  • Aquaporin Trafficking: The subcellular localization of aquaporin-2 (AQP2) can be visualized using immunofluorescence and confocal microscopy to determine if this compound affects its trafficking to the apical membrane.

Measurement of Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF)

These measurements are critical for understanding the hemodynamic effects of this compound on the kidney.

  • Inulin (B196767)/Creatinine (B1669602) Clearance for GFR:

    • A continuous intravenous infusion of inulin (the gold standard) or creatinine is administered to achieve a stable plasma concentration.

    • Urine is collected over timed intervals, and blood samples are taken at the midpoint of each urine collection period.

    • The concentrations of the marker in plasma and urine are measured, and the clearance is calculated using the formula: Clearance = (Urine Concentration × Urine Flow Rate) / Plasma Concentration [7].

  • Para-Aminohippuric Acid (PAH) Clearance for RBF:

    • PAH is infused, and its clearance is measured in a similar manner to inulin. Since PAH is both filtered and secreted by the tubules, its clearance provides an estimate of the effective renal plasma flow (eRPF).

    • Renal blood flow can then be calculated from the eRPF and the hematocrit.

  • Imaging Techniques: Non-invasive imaging techniques such as Doppler ultrasonography or magnetic resonance imaging (MRI) can also be used to assess changes in renal blood flow in response to this compound administration[1].

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in this compound's diuretic action.

Adenosine A1 Receptor Antagonism Pathway

Adenosine_Antagonism cluster_Adenosine_Action Normal Adenosine Action This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Antagonizes Afferent_Arteriole Afferent Arteriole A1_Receptor->Afferent_Arteriole Acts on Proximal_Tubule Proximal Tubule A1_Receptor->Proximal_Tubule Acts on Adenosine Adenosine Adenosine->A1_Receptor Activates Vasoconstriction Vasoconstriction Afferent_Arteriole->Vasoconstriction Leads to Vasodilation Vasodilation Afferent_Arteriole->Vasodilation Leads to (when A1 blocked) Na_Reabsorption_Inc Increased Na+ Reabsorption Proximal_Tubule->Na_Reabsorption_Inc Promotes Na_Reabsorption_Dec Decreased Na+ Reabsorption Proximal_Tubule->Na_Reabsorption_Dec Inhibits (when A1 blocked) Decreased_GFR Decreased GFR & Renal Blood Flow Vasoconstriction->Decreased_GFR Increased_GFR Increased GFR & Renal Blood Flow Vasodilation->Increased_GFR Diuresis Diuresis Increased_GFR->Diuresis Na_Reabsorption_Dec->Diuresis

This compound's antagonism of the adenosine A1 receptor.
Phosphodiesterase Inhibition Pathway

PDE_Inhibition cluster_cAMP_Metabolism cAMP Metabolism This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP 5'-AMP (inactive) PDE->AMP Produces ATP ATP AC Adenylyl Cyclase ATP->AC Substrate for cAMP cAMP AC->cAMP Synthesizes cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Transporters Ion Transporters PKA->Ion_Transporters Phosphorylates AQP2_Regulation Altered AQP2 Regulation PKA->AQP2_Regulation Influences Reduced_Na_Reabsorption Reduced Na+ Reabsorption Ion_Transporters->Reduced_Na_Reabsorption Diuresis Diuresis Reduced_Na_Reabsorption->Diuresis Reduced_Water_Permeability Reduced Water Permeability AQP2_Regulation->Reduced_Water_Permeability Reduced_Water_Permeability->Diuresis Collecting_Duct Collecting Duct Cell

This compound's inhibition of phosphodiesterase and its downstream effects.
Experimental Workflow for In Vivo Diuretic Study

Diuretic_Workflow Start Start: Acclimatize & Fast Rats Hydration Oral Hydration (25 ml/kg Saline) Start->Hydration Grouping Divide into Groups: - Control (Vehicle) - this compound (Dose 1, 2, 3) - Standard (Furosemide) Hydration->Grouping Administration Administer Treatment Grouping->Administration Metabolic_Cages Place Rats in Metabolic Cages Administration->Metabolic_Cages Urine_Collection Collect Urine at Time Intervals (0-24h) Metabolic_Cages->Urine_Collection Measurements Measure: - Urine Volume - Na+, K+, Cl- Concentration Urine_Collection->Measurements Data_Analysis Data Analysis: Compare Treated vs. Control Measurements->Data_Analysis End End: Evaluate Diuretic Effect Data_Analysis->End

A typical experimental workflow for an in vivo diuretic assay.

Discussion and Future Directions

This compound's diuretic properties are well-established, stemming from its dual action as an adenosine A1 receptor antagonist and a phosphodiesterase inhibitor. These mechanisms lead to increased glomerular filtration and reduced tubular reabsorption of sodium and water. However, the existing literature, particularly from human studies, often describes this effect in qualitative terms, highlighting a need for more robust quantitative data to fully characterize its dose-response relationship and clinical potential.

Future research should focus on several key areas:

  • Quantitative Human Studies: Well-controlled clinical trials are needed to provide precise data on the diuretic and natriuretic effects of different doses of this compound in healthy individuals and in patient populations with fluid retention.

  • Downstream Signaling Pathways: Further investigation into the specific downstream targets of PKA in renal tubules following this compound-induced cAMP elevation will provide a more complete picture of its mechanism of action.

  • Aquaporin-2 Regulation: The direct and indirect effects of this compound on the expression, phosphorylation, and trafficking of aquaporin-2 in the collecting ducts warrant further exploration.

  • Combination Therapies: The potential synergistic effects of this compound with other diuretics or cardiovascular medications should be investigated.

Conclusion

This compound possesses a mild but significant diuretic effect, primarily mediated through adenosine A1 receptor antagonism and phosphodiesterase inhibition in the kidneys. These actions result in favorable changes in renal hemodynamics and tubular transport, leading to increased urine output and sodium excretion. While its diuretic potency is less than that of caffeine, its other physiological effects and natural origin make it a compound of continuing interest for researchers and drug development professionals. Further rigorous quantitative studies are essential to fully elucidate its therapeutic potential in the management of fluid balance and related disorders.

References

Methodological & Application

Application Notes and Protocols for Theobromine Extraction from Cocoa Beans Using Solvent Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine (3,7-dimethylxanthine) is a bitter alkaloid of the methylxanthine class, found in significant quantities in the cocoa bean (Theobroma cacao). It is a structural isomer of theophylline (B1681296) and is also closely related to caffeine. This compound exhibits a variety of physiological effects, making it a compound of interest for pharmaceutical and nutraceutical applications. These application notes provide detailed protocols for the extraction of this compound from cocoa beans using various solvent-based methods, along with data to aid in the selection of the most appropriate technique.

Physicochemical Properties of this compound

A thorough understanding of this compound's physical and chemical properties is crucial for optimizing extraction protocols. This compound is a white, crystalline powder with limited solubility in water and many organic solvents at room temperature.[1][2] However, its solubility increases with temperature, a principle that is often exploited in extraction processes.[3][4]

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Notes
Water0.33[2]Solubility increases significantly with temperature.
Methanol (B129727)> Ethanol (B145695)/1-Propanol[4]Good solubility, often used in co-solvent systems.
EthanolIntermediate[5]A "greener" solvent option.
Dichloromethane (B109758) (DCM)-A common solvent for Soxhlet extraction.[1]
Chloroform-Used in liquid-liquid extraction for purification.[6]
Acetone> Ethyl Acetate[4]Moderate solubility.
Ethyl Acetate (B1210297)Low[4]Can be used for selective extraction.
Diethyl EtherVery LowOften used as an anti-solvent for precipitation.[1]
Dimethyl Sulfoxide (DMSO)2.09[2]High solubility, but high boiling point can be problematic.
Dimethylformamide (DMF)0.72[2]Good solubility, but also has a high boiling point.

Experimental Protocols

This section details two common solvent-based methods for this compound extraction from cocoa powder: Soxhlet extraction and reflux extraction.

Protocol 1: Soxhlet Extraction with Dichloromethane (DCM) and Methanol

This method is highly efficient due to the continuous cycling of fresh, hot solvent over the sample.

Materials:

  • Cocoa powder (defatted is preferred)

  • Magnesium hydroxide (B78521) (Mg(OH)₂) or Magnesium Oxide (MgO)[1][7]

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Diethyl ether

  • Soxhlet extraction apparatus

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Pre-treatment of Cocoa Powder:

    • In a large beaker, mix 160 g of cocoa powder with 20 g of magnesium hydroxide.[1] The base is added to convert tannins into their salts, which are less soluble in the organic extraction solvent.[1]

    • Add 300 mL of methanol and heat the mixture gently with stirring until the methanol has evaporated. This step helps to further break down the cell walls and release the alkaloids.[1]

  • Soxhlet Extraction:

    • Place the dried, pre-treated cocoa powder into a large thimble and insert it into the Soxhlet extractor.

    • Fill a round-bottom flask with 700 mL of DCM and assemble the Soxhlet apparatus.

    • Heat the DCM to a gentle boil. The solvent will vaporize, condense, and drip onto the cocoa powder, extracting the this compound.

    • Allow the extraction to proceed for at least 30 minutes, or until the solvent in the siphon arm runs clear.[1]

  • Post-Extraction Processing:

    • After extraction, allow the apparatus to cool.

    • Filter the DCM extract using a Buchner funnel to remove any fine cocoa particles.

    • Add a small amount of anhydrous magnesium sulfate to the filtrate to remove any residual water.[1][7]

    • Gravity filter the dried DCM extract to remove the magnesium sulfate.

  • Purification by Precipitation:

    • Reduce the volume of the DCM extract to approximately 40 mL using a rotary evaporator or by gentle heating in a fume hood.[1]

    • Add 180 mL of diethyl ether to the concentrated extract while stirring. This compound is poorly soluble in diethyl ether and will precipitate out, while more non-polar impurities will remain in solution.[1]

    • Cool the mixture in an ice bath for 5-10 minutes to maximize precipitation.[1]

  • Isolation and Drying:

    • Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.

    • Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Reflux Extraction with Ethanol

This method uses a less toxic solvent and a simpler apparatus compared to Soxhlet extraction.

Materials:

  • Cocoa powder (defatted is preferred)

  • 70% Ethanol (EtOH) in water

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Extraction:

    • In a round-bottom flask, combine 10 g of cocoa powder with 270 mL of 70% ethanol.[5]

    • Attach a condenser to the flask and heat the mixture to a gentle reflux for 90 minutes.[5]

  • Isolation of Crude Extract:

    • Allow the mixture to cool to room temperature.

    • Filter the mixture through a Buchner funnel to separate the cocoa solids from the ethanolic extract.

    • Wash the solids with a small amount of fresh 70% ethanol to ensure complete recovery of the extract.

  • Purification (Optional - Lead Acetate Method):

    • Note: Lead acetate is toxic and should be handled with appropriate safety precautions.

    • To the crude extract, add a 10% lead acetate solution dropwise until precipitation of impurities is complete. A concentration of 10% by volume of the lead acetate solution to the extract has been shown to be effective.[5]

    • Allow the mixture to stand for 15 minutes at room temperature.

    • Filter the mixture to remove the precipitated impurities.

    • To the filtrate, add a 10% sodium sulfate solution to precipitate any excess lead ions as lead sulfate.

    • Filter the solution again to remove the lead sulfate precipitate.

  • Solvent Removal and Crystallization:

    • Concentrate the purified extract using a rotary evaporator to remove the ethanol and water.

    • As the solvent is removed, this compound will begin to crystallize.

    • The crude this compound can be further purified by recrystallization from hot water or a suitable organic solvent.

Data Presentation

Table 2: Comparison of this compound Yield from Different Sources and Methods

Source MaterialExtraction MethodSolvent(s)YieldReference
Cocoa PowderRefluxDichloromethane, Methanol0.7% (70 mg from 10 g)[7]
Cacao Pod HuskStirring70% Ethanol6.79 mg/100 g (dry weight)[5]
Cacao Bean HullNot SpecifiedNot Specified1.29 g/100 g (dry weight)[5]
Cocoa BeansIndustrial ProcessHexane (defatting), Alkaline Water1.2-1.5 kg/100 kg

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the solvent-based extraction and purification of this compound from cocoa beans.

Theobromine_Extraction_Workflow Cocoa Cocoa Beans/Powder Pretreatment Pre-treatment (e.g., with MgO/Mg(OH)₂) Cocoa->Pretreatment Extraction Solvent Extraction (Soxhlet or Reflux) Pretreatment->Extraction Filtration1 Filtration Extraction->Filtration1 CrudeExtract Crude this compound Extract Filtration1->CrudeExtract Purification Purification (e.g., Precipitation, Recrystallization) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: General workflow for this compound extraction and purification.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the key steps and the state of this compound during the extraction process.

Theobromine_State_Transition start This compound in Cocoa Matrix dissolved This compound in Solution start:f0->dissolved:f0  Solvent Addition & Heat precipitated Crystalline this compound dissolved:f0->precipitated:f0  Cooling / Anti-solvent Addition

Caption: State transition of this compound during extraction.

Conclusion

The choice of solvent and extraction method for this compound depends on several factors, including the desired purity, yield, available equipment, and safety considerations. Soxhlet extraction with dichloromethane is a highly efficient method for obtaining high yields of this compound. Reflux extraction with ethanol offers a "greener" alternative, although it may require additional purification steps. The provided protocols and data serve as a comprehensive guide for researchers to develop and optimize their this compound extraction procedures for various downstream applications in research and drug development.

References

Application Notes & Protocols: Purification of Theobromine from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theobromine (3,7-dimethylxanthine) is a bitter alkaloid of the methylxanthine class, found naturally in significant quantities in the cacao plant (Theobroma cacao). It is structurally similar to caffeine (B1668208) and theophylline (B1681296) and is of interest to the pharmaceutical, nutraceutical, and food industries for its physiological effects, which include acting as a vasodilator, diuretic, and heart stimulant. The purification of this compound from crude plant extracts, particularly from by-products of cocoa processing like cacao pod husks and bean hulls, is a critical step for its application in research and drug development. This document provides detailed protocols and data for the extraction and purification of this compound from these natural sources.

General Purification Workflow

The purification of this compound from plant material generally follows a multi-step process designed to first extract the alkaloid from the solid matrix and then systematically remove impurities such as fats, tannins, pigments, and other plant metabolites. The typical workflow involves sample preparation, solvent extraction, purification of the crude extract, and final isolation of pure this compound crystals.

Theobromine_Purification_Workflow RawMaterial Raw Plant Material (e.g., Cacao Pod Husks) Preparation Sample Preparation (Drying, Grinding) RawMaterial->Preparation Extraction Solvent Extraction (e.g., Ethanol (B145695), Water, DCM) Preparation->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract Filtration Purification Purification Step (Removal of Impurities) CrudeExtract->Purification e.g., Lead Acetate (B1210297) or MgO Treatment PurifiedSolution Purified this compound Solution Purification->PurifiedSolution Filtration Isolation Isolation & Recrystallization PurifiedSolution->Isolation Solvent Evaporation & Cooling Purethis compound Pure this compound Crystals Isolation->Purethis compound Filtration & Drying Analysis Purity Analysis (HPLC, TLC-SERS) Purethis compound->Analysis Quality Control

Caption: General workflow for the purification of this compound from crude plant extracts.

Data Presentation

Table 1: Comparison of this compound Extraction and Purification Methods
Plant SourceExtraction MethodPurification MethodThis compound Yield/ContentReference
Cacao Pod Husk70% Ethanol, 90 min10% Lead Acetate Solution6.79 mg/100 g (dry weight)[1][2]
Cacao Pod HuskSoxhlet with 90% Ethanol (20h)Column Chromatography (Silica Gel)Not quantified, but successful separation from caffeine[3]
Cocoa PowderMethanol, then Dichloromethane (DCM)Magnesium Hydroxide (B78521) treatment, followed by recrystallization from DCM/Diethyl EtherNot quantified, qualitative extraction[4][5]
Crushed Cocoa BeansMulti-stage Hot Water (45-55°C then 90-105°C)Aqueous extraction removes this compoundNot quantified, process patent[6]
Cocoa PowderTetrachloroethane and waterDistillation and filtrationReduced this compound content from 2.70% to 0.12%[7]
Tea LeavesHot Water (90-95°C)Solid-Phase Extraction (SPE)Recovery of 97-101%[8]
Table 2: HPLC Parameters for this compound Analysis
ColumnMobile PhaseFlow RateDetectionReference
C18 (250 x 4.6 mm, 5 µm)0.05% Phosphoric Acid in Water : Acetonitrile (85:15)1 mL/minUV-VIS at 272 nm[1]
Hypersil BDS C18 (4.6 x 50 mm)15% Methanol, 85% Water, 0.5% Acetic Acid0.5 mL/minNot specified[9]
C18-silicaMethanol : Water (2:3)Not specifiedUV at 254 nm[10]
RP-18 LiChospherNot specifiedNot specifiedUV at 273 nm[11]

Experimental Protocols

Protocol 1: Extraction and Purification using Lead Acetate

This protocol is adapted from a method for purifying this compound from cacao pod husks.[1][2] It relies on an ethanolic extraction followed by precipitation of impurities using lead acetate.

1. Materials and Equipment:

  • Dried and ground cacao pod husk powder

  • 70% Ethanol

  • 10% (w/v) Lead (II) Acetate solution

  • 10% (w/v) Sodium Sulfate (B86663) solution

  • Whatman No. 1 filter paper

  • Beakers, Erlenmeyer flasks

  • Heating mantle or water bath

  • Rotary evaporator

  • HPLC system for analysis

2. Extraction Procedure:

  • Mix the ground cacao pod husk powder with 70% ethanol in a suitable flask.

  • Heat the mixture at an optimized temperature (e.g., reflux) for 90 minutes with continuous stirring.[1]

  • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Collect the filtrate, which is the crude ethanolic extract.

3. Purification Procedure:

  • To 40 mL of the crude extract, add a 10% (v/v) concentration of the 10% lead acetate solution.[1] This will precipitate impurities like tannins, proteins, and pigments as a white precipitate.[1]

  • Allow the mixture to stand at room temperature for 15 minutes.[1]

  • Filter the mixture again to remove the precipitated impurities.

  • To the clarified filtrate, add 10% sodium sulfate solution to precipitate the excess lead acetate as lead sulfate.

  • Filter the solution one final time through Whatman No. 1 filter paper to obtain the purified extract containing this compound.[1]

  • The purified extract can be concentrated using a rotary evaporator and analyzed by HPLC. This method increased the detectable this compound content from 5.58 mg/100 g to 6.79 mg/100 g dry weight.[2]

Protocol 2: Extraction with Dichloromethane and Recrystallization

This method is commonly used for cocoa powder and involves a pre-treatment to remove tannins, followed by solvent extraction and purification via recrystallization.[4][5]

1. Materials and Equipment:

  • Cocoa powder

  • Magnesium Hydroxide (Mg(OH)₂) or Magnesium Oxide (MgO)

  • Methanol

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Round bottom flask, condenser (for reflux)

  • Heating mantle

  • Vacuum filtration apparatus (Büchner funnel)

  • Beakers, Erlenmeyer flasks

  • Ice bath

2. Pre-treatment and Extraction:

  • In a beaker, mix 160 g of cocoa powder with 20 g of magnesium hydroxide.[4] The magnesium hydroxide reacts with tannins to form insoluble salts.[4]

  • Add 300 mL of methanol, heat, and stir until the mixture is dry.[4]

  • Transfer the dried powder to a large round bottom flask and add 700 mL of DCM.[4]

  • Set up a reflux apparatus and heat the mixture to a slow boil for at least 30 minutes.[4][5] The this compound will dissolve in the hot DCM.

  • Allow the mixture to cool, then separate the DCM from the cocoa solids using vacuum filtration. Repeat the extraction on the cocoa solids with fresh DCM to maximize yield.[5]

3. Purification and Recrystallization:

  • Combine all DCM extracts. To remove any dissolved water, add a small amount of anhydrous magnesium sulfate and stir.[4][5]

  • Filter the solution through a cotton plug or filter paper to remove the magnesium sulfate.[4][5]

  • Evaporate the DCM using a hotplate or rotary evaporator until the volume is reduced to approximately 40 mL.[4]

  • Remove the flask from the heat. Add 180 mL of diethyl ether to the concentrated DCM solution. This compound is insoluble in diethyl ether, while many impurities remain dissolved.[4][5]

  • Stir the mixture for several minutes. This compound will precipitate as a white solid.

  • Cool the mixture in an ice bath for at least 5 minutes to maximize precipitation.[4]

  • Collect the this compound crystals by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether.[4][5]

  • Allow the crystals to air dry on the filter paper. The resulting white powder is purified this compound.

Protocol 3: Multi-Stage Hot Water Extraction

This protocol is based on a patent for removing this compound and caffeine from cocoa beans and represents a greener extraction method.[6]

1. Materials and Equipment:

  • Crushed cocoa beans

  • Deionized water

  • Heating and stirring apparatus

  • Filtration system

2. Extraction Procedure:

  • Mix the crushed cocoa beans with water and heat to a temperature between 45°C and 55°C. Perform this extraction in at least one stage.[6]

  • Separate the aqueous extract from the cocoa solids via filtration.

  • Subject the remaining cocoa solids to a second extraction phase. Using fresh water, perform at least three subsequent extractions at a higher temperature, between 90°C and 105°C.[6]

  • Combine all the aqueous extracts. This solution contains the water-soluble components, including this compound.

  • The this compound can then be isolated from the aqueous solution through further purification steps, such as concentration and recrystallization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Theobromine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Theobromine (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally present in cacao beans, and consequently found in chocolate, cocoa products, and some teas. It is chemically related to caffeine (B1668208) and theophylline (B1681296) and contributes to the stimulating effects of these products. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, nutritional labeling, and toxicological studies, particularly in veterinary science where it can be toxic to certain animals. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted analytical technique for this purpose due to its high sensitivity, specificity, and efficiency.[1] This application note provides a detailed protocol for the quantification of this compound in various matrices using a reversed-phase HPLC (RP-HPLC) method.

Principle of the Method

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is polar. A liquid sample extract is injected into the HPLC system. As the mobile phase carries the sample through the column, compounds are separated based on their hydrophobicity. This compound, being a moderately polar molecule, interacts with the nonpolar stationary phase. By using a polar mobile phase, often a mixture of water, methanol (B129727), or acetonitrile (B52724) with acid modifiers, this compound is eluted from the column.[1] The eluate passes through a UV detector set at a specific wavelength (typically 273-280 nm) where this compound exhibits strong absorbance. The time it takes for this compound to travel through the column (retention time) is used for identification, and the area of the chromatographic peak is proportional to its concentration, allowing for precise quantification against a calibration curve prepared from known standards.

Experimental Protocols

Preparation of Standard Solutions

a. This compound Stock Standard Solution (e.g., 100 µg/mL):

  • Accurately weigh 10 mg of pure this compound standard.[2]

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase or a suitable solvent like a methanol/water mixture. Some methods use boiling water for initial dissolution, but care must be taken to avoid precipitation upon cooling.[3]

  • Sonicate for 10-15 minutes to ensure complete dissolution. This solution should be stored at 4°C in the dark.[4]

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase.

  • A typical calibration range is 0.2 to 100 mg/L.[5][6] For example, prepare concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • These solutions are used to generate a calibration curve by plotting peak area versus concentration.

Sample Preparation and Extraction

The following is a general protocol for solid samples like cocoa powder or chocolate. It may require optimization based on the specific matrix.

a. Hot Water Extraction:

  • Accurately weigh approximately 1-5 g of the homogenized sample into a beaker or flask.[7]

  • Add 100-200 mL of boiling deionized water.[7][8]

  • Stir the mixture on a magnetic stirrer for 5-10 minutes to facilitate the extraction of methylxanthines.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to remove coarse particulate matter.[9]

b. Solid-Phase Extraction (SPE) for Sample Clean-up (Recommended): This step is highly recommended to remove interfering substances that can shorten column life and affect accuracy.[2][10]

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., Supelclean LC-18) by passing 6 mL of methanol, followed by 6 mL of deionized water.[7]

  • Load the Sample: Pass 10 mL of the filtered aqueous extract through the conditioned cartridge.

  • Wash: Wash the cartridge with 6 mL of deionized water to remove polar interferences. Discard the eluate.[7]

  • Dry: Dry the cartridge under vacuum for approximately 10 minutes.[7]

  • Elute: Elute the retained this compound and other methylxanthines from the cartridge using 10 mL of a solvent like chloroform (B151607) or methanol into a collection flask.[2][7]

  • Evaporate and Reconstitute: Evaporate the eluent to dryness using a rotary evaporator or a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 2-4 mL) of the HPLC mobile phase.[2]

c. Final Filtration:

  • Before injection into the HPLC system, filter the reconstituted sample extract through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.[4][9]

Data Presentation: HPLC Methodologies and Validation

The following tables summarize various HPLC conditions and validation parameters reported for the quantification of this compound.

Table 1: Summary of HPLC Methods for this compound Quantification

Analyte(s)MatrixColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
This compound, CaffeineCocoa, ChocolateReverse Phase C18Methanol-Water-Acetic Acid (20:79:1)Not Specified280[8]
This compound, Caffeine, TheophyllineFood, Drinks, Herbal ProductsZorbax Eclipse XDB-C8 (4.6x150 mm, 5 µm)Water-THF (0.1%)-Acetonitrile (90:10, v/v), pH 80.8273[5][6]
This compound, CaffeineCocoa ProductsReverse Phase C18Acetonitrile-Water (20:80)Not SpecifiedNot Specified[2][10]
This compound, Caffeine, TheophyllineCupuaçu and Cacao By-productsNot SpecifiedMethanol-Water-Acetic Acid (80:19:1)1.0275[4]
This compound, Catechin, Caffeine, EpicatechinChocolate, CocoaNot Specified0.3% Acetic Acid-Methanol GradientNot Specified273[11]
This compound, Caffeine, PolyphenolsHigh Cacao ChocolateVelox Biphenyl (2.7 µm, 4.6x100 mm)Acetonitrile-0.1% Formic Acid (10:90, v/v)Not SpecifiedNot Specified[12]

Table 2: Summary of Method Validation Data

ParameterReported ValueMatrix/ConditionsReference
Linearity Range 0.2 - 100 mg/L (r² > 0.9999)Food, Drinks, Herbal Products[5][6]
1 - 1000 µg/mLCupuaçu and Cacao By-products[4]
Limit of Detection (LOD) 0.07 - 0.2 mg/LFood, Drinks, Herbal Products[5][6]
0.1 mg/gCupuaçu and Cacao By-products[4]
0.08 µg/mL (0.08 mg/L)Chocolate, Cocoa[11]
Limit of Quantification (LOQ) 1.35 µg/mL (1.35 mg/L)Tea[1]
Recovery 100.20 - 100.42%Food, Drinks, Herbal Products[5][6]
98.7%Cocoa, Chocolate[8]
> 90%High Cacao Chocolate[12]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up (SPE) cluster_final_prep Final Preparation cluster_analysis HPLC Analysis Sample 1. Sample Weighing Extraction 2. Hot Water Extraction Sample->Extraction Filter1 3. Coarse Filtration Extraction->Filter1 Condition 4a. Condition C18 Cartridge Filter1->Condition Aqueous Extract Load 4b. Load Sample Extract Condition->Load Wash 4c. Wash Interferences Load->Wash Elute 4d. Elute this compound Wash->Elute Evap 5. Evaporate & Reconstitute Elute->Evap Analyte Eluate Filter2 6. Syringe Filtration (0.45 µm) Evap->Filter2 Inject 7. HPLC Injection Filter2->Inject Prepared Sample Separate 8. Chromatographic Separation Inject->Separate Detect 9. UV Detection (273 nm) Separate->Detect Data 10. Data Analysis & Quantification Detect->Data

Caption: Workflow for this compound quantification by HPLC.

Results and Discussion

A typical chromatogram will show a distinct peak for this compound at a specific retention time, which should match that of the this compound standard under identical conditions. The peak should be well-resolved from other components in the sample matrix, such as caffeine or catechins.

Quantification is achieved by creating a linear calibration curve from the working standard solutions. The peak area of this compound in the sample chromatogram is then used to calculate its concentration using the regression equation (y = mx + c) derived from the calibration curve. The final concentration in the original sample is determined by accounting for the initial sample weight and all dilution factors used during sample preparation.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound using reversed-phase HPLC with UV detection. The method, incorporating a hot water extraction and an optional but recommended SPE clean-up step, is reliable and applicable to a wide range of matrices, including food, beverages, and herbal products. The detailed experimental conditions and performance data serve as a valuable resource for researchers, scientists, and quality control professionals in developing and validating their own methods for this compound analysis.

References

Application Note: Quantitative Analysis of Theobromine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of theobromine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis. The described method is suitable for pharmacokinetic studies, clinical toxicology, and nutritional research involving this compound.

Introduction

This compound (3,7-dimethylxanthine) is a methylxanthine alkaloid naturally found in cocoa products and is also a metabolite of caffeine (B1668208). Accurate and reliable quantification of this compound in biological matrices is essential for understanding its physiological effects, metabolism, and bioavailability. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose. This document outlines a validated protocol for the analysis of this compound in human plasma, including detailed experimental procedures and performance characteristics.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the rapid and efficient extraction of this compound from plasma samples.[1][2]

Materials:

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma samples for 15 seconds to ensure homogeneity.

  • In a microcentrifuge tube, combine 50 µL of the plasma sample with a known concentration of this compound-d6 internal standard.

  • Add 150 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.250 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0.0 - 0.3 min: 2% B

    • 0.3 - 5.0 min: 2% to 10% B

    • 5.0 - 6.0 min: 10% to 90% B

    • 6.0 - 7.0 min: 90% B

    • 7.0 - 7.1 min: 90% to 2% B

    • 7.1 - 9.0 min: 2% B

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)[1][2][3]

  • Ion Spray Voltage: 5500 V

  • Temperature: 450 °C

  • Nebulizer Gas (GS1): 35 psi

  • Heater Gas (GS2): 20 psi

  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): 8 psi

MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound181.1138.166 V25 eV
This compound-d6 (IS)187.1142.170 V25 eV

Data Presentation

The following table summarizes the quantitative performance of the LC-MS/MS method for this compound analysis based on published literature.

ParameterValueReference
Linearity Range3.6 - 540.5 ng/mL[4]
2.5 - 400 µmol/L[2][5]
0.3 - 400 mg/L[6]
Limit of Detection (LOD)0.44 µg/mL[7]
0.15 µg/mL[6]
Limit of Quantification (LOQ)1.35 µg/mL[7]
0.15 µg/mL[6]
Intra-day Precision (%RSD)5 - 10%[2][5]
Inter-day Precision (%RSD)9 - 13%[2][5]
Recovery99 - 105%[2][5]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add Internal Standard (this compound-d6) plasma->is precip Protein Precipitation (Methanol) is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection lc_separation Chromatographic Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

validation_pathway cluster_validation Method Validation Parameters linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision (Intra-day & Inter-day) linearity->precision recovery Recovery accuracy->recovery stability Stability precision->stability selectivity Selectivity lod_loq LOD & LOQ selectivity->lod_loq

Caption: Key parameters for LC-MS/MS method validation.

References

Application Note: Ultra-High-Performance Liquid Chromatography (UHPLC) for Theobromine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Theobromine (3,7-dimethylxanthine) is a bitter alkaloid naturally present in the cacao plant (Theobroma cacao) and is, therefore, a major component of chocolate and other cocoa products.[1] It is chemically related to caffeine (B1668208) and theophylline (B1681296) and shares some of their physiological effects. Its accurate quantification is crucial for quality control in the food industry, dietary intake studies, and toxicological assessments, particularly in animal feed where it can be harmful.[1][2] Ultra-High-Performance Liquid Chromatography (UHPLC) offers a rapid, sensitive, and high-resolution method for the determination of this compound in various complex matrices. This document provides detailed protocols and performance data for the analysis of this compound using UHPLC coupled with UV or mass spectrometry detection.

Principle: The method employs reverse-phase UHPLC, where the stationary phase is nonpolar (typically C18-bonded silica) and the mobile phase is polar. This compound, being a moderately polar molecule, is separated from other matrix components based on its differential partitioning between the stationary and mobile phases. Isocratic or gradient elution with a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) allows for the efficient separation of this compound from other methylxanthines, such as caffeine and theophylline.[3][4] Detection is commonly performed using a photodiode array (PDA) or UV detector at approximately 273-280 nm, or for higher sensitivity and specificity, a mass spectrometer (MS).[5][6][7]

Section 1: Experimental Protocols

Protocol 1: UHPLC-UV/PDA Method for this compound in Solid Food Matrices (e.g., Cocoa, Chocolate, Feeds)

This protocol is optimized for solid samples with complex matrices, incorporating a cleanup step to remove interfering substances.

1.1. Reagents and Materials

  • This compound analytical standard (≥99% purity)

  • 7-(β-hydroxyethyl)theophylline (Internal Standard, optional)[1]

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Acetic Acid or Formic Acid, LC-MS grade

  • Carrez Solution I: 21.9 g zinc acetate (B1210297) dihydrate + 3 mL glacial acetic acid in 100 mL water.[1]

  • Carrez Solution II: 10.6 g potassium ferrocyanide in 100 mL water.

  • Syringe filters, 0.22 µm (Nylon or PTFE)

1.2. Instrumentation

  • UHPLC system with a binary pump, autosampler, and column thermostat

  • PDA or UV detector

  • Analytical balance

  • Homogenizer or grinder

  • Water bath or heating block

  • Centrifuge

1.3. Sample Preparation

  • Homogenization: Accurately weigh 1.0 g of the homogenized sample into a conical flask.[5]

  • Extraction: Add 70 mL of hot ultrapure water and boil for 30-60 minutes.[5]

  • Cooling & Transfer: Allow the mixture to cool to room temperature and quantitatively transfer it to a 100 mL volumetric flask.

  • Cleanup (Carrez Precipitation): Add 5 mL of Carrez I solution, shake well, then add 5 mL of Carrez II solution and shake again to precipitate proteins and other interferences.[5] This cleanup method is quicker and cheaper than SPE.[1]

  • Dilution & Filtration: Bring the flask to volume with ultrapure water. Centrifuge a portion of the mixture and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[8]

  • Note on High-Fat Samples: For samples like chocolate, a defatting step with ethyl ether prior to water extraction can improve results.[9][10]

1.4. Standard Preparation

  • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in ultrapure water. Gentle heating may be required for dissolution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range is 1–100 µg/mL.[5][11]

1.5. UHPLC Conditions

  • See Table 1, Method A for typical operating parameters.

Protocol 2: Fast UHPLC-MS Method for this compound in Beverages

This protocol is designed for high-throughput analysis of liquid samples where high sensitivity is required.

2.1. Reagents and Materials

  • As in Protocol 1, but using LC-MS grade solvents and additives (e.g., formic acid).

  • This compound-d3 (Internal Standard, optional)[1]

2.2. Instrumentation

  • UHPLC system as in Protocol 1

  • Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.[9][10]

2.3. Sample Preparation

  • Degassing: Degas carbonated beverages in an ultrasonic bath for 15 minutes.

  • Dilution: Dilute the sample as needed with the initial mobile phase composition.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.[8]

2.4. Standard Preparation

  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound in water/methanol (50:50).

  • Calibration Standards: Prepare calibration standards in a range appropriate for the expected sample concentrations (e.g., 5–500 ng/mL).

2.5. UHPLC-MS Conditions

  • See Table 1, Method B for typical operating parameters.

Section 2: Data Presentation and Performance

Quantitative data from various validated methods are summarized below for easy comparison.

Table 1: Example UHPLC Method Parameters for this compound Analysis

Parameter Method A (UHPLC-UV/PDA) Method B (UHPLC-HRMS)
Column C18, 2.1 x 50 mm, 1.7 µm C18, 2.1 x 50 mm, 1.7 µm[9]
Mobile Phase A: Water; B: Acetonitrile[4] A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid[9]
Elution Isocratic: 90:10 (A:B)[4] Gradient: 3-minute rapid gradient[9][10]
Flow Rate 0.4 mL/min 0.3 mL/min[9][10]
Column Temp. 40 °C 50 °C[9]
Injection Vol. 2 µL 5 µL
Detector PDA/UV at 273 nm Mass Spectrometer (ESI, Positive Ion Mode)[9]

| Run Time | < 6 minutes[3] | < 3 minutes[9][10] |

Table 2: Method Performance Characteristics for this compound Quantification

Parameter Reported Value (UPLC-PDA) Reported Value (HPLC-UV) Reported Value (UHPLC-HRMS)
Linearity Range 6.66–33.3 ng/mL[4] 1–1000 µg/mL[5] Not Specified
Limit of Detection (LOD) 1.10 ng/mL[4] 0.1 mg/g[5] Not Specified
Limit of Quantification (LOQ) 3.35 ng/mL[4] 1.35 µg/mL[3] Not Specified

| Recovery | 99.1–101.6%[4] | 98.7%[7] | 86% (extraction process)[9][10] |

Section 3: Workflow Visualization

The logical flow of the analytical process, from sample receipt to final quantification, is depicted below.

UHPLC_Workflow General Workflow for this compound Analysis by UHPLC cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction 1. Extraction (e.g., Hot Water) Cleanup 2. Cleanup (e.g., Carrez or SPE) Extraction->Cleanup Filtration 3. Filtration (0.22 µm) Cleanup->Filtration UHPLC 4. UHPLC Separation (C18 Column) Filtration->UHPLC Detection 5. Detection (UV/PDA or MS) UHPLC->Detection Quantification 6. Quantification (Calibration Curve) Detection->Quantification Report 7. Final Report Quantification->Report Sample Sample Matrix (Food, Beverage, etc.) Sample->Extraction

Caption: General workflow for the analysis of this compound using UHPLC.

References

Spectrophotometric Determination of Theobromine in Food Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of theobromine in various food matrices using spectrophotometric methods. This compound (3,7-dimethylxanthine) is a bitter alkaloid of the cacao plant, commonly found in chocolate, tea, and coffee. Its accurate quantification in food products is crucial for quality control, nutritional labeling, and toxicological assessment.

Principle of Spectrophotometric Determination

Spectrophotometry is a widely used analytical technique for the quantitative determination of analytes based on the absorption of light. This compound exhibits a characteristic absorption maximum in the ultraviolet (UV) region of the electromagnetic spectrum, typically around 272 nm.[1] The concentration of this compound in a sample solution is directly proportional to the absorbance at this wavelength, following the Beer-Lambert law.

However, food matrices are complex, containing various substances like fats, proteins, polyphenols, and other methylxanthines (e.g., caffeine) that can interfere with the direct spectrophotometric measurement of this compound. Therefore, sample preparation involving extraction and purification is a critical step to ensure the accuracy and reliability of the results.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of different spectrophotometric methods for this compound determination in food samples.

MethodFood MatrixWavelength (nm)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Recovery (%)Reference
UV Spectrophotometry with solvent extractionCocoa Beans272.7Not specifiedNot specifiedNot specified[2]
Derivative UV Spectrophotometry (D1)Tea, Coffee, Cocoa, Chocolate, ColaNot specifiedNot specifiedNot specifiedNot specified[3][4]
Kinetic SpectrophotometryFood Samples3200.4 - 8.40.33Not specified[5]
UV-Vis SpectrophotometryDark Chocolate, Milk Chocolate, Chocolate Spreads272 (approx.)Not specifiedNot specifiedNot specified[6]

Experimental Protocols

Protocol 1: UV Spectrophotometric Determination of this compound in Cocoa Powder after Solvent Extraction

This protocol is based on the principle of separating this compound from interfering substances, particularly caffeine (B1668208), by pH adjustment and solvent extraction prior to spectrophotometric measurement.[2]

1. Reagents and Materials

2. Standard Solution Preparation

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a known volume of distilled water.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by appropriate dilution with distilled water.

3. Sample Preparation

  • Accurately weigh about 0.5 g of finely ground cocoa powder into a beaker.

  • Add 50 mL of distilled water and boil for 15 minutes.

  • Add 10 mL of basic lead acetate solution to precipitate interfering substances.

  • Allow the mixture to cool and then filter through Whatman No. 1 filter paper into a 100 mL volumetric flask.

  • Wash the residue with hot distilled water and collect the washings in the same volumetric flask.

  • Make up the volume to 100 mL with distilled water.

  • Transfer a 25 mL aliquot of the filtrate to a separatory funnel.

  • Adjust the pH of the solution to 12.5-12.7 with 1 M NaOH.

  • Add 25 mL of chloroform and shake vigorously for 2 minutes to extract caffeine.

  • Allow the layers to separate and discard the lower chloroform layer.

  • Repeat the chloroform extraction two more times.

  • Acidify the remaining aqueous layer with 10% HCl and dilute to a known volume with distilled water for analysis.

4. Spectrophotometric Measurement

  • Set the UV-Vis spectrophotometer to measure absorbance at 272.7 nm.[2]

  • Zero the instrument with a blank solution (distilled water treated similarly to the sample).

  • Measure the absorbance of the prepared standard solutions and the sample solution.

5. Calibration Curve and Calculation

  • Plot a calibration curve of absorbance versus the concentration of this compound standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the original food sample, taking into account the dilutions made during sample preparation.

Protocol 2: Derivative Spectrophotometric Determination of this compound

This method utilizes first-derivative (D1) spectrophotometry to resolve the overlapping spectra of this compound and other co-extracted compounds like caffeine and theophylline (B1681296), allowing for their simultaneous determination.[3][4]

1. Reagents and Materials

  • This compound, Caffeine, and Theophylline standards

  • Methanol

  • Distilled water

  • UV-Vis Spectrophotometer with derivative spectroscopy capabilities

2. Standard Solution Preparation

  • Prepare individual stock solutions of this compound, caffeine, and theophylline (e.g., 100 µg/mL) in methanol.

  • Prepare mixed standard solutions containing varying known concentrations of the three analytes by diluting the stock solutions with distilled water.

3. Sample Preparation

  • For Tea and Coffee: Boil a known weight of the sample with distilled water, filter, and treat with lead acetate to precipitate tannins and polyphenolic compounds.[3]

  • For Cocoa and Chocolate: Boil a known weight of the sample with a sodium carbonate solution, cool, centrifuge, and use the aqueous layer for analysis.[3]

  • Dilute the prepared sample extracts appropriately with distilled water.

4. Spectrophotometric Measurement

  • Record the zero-order absorption spectra of the standard and sample solutions over a suitable wavelength range (e.g., 200-400 nm).

  • Generate the first-derivative (D1) spectra from the zero-order spectra.

  • For this compound determination, measure the amplitude of the D1 spectrum at the zero-crossing point of caffeine and theophylline.

5. Calculation

  • Prepare a calibration curve by plotting the D1 amplitude at the selected wavelength against the concentration of this compound in the mixed standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

Experimental Workflows

Spectrophotometric_Theobromine_Analysis cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_calibration Calibration cluster_quantification Quantification Sample Food Sample (e.g., Cocoa, Chocolate, Tea) Weighing Weighing Sample->Weighing Extraction Extraction (e.g., Hot Water) Weighing->Extraction Clarification Clarification (e.g., Lead Acetate, Centrifugation) Extraction->Clarification Filtration Filtration Clarification->Filtration Dilution Dilution Filtration->Dilution Measurement Absorbance Measurement (at λmax ≈ 272 nm) Dilution->Measurement Concentration Determine Sample Concentration Spectrophotometer UV-Vis Spectrophotometer CalCurve Calibration Curve Construction Measurement->CalCurve StdStock This compound Standard Stock Solution StdWorking Working Standard Solutions StdStock->StdWorking StdWorking->Measurement CalCurve->Concentration FinalCalc Calculate this compound Content in Original Sample Concentration->FinalCalc

Caption: General workflow for spectrophotometric determination of this compound.

Solvent_Extraction_Workflow AqueousExtract Aqueous Sample Extract pH_Adjust Adjust pH to 12.5-12.7 (with NaOH) AqueousExtract->pH_Adjust Solvent_Extraction Liquid-Liquid Extraction (with Chloroform) pH_Adjust->Solvent_Extraction Aqueous_Phase Aqueous Phase (contains this compound) Solvent_Extraction->Aqueous_Phase Separate Organic_Phase Organic Phase (contains Caffeine) Solvent_Extraction->Organic_Phase Separate Acidification Acidify Aqueous Phase (with HCl) Aqueous_Phase->Acidification Analysis Spectrophotometric Analysis Acidification->Analysis

Caption: Workflow for the separation of this compound using solvent extraction.

Considerations and Troubleshooting

  • Matrix Interference: The complexity of the food matrix is the primary challenge. Inadequate sample cleanup can lead to overestimated this compound content due to the presence of other UV-absorbing compounds.

  • pH Control: In methods involving solvent extraction, precise pH control is crucial for the efficient separation of this compound and caffeine.

  • Solvent Purity: The purity of the solvents used for extraction and as blanks is important to avoid background interference.

  • Linearity of Calibration Curve: Ensure that the absorbance of the sample falls within the linear range of the calibration curve. If the absorbance is too high, dilute the sample and re-measure.

  • Method Validation: For reliable results, it is essential to validate the chosen method by determining parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the specific food matrix being analyzed.

Conclusion

Spectrophotometric methods offer a relatively simple, cost-effective, and rapid approach for the determination of this compound in food samples. While direct spectrophotometry can be prone to interferences, methods incorporating appropriate sample preparation steps like solvent extraction or the use of derivative spectrophotometry can provide accurate and reliable results. The choice of method will depend on the specific food matrix, the available equipment, and the required level of accuracy and precision. For regulatory purposes or in the presence of complex interfering matrices, chromatographic techniques such as HPLC may be preferred.[7][8][9]

References

Application Notes and Protocols for Theobromine Administration in Rat and Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for theobromine administration in rat and mouse models, summarizing key quantitative data and detailing experimental methodologies. The information is intended to guide researchers in designing and executing studies involving this methylxanthine.

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in cocoa beans, and consequently in chocolate, as well as in tea leaves and kola nuts.[1][2] It is structurally similar to caffeine (B1668208) and theophylline (B1681296) and shares some of their physiological effects, though it is generally less potent as a central nervous system stimulant.[1][3] In preclinical research, this compound is investigated for a variety of potential therapeutic applications, including its effects on cognitive function, obesity, inflammation, and cardiovascular health.[4][5][6][7] Due to its low solubility in water, appropriate administration protocols are crucial for achieving consistent and reproducible results in rodent models.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound administration in rat and mouse models, compiled from various studies.

Table 1: Toxicity Data
SpeciesRouteParameterValue (mg/kg bw)Reference
RatOralLD₅₀950[8]
RatOralLD₅₀1,265[9][10]
MouseOralLD₅₀ (sodium acetate (B1210297) form)1,356[8]
MouseOralLD₅₀837[10][11]

LD₅₀ (Median Lethal Dose) is the dose required to kill half the members of a tested population.

Table 2: Dosing and Administration in Rats
StrainAdministration RouteDosageDurationKey FindingsReference
Sprague-DawleyOral Gavage50, 150, 450 mg/kg/daySubacuteNo dominant lethal mutations induced.[12]
Sprague-DawleyDiet (0.8%)7 weeksSevere testicular atrophy, decreased thymus weight.[13]
Sprague-DawleyOral Gavage250 mg/kg/day31 daysTesticular alterations (vacuolation in Sertoli cells).[14]
WistarDiet (0.05%)40 daysInhibition of mTOR signaling in liver and brain.[4]
Osborne-MendelDiet (0.5%)64 weeksSevere testicular atrophy.[8]
Male RatsOral (in diet)90-600 mg/kg/day28 daysTesticular atrophy at ≥0.8% of diet; seminiferous tubule degeneration at 0.6%.[8]
Male RatsOral1-100 mg/kgAcute & 2 weeksLinear pharmacokinetics; ~50% excreted unchanged.[15][16]
LewisDiet (0.25%)15 daysModified gut microbiota; increased butyric acid production.[17]
Table 3: Dosing and Administration in Mice
StrainAdministration RouteDosageDurationKey FindingsReference
C57BL/6DietNot specifiedNot specifiedAlleviated diet-induced obesity by browning white adipose tissue.[5]
Balb/cDrinking Water500 mg/L30 daysDid not significantly modify hormone-induced mammary gland development.[18]
Male MiceOral Gavage6 mg/kg/dayNot specifiedSuppressed adrenal hypertrophy caused by psychosocial stress.[19][20]
Male MiceDiet (0.2-1.2%)Not specifiedTesticular changes only at concentrations causing mortality.[8]

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound to rodent models based on published literature.

Preparation of this compound for Administration

This compound has low aqueous solubility (approximately 330 mg/L), which is a critical consideration for its preparation.[1]

  • For Oral Gavage (Suspension):

    • Weigh the required amount of pure this compound powder.

    • Select a suitable vehicle. Common vehicles include:

      • 0.5% or 1% Carboxymethylcellulose (CMC) solution.

      • Corn oil.

      • Distilled water (for lower concentrations or when using a salt form like this compound sodium acetate).

    • Gradually add the vehicle to the this compound powder while triturating with a mortar and pestle to create a uniform, fine suspension.

    • Use a magnetic stirrer or vortex mixer to ensure the suspension is homogenous immediately before each administration to prevent settling.

  • For Dietary Admixture:

    • Calculate the total amount of this compound needed for the entire batch of rodent chow.

    • Finely grind the standard rodent chow into a powder.

    • Thoroughly mix the this compound powder with a small portion of the powdered chow first.

    • Gradually add this premix to the rest of the powdered chow and mix extensively to ensure uniform distribution. A V-blender is recommended for large batches.

    • The mixture can be provided as a powder or re-pelleted. Adding a small amount of water or an appropriate binder can aid in re-pelleting.

    • Store the prepared diet in airtight containers at 4°C to prevent degradation.

  • For Administration in Drinking Water:

    • Due to low solubility, this method is less common for high doses. It may be suitable for lower concentrations.

    • Dissolve this compound in the drinking water. Sonication may aid in dissolution.

    • Prepare fresh solutions daily and protect them from light.

    • Monitor water intake to ensure accurate dosing, as the bitter taste of this compound may reduce consumption.

Administration Methods
  • Oral Gavage:

    • Purpose: Ensures precise dosing of an exact amount of the substance at a specific time.

    • Procedure:

      • Gently restrain the rat or mouse.

      • Use a sterile, ball-tipped gavage needle of appropriate size for the animal (e.g., 18-20 gauge for rats, 20-22 gauge for mice).

      • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

      • Insert the needle gently into the esophagus and advance it into the stomach. Do not force the needle if resistance is met.

      • Administer the prepared this compound suspension slowly.

      • Withdraw the needle carefully.

      • Monitor the animal for any signs of distress, such as reflux or difficulty breathing.[21]

    • Note: Oral gavage can be a stressful procedure and may influence experimental outcomes.[21][22] Proper training and technique are essential. Voluntary ingestion methods are being explored as alternatives.[21]

  • Dietary Administration:

    • Purpose: Suitable for chronic studies, mimicking human consumption patterns and reducing handling stress.

    • Procedure:

      • House animals individually to accurately measure food consumption.

      • Provide the specially prepared chow containing this compound ad libitum.

      • Measure food intake daily or several times a week to calculate the actual dose of this compound consumed per animal (mg/kg body weight).

      • Ensure a control group receives the same diet without this compound.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways. One notable mechanism is its role in alleviating diet-induced obesity through the regulation of adipose tissue.[5][23] this compound inhibits phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates the β3-adrenergic receptor (β3-AR) signaling pathway, promoting the "browning" of white adipose tissue and activating brown adipose tissue, thereby increasing energy expenditure.[5][23]

Theobromine_Signaling_Pathway cluster_0 Metabolic Outcomes This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP (Cyclic AMP) PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Beta3AR β3-Adrenergic Receptor (β3-AR) Signaling PKA->Beta3AR Activates Adipose Adipose Tissue Browning White Adipose Tissue 'Browning' Beta3AR->Browning BAT_Activation Brown Adipose Tissue Activation Beta3AR->BAT_Activation Energy Increased Energy Expenditure Browning->Energy BAT_Activation->Energy

Caption: this compound's anti-obesity signaling pathway via PDE4 inhibition.

Experimental Workflow Example

The following diagram illustrates a typical workflow for a chronic dietary study of this compound in a mouse model of diet-induced obesity.

Theobromine_Workflow start Start: Acclimatization (1 week) diet Dietary Intervention - Control Group (High-Fat Diet) - Treatment Group (HFD + this compound) start->diet monitoring Weekly Monitoring - Body Weight - Food Intake diet->monitoring gtt Mid-point Analysis (e.g., Glucose Tolerance Test) diet->gtt monitoring->diet endpoint Study Endpoint (e.g., 8-12 weeks) monitoring->endpoint gtt->diet collection Sample Collection - Blood (Plasma) - Tissues (Adipose, Liver) endpoint->collection analysis Downstream Analysis - Histology (H&E Staining) - Gene Expression (qPCR) - Protein Analysis (Western Blot) collection->analysis

Caption: Workflow for a chronic this compound dietary study in mice.

References

Theobromine as a Biomarker for Cocoa Consumption in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine (3,7-dimethylxanthine), a primary methylxanthine alkaloid found in cocoa beans (Theobroma cacao), is a reliable biomarker for assessing compliance with cocoa and chocolate consumption in clinical trials.[1][2] Its unique presence in significant quantities in cocoa products, coupled with its metabolic profile, makes it a suitable indicator of intake.[1] These application notes provide a comprehensive overview of the use of this compound as a biomarker, including its pharmacokinetics, analytical methodologies for its quantification, and protocols for sample handling and analysis.

Pharmacokinetics of this compound

Following oral ingestion, this compound is well-absorbed and its disposition has been characterized in several human studies. Unlike caffeine (B1668208), this compound is fat-soluble, leading to a slower peak in blood concentrations, typically occurring 2-3 hours after ingestion.[3] The elimination half-life of this compound is estimated to be between 7 and 12 hours.[3][4]

This compound is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP1A2 and CYP2E1 playing important roles.[5] The major urinary metabolites include 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid.[6] A portion of the ingested this compound is also excreted unchanged in the urine.[6] It is important to note that this compound can also be a metabolite of caffeine, which should be considered in study design and data interpretation.[5]

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)2-3 hours[3]
Elimination Half-life (t1/2)7-12 hours[3][4]
Major Metabolites7-methylxanthine, 3-methylxanthine, 7-methyluric acid[6]
Primary Metabolizing EnzymesCYP1A2, CYP2E1[5]

This compound Content in Cocoa Products

The concentration of this compound varies significantly across different cocoa and chocolate products. Dark chocolate and cocoa powder contain the highest amounts, while milk chocolate has considerably less. This variability underscores the importance of standardizing the cocoa product used in clinical trials or accurately quantifying its this compound content.

Table 2: this compound Content in Various Cocoa Products

ProductThis compound Content (mg/g or mg/serving)Reference(s)
Cocoa Powder~1.89% (18.9 mg/g)[7]
Dark Chocolate (Bittersweet, 60-80% cacao)8.1 ± 1.01 mg/g[8][9]
Dark Chocolate (Semisweet, 45-50% cacao)6.4 ± 0.79 mg/g[8][9]
Milk Chocolate~0.15% (1.5 mg/g)[7]
Hot Chocolate Beverage~65 mg per 5-oz serving[6]
Chocolate Milk~58 mg per 8-oz serving[6]

Signaling Pathways of this compound

This compound exerts its physiological effects primarily through two main mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2][4] By blocking adenosine receptors, this compound can lead to increased alertness and other stimulant effects, although milder than those of caffeine.[4] Inhibition of PDEs results in increased intracellular levels of cyclic adenosine monophosphate (cAMP), which can influence various cellular processes.[4]

Theobromine_Signaling This compound This compound AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition PhysiologicalEffects Physiological Effects (e.g., increased alertness, smooth muscle relaxation) AdenosineReceptor->PhysiologicalEffects Modulation AMP AMP PDE->AMP ATP ATP AdenylateCyclase Adenylate Cyclase ATP->AdenylateCyclase cAMP cAMP AdenylateCyclase->cAMP cAMP->PDE cAMP->PhysiologicalEffects Activation

Figure 1: this compound's primary signaling pathways.

Experimental Protocols

Sample Collection and Handling

Consistent sample collection and handling are critical for accurate this compound quantification.

Plasma:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge at 1000-2000 x g for 15 minutes at 4°C within one hour of collection.

  • Aliquot the supernatant (plasma) into cryovials.

  • Store samples at -80°C until analysis.

Urine:

  • Collect spot or 24-hour urine samples.

  • For 24-hour collections, record the total volume.

  • Centrifuge a subsample at 1000-2000 x g for 10 minutes at 4°C to remove particulate matter.

  • Aliquot the supernatant into cryovials.

  • Store samples at -80°C until analysis.

Saliva:

  • Collect saliva using a standardized collection device (e.g., Salivette®).

  • Follow the manufacturer's instructions for sample collection and processing.

  • Store samples at -80°C until analysis.

Analytical Methods for this compound Quantification

The two most common and reliable methods for quantifying this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and specificity.

This protocol is adapted from validated methods for the analysis of methylxanthines in biological fluids.[8][10]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₃-caffeine). b. Vortex for 30 seconds. c. Incubate at -20°C for 20 minutes to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate this compound from other components (e.g., 5% B to 95% B over 5 minutes).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5-10 µL.
  • MS System: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

3. Data Analysis: a. Create a calibration curve using known concentrations of this compound standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma). b. Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This protocol is based on established HPLC methods for methylxanthine analysis.[11]

1. Sample Preparation (Dilution): a. Thaw urine samples to room temperature. b. Vortex to ensure homogeneity. c. Dilute the urine sample 1:10 with the mobile phase. d. Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • HPLC System: An HPLC system with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: An isocratic mobile phase of methanol:water:acetic acid (e.g., 20:79:1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • UV Detection: 273 nm.

3. Data Analysis: a. Prepare a calibration curve using known concentrations of this compound standards in the mobile phase. b. Quantify this compound in the urine samples by comparing the peak area to the calibration curve.

Experimental Workflows

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma ProteinPrecipitation Protein Precipitation (Plasma) Plasma->ProteinPrecipitation Urine Urine Dilution Dilution (Urine/Saliva) Urine->Dilution Saliva Saliva Saliva->Dilution LCMS LC-MS/MS ProteinPrecipitation->LCMS HPLCUV HPLC-UV Dilution->HPLCUV DataAnalysis Data Analysis and Biomarker Quantification LCMS->DataAnalysis HPLCUV->DataAnalysis

Figure 2: General experimental workflow for this compound analysis.

Quantitative Data from Clinical Trials

The following table summarizes data from a clinical trial investigating the effects of this compound and cocoa consumption.

Table 3: Example Data from a Randomized Controlled Trial [1]

Intervention GroupDaily this compound DoseChange in HDL-Cholesterol (mmol/L)
Cocoa (CC)150 mg (from cocoa)Not significant
This compound (TB)850 mg (pure)+0.16 (P < 0.0001)
This compound + Cocoa (TB+CC)1000 mg (total)Significant increase
Placebo0 mgNo significant change

Conclusion

This compound is a robust and reliable biomarker for monitoring compliance with cocoa consumption in clinical trials. Its quantification in biological fluids such as plasma, urine, and saliva can be achieved with high accuracy and precision using methods like LC-MS/MS and HPLC-UV. The provided protocols and information serve as a guide for researchers to effectively incorporate this compound analysis into their clinical study designs. Adherence to standardized procedures for sample collection, preparation, and analysis is crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols: Theobromine's Effects on A549 and RAW 264.7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro effects of theobromine on the human lung carcinoma cell line A549 and the murine macrophage cell line RAW 264.7. The following sections detail the experimental protocols, quantitative data, and associated signaling pathways based on published research.

I. This compound's Anticancer Activity in A549 Cells

This compound has demonstrated potential as an anticancer agent in non-small cell lung cancer cells by reducing cell viability, inducing apoptosis, and inhibiting cell migration.[1] Studies show a time- and dose-dependent inhibitory effect of this compound on the viability of A549 cells.[2][1] The mechanism of action appears to be, at least in part, through the induction of caspase 3/7-mediated apoptosis.[1]

Quantitative Data Summary
ExperimentCell LineThis compound ConcentrationIncubation TimeKey Findings
Cell Viability (WST-1 Assay)A5495-200 µM24 and 48 hoursIC50 at 24h: 16.02 µM; IC50 at 48h: 10.76 µM.[3]
Apoptosis Assay (Flow Cytometry)A54916.02 µM (IC50)24 hours31.42% of cells were apoptotic compared to 2.9% in the control group.[3]
Caspase 3/7 ActivityA54916.02 µM (IC50)24 hoursSignificant increase in caspase 3/7 activity (47.62%) compared to control.[3]
Cell Migration (Wound Healing Assay)A54916.02 µM (IC50)24 hoursSignificantly reduced migratory ability compared to control.[3]
Experimental Protocols

1. Cell Viability Assay (WST-1)

  • Objective: To determine the cytotoxic effect of this compound on A549 cells.

  • Materials: A549 cells, DMEM, FBS, Penicillin-Streptomycin, 96-well plates, this compound, WST-1 reagent, microplate reader.

  • Procedure:

    • Seed A549 cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100, 200 µM) and a vehicle control.

    • Incubate for 24 and 48 hours.

    • Add WST-1 reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To quantify the percentage of apoptotic cells after this compound treatment.

  • Materials: A549 cells, 6-well plates, this compound (at IC50 concentration), Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Seed A549 cells (e.g., 1x10⁵ cells/well) in 6-well plates and incubate overnight.[3]

    • Treat cells with this compound at its IC50 concentration (16.02 µM) for 24 hours.[3]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.[3]

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

3. Wound Healing Assay

  • Objective: To assess the effect of this compound on A549 cell migration.

  • Materials: A549 cells, 6-well plates, this compound (at IC50 concentration), pipette tips, microscope with a camera.

  • Procedure:

    • Seed A549 cells in 6-well plates and grow to confluence.

    • Create a "wound" in the cell monolayer by scratching with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh media containing this compound at its IC50 concentration (16.02 µM).

    • Capture images of the wound at 0 and 24 hours.

    • Measure the wound closure area to determine the extent of cell migration.

Signaling Pathway and Workflow Diagrams

G cluster_workflow Experimental Workflow for A549 Cells A A549 Cell Culture B Treatment with this compound A->B C WST-1 Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis) B->D E Wound Healing Assay (Cell Migration) B->E F Caspase 3/7 Assay B->F G This compound This compound Caspase3_7 Caspase 3/7 This compound->Caspase3_7 activates Migration Migration Inhibition This compound->Migration Apoptosis Apoptosis CellGrowth Cell Growth Inhibition Apoptosis->CellGrowth Caspase3_7->Apoptosis induces G cluster_workflow Experimental Workflow for RAW 264.7 Cells A RAW 264.7 Cell Culture B Treatment with this compound A->B C MTT Assay (Cell Viability) B->C D Griess Assay (NO Production) B->D E ELISA (Cytokine Secretion) B->E F Western Blot (Signaling Pathways) B->F G This compound This compound MAPK MAPK (ERK, JNK, p38) This compound->MAPK activates NFkB NF-κB This compound->NFkB activates Inflammatory_Mediators NO, PGE₂ MAPK->Inflammatory_Mediators induces Cytokines TNF-α, IL-6 MAPK->Cytokines induces NFkB->Inflammatory_Mediators induces NFkB->Cytokines induces

References

Theobromine: A Novel Inducer of Osteogenic Differentiation in Human Mesenchymal Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Theobromine, a naturally occurring alkaloid found predominantly in cocoa, has demonstrated significant potential in regenerative medicine, particularly in directing the differentiation of human mesenchymal stem cells (hMSCs).[1][2][3] Research has shown that this compound effectively promotes the differentiation of hMSCs into osteoblasts, the cells responsible for bone formation, while concurrently inhibiting their differentiation into adipocytes (fat cells).[1][4][5] This dual activity makes this compound a compelling molecule for therapeutic strategies aimed at bone regeneration and treating bone density loss. This document provides detailed protocols for inducing osteogenic and adipogenic differentiation of hMSCs using this compound, summarizes key quantitative data, and illustrates the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on hMSC differentiation.

Table 1: Optimal this compound Concentration for Osteogenic Differentiation

ParameterThis compound ConcentrationObservationReference
Early to Mid-Stage Osteogenesis (ALP Activity)25 µMElevated Alkaline Phosphatase (ALP) activity[1]
Early to Mid-Stage Osteogenesis (ALP Activity)50-100 µMMaximal stimulation of ALP activity[1]
Transcriptomic Analysis50 µMUpregulation of 562 and 1029 transcripts (from two different donors) associated with osteogenesis after 8 days of exposure[1]

Table 2: Timeline of this compound-Induced Osteogenic Differentiation

Time PointAssayKey FindingsReference
Day 8Alkaline Phosphatase (ALP) ActivitySignificant increase in ALP activity, an early marker of osteogenesis.[1]
Day 14-21Alizarin Red S (ARS) StainingIncreased mineralization of the extracellular matrix, a marker of late-stage osteogenesis.[1][2]

Signaling Pathways in this compound-Mediated hMSC Differentiation

This compound's influence on hMSC differentiation is mediated through the modulation of specific signaling pathways. In osteogenesis, the TGFβ/BMP (SMAD) and canonical Wnt (cWnt) signaling pathways are significantly upregulated.[1] Conversely, in adipogenesis, this compound has been shown to inhibit key transcription factors and signaling molecules.

Theobromine_Signaling_Pathways cluster_osteo Osteogenic Differentiation cluster_adipo Adipogenic Differentiation Theobromine_osteo This compound TGF_BMP TGFβ/BMP Signaling Theobromine_osteo->TGF_BMP cWnt cWnt Signaling Theobromine_osteo->cWnt SMAD SMAD Activation TGF_BMP->SMAD Runx2 Runx2 Upregulation cWnt->Runx2 SMAD->Runx2 Osteogenesis Osteogenesis Runx2->Osteogenesis Theobromine_adipo This compound PPARg PPARγ Inhibition Theobromine_adipo->PPARg inhibits CEBPa C/EBPα Inhibition Theobromine_adipo->CEBPa inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: Signaling pathways modulated by this compound in hMSC differentiation.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature.[1][2]

General hMSC Culture

This protocol describes the basic culture and expansion of hMSCs prior to differentiation induction.

hMSC_Culture_Workflow start Start: Cryopreserved hMSCs thaw Thaw cells rapidly start->thaw culture Culture in Complete Culture Medium (CCM) thaw->culture passage Sub-culture (passage) at 80-90% confluency culture->passage characterize Characterize hMSCs (Immunophenotyping and Tri-lineage Differentiation) passage->characterize seed Seed for differentiation experiments characterize->seed

Caption: General workflow for hMSC culture and expansion.

Materials:

  • Cryopreserved human mesenchymal stem cells (hMSCs)

  • Complete Culture Medium (CCM): Alpha Minimal Essential Medium (α-MEM), 20% Fetal Bovine Serum (FBS), 4 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol:

  • Rapidly thaw a cryovial of hMSCs in a 37°C water bath.

  • Transfer the cells to a centrifuge tube containing pre-warmed CCM and centrifuge to remove cryoprotectant.

  • Resuspend the cell pellet in fresh CCM and plate in a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Replace the medium every 2-3 days.

  • When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Neutralize the trypsin with CCM, centrifuge, and resuspend the cells for sub-culturing or seeding for experiments.

  • It is recommended to confirm the hMSC phenotype through immunophenotyping (positive for CD73, CD90, CD105; negative for hematopoietic markers) and tri-lineage differentiation potential (osteogenesis, adipogenesis, chondrogenesis) under standard conditions.[1]

This compound-Induced Osteogenic Differentiation

This protocol details the induction of osteogenesis in hMSCs using a this compound-supplemented medium.

Osteogenic_Differentiation_Workflow start Start: Confluent hMSCs induce Induce with Osteogenic Basal Medium (OBM) + this compound (25-100 µM) start->induce culture Culture for 8-21 days, changing medium every 2-3 days induce->culture analyze Analyze for Osteogenic Markers culture->analyze alp_assay Day 8: Alkaline Phosphatase (ALP) Assay analyze->alp_assay ars_stain Day 14-21: Alizarin Red S (ARS) Staining analyze->ars_stain

Caption: Workflow for this compound-induced osteogenic differentiation of hMSCs.

Materials:

  • Confluent hMSC cultures in 6-well plates

  • Osteogenic Basal Medium (OBM): CCM supplemented with osteogenic inducers (e.g., dexamethasone, β-glycerophosphate, ascorbic acid).

  • This compound stock solution (dissolved in a slightly alkaline solution and diluted in sterile water)[1]

  • Alkaline Phosphatase (ALP) assay kit

  • Alizarin Red S (ARS) staining solution (40 mM, pH 4.0)

  • Fixative (e.g., 4% paraformaldehyde)

Protocol:

  • Seed hMSCs in 6-well plates and grow to confluency in CCM.

  • Prepare OBM and supplement with the desired concentration of this compound (e.g., 50 µM for maximal effect on ALP activity).[1] Include a vehicle control (OBM without this compound).

  • Aspirate the CCM and replace it with the this compound-supplemented OBM or vehicle control medium.

  • Incubate at 37°C and 5% CO2, replacing the medium every 2-3 days.

  • For early osteogenesis analysis (Day 8):

    • Perform a colorimetric assay for membrane-localized ALP activity according to the manufacturer's instructions.[1]

  • For late-stage mineralization analysis (Day 14-21):

    • Aspirate the medium and wash the cell monolayer with PBS.

    • Fix the cells with a suitable fixative.

    • Stain the fixed cells with 40 mM Alizarin Red S solution to visualize calcium deposits.[1][2]

    • For quantitative analysis, digital scans of the stained monolayers can be analyzed densitometrically.[1][2]

Adipogenic Differentiation (Inhibitory Assay)

This protocol can be used to demonstrate the inhibitory effect of this compound on adipogenesis.

Materials:

  • Confluent hMSC cultures

  • Adipogenic induction medium

  • This compound stock solution

  • Oil Red O staining solution

Protocol:

  • Culture hMSCs to confluency.

  • Induce differentiation using adipogenic medium with and without this compound.

  • After 21 days, fix the cells and stain with Oil Red O to visualize lipid droplets.[1][2]

  • A reduction in Oil Red O staining in the this compound-treated cultures indicates inhibition of adipogenesis.

Chondrogenic Differentiation (General Protocol)

While specific studies on this compound's effect on hMSC chondrogenesis were not prominent in the initial search, a general protocol is provided for comparative purposes.

Materials:

  • hMSCs

  • Standard chondrogenic medium

  • Toluidine blue stain

Protocol:

  • Create a high-density micromass pellet culture of 200,000 hMSCs.[1][2]

  • Culture the pellet in standard chondrogenic medium for 21 days.

  • Embed the pellet in paraffin, section, and stain with toluidine blue to detect cartilage proteoglycans.[1][2]

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. It is crucial to adhere to all laboratory safety guidelines.

References

Application Note: Solid-Phase Extraction (SPE) for Theobromine Sample Clean-Up

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Theobromine (3,7-dimethylxanthine) is a bitter alkaloid of the methylxanthine class, found naturally in cocoa beans, tea leaves, and other plant sources. Accurate quantification of this compound is crucial in various fields, including food science, pharmacology, and toxicology. However, complex sample matrices often interfere with analytical methods, necessitating an efficient sample clean-up step. Solid-phase extraction (SPE) is a widely used technique for the selective removal of interfering compounds and for the concentration of the target analyte, this compound, prior to analysis by methods such as high-performance liquid chromatography (HPLC).

This application note provides a detailed overview and protocols for the use of SPE in the clean-up of this compound from various sample matrices.

Data Presentation

The efficiency of an SPE method is often evaluated by the recovery of the analyte. The following table summarizes quantitative data on this compound recovery from different studies and matrices.

Sample MatrixSPE SorbentElution Solvent/SystemRecovery Rate (%)Reference
TeaStrata-XDimethyl Carbonate97–101[1]
CocoaODS-C18 (on-line)20% Methanol (B129727) in water>95.0[2]
CocoaODS-C18Not Specified95.0–104.0[3]
Effluent from this compound SynthesisChloroform-water systemChloroform (B151607)95[4]
Cocoa ProductsSep-pak C18Acetonitrile and water (20:80)Not specified, but noted as effective removal of pigments[5]
BeveragesSupelclean LC-18ChloroformNot specified[6]

Experimental Protocols

Two common protocols for SPE clean-up of this compound are detailed below, one for food matrices and another for aqueous samples.

Protocol 1: this compound Clean-up from Solid Food Matrices (e.g., Cocoa, Tea)

This protocol is a generalized procedure based on common practices for extracting this compound from solid samples like cocoa powder or tea leaves.[1][5]

1. Sample Preparation (Extraction)

  • Defatting (for high-fat matrices like cocoa):

    • Weigh 1-2 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of hexane (B92381), vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

    • Decant and discard the hexane supernatant.

    • Repeat the hexane wash two more times.

    • Allow the defatted sample to air dry to remove residual hexane.

  • Aqueous Extraction:

    • To the (defatted) sample, add 20 mL of hot deionized water (90-95°C).[1]

    • Vortex or sonicate for 15-20 minutes to ensure thorough extraction.

    • Allow the mixture to cool to room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm nylon filter.[1]

2. Solid-Phase Extraction (SPE)

  • SPE Cartridge: C18 or polymeric reversed-phase (e.g., Strata-X) cartridges are commonly used.[1][7]

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load 1-5 mL of the filtered aqueous extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a suitable organic solvent or mixture, such as methanol, acetonitrile, or dimethyl carbonate.[1]

    • Collect the eluate in a clean collection tube.

3. Post-SPE Processing

  • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase used for chromatographic analysis. This step helps to concentrate the analyte.

Protocol 2: this compound Clean-up from Aqueous Samples (e.g., Beverages)

This protocol is adapted for liquid samples like energy drinks or herbal teas.[6]

1. Sample Preparation

  • Degas carbonated beverages by sonication.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

2. Solid-Phase Extraction (SPE)

  • SPE Cartridge: C18 cartridges (e.g., Supelclean LC-18) are suitable for this application.[6]

  • Conditioning:

    • Condition the cartridge with 6 mL of methanol.[6]

    • Follow with 6 mL of ultrapure deionized water.[6]

  • Sample Loading:

    • Pass the prepared beverage sample through the conditioned cartridge.[6]

  • Washing:

    • Wash the cartridge with 6 mL of ultrapure deionized water.[6]

  • Drying:

    • Dry the cartridge under vacuum for 10 minutes to remove residual water.[6]

  • Elution:

    • Elute this compound with 10 mL of chloroform.[6]

    • Collect the eluate.

3. Post-SPE Processing

  • Evaporate the chloroform eluate to dryness.[6]

  • Reconstitute the residue in 1 mL of the mobile phase for subsequent analysis.[6]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the solid-phase extraction of this compound from a solid matrix.

SPE_Workflow cluster_SamplePrep Sample Preparation cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Sample Homogenized Solid Sample Defatting Defatting (if necessary) Sample->Defatting Extraction Aqueous Extraction (Hot Water) Defatting->Extraction Filter Filtration (0.45 µm) Extraction->Filter Load 2. Load Sample Extract Filter->Load Condition 1. Condition Cartridge (Methanol, Water) Wash 3. Wash (Water) Load->Wash Elute 4. Elute this compound (Organic Solvent) Wash->Elute Evap Evaporation & Reconstitution Elute->Evap Analysis LC-UV/MS Analysis Evap->Analysis

Caption: Workflow for this compound SPE Clean-Up.

The following DOT script describes the logical relationship in the choice of SPE parameters.

SPE_Logic Start Start: Sample Matrix MatrixType High Fat Content? Start->MatrixType Defat Perform Defatting Step MatrixType->Defat Yes Extract Aqueous/Solvent Extraction MatrixType->Extract No Defat->Extract Sorbent Select Sorbent Extract->Sorbent C18 C18 (Non-polar) Sorbent->C18 Standard Polymeric Polymeric (e.g., Strata-X) (Broader pH stability) Sorbent->Polymeric Robustness Needed Elution Select Elution Solvent C18->Elution Polymeric->Elution Methanol Methanol Elution->Methanol Common Chloroform Chloroform Elution->Chloroform Specific Protocols DMC Dimethyl Carbonate (Greener Alternative) Elution->DMC Eco-friendly End Proceed to Analysis Methanol->End Chloroform->End DMC->End

Caption: Decision Logic for SPE Method Development.

References

Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theobromine (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in cacao beans and, consequently, in chocolate. It is also a metabolite of caffeine (B1668208) in humans.[1] Understanding the metabolic fate of this compound is crucial for assessing its physiological and pharmacological effects. Stable isotope-labeled this compound serves as an invaluable tool in metabolic studies, enabling accurate quantification and elucidation of its metabolic pathways without the safety concerns associated with radiolabeling.[2] This document provides detailed protocols for the synthesis, purification, and application of stable isotope-labeled this compound in both in vitro and in vivo metabolic investigations.

Synthesis and Characterization of Stable Isotope-Labeled this compound

The chemical synthesis of stable isotope-labeled this compound is a critical first step for its use in metabolic studies. A common and effective method involves the methylation of a suitable precursor, such as 3-methylxanthine (B41622), using a stable isotope-labeled methylating agent. This approach allows for the specific introduction of isotopes like ¹³C or ²H (deuterium) into the this compound molecule.

Protocol 1: Synthesis of [¹³C-methyl]-Theobromine

This protocol describes the synthesis of this compound with a ¹³C-labeled methyl group at the N7 position.

Materials:

  • 3-methylxanthine

  • [¹³C]-Methyl iodide ([¹³C]H₃I)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetone (B3395972)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Solvents for chromatography (e.g., chloroform (B151607), methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-methylxanthine in a mixture of acetone and water.

  • Addition of Base: Add sodium carbonate or sodium bicarbonate to the solution to act as a base.[3]

  • Methylation: Slowly add [¹³C]-Methyl iodide to the reaction mixture. The reaction proceeds via N-methylation of 3-methylxanthine.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture.

  • Acidification: Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-6. This will precipitate the crude [¹³C-methyl]-theobromine.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Purification and Characterization

Purification:

The crude product can be purified using column chromatography on silica (B1680970) gel. A solvent system such as a gradient of chloroform and methanol (B129727) is typically effective. Fractions containing the pure product are identified by TLC, pooled, and the solvent is evaporated to yield purified stable isotope-labeled this compound.

Characterization and Isotopic Enrichment Analysis:

The identity and purity of the synthesized [¹³C-methyl]-theobromine should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the isotopic enrichment. High-resolution mass spectrometry (HR-MS) is particularly useful for this purpose.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the isotopic label.

The isotopic enrichment can be calculated from the mass spectrometry data by comparing the peak intensities of the labeled and unlabeled compound.[5]

In Vitro Metabolism Studies

In vitro metabolism studies are essential for identifying potential metabolites and understanding the enzymes involved in the biotransformation of a compound.[6] Human liver microsomes are a commonly used system as they contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[7]

Protocol 3: In Vitro Metabolism of Labeled this compound using Human Liver Microsomes

Materials:

  • Pooled human liver microsomes (HLM)

  • Stable isotope-labeled this compound stock solution (e.g., in DMSO)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile or other organic solvent for quenching the reaction

  • Incubator or water bath at 37°C

Procedure:

  • Preparation: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.[8]

  • Initiation of Reaction: Add the stable isotope-labeled this compound solution to the pre-incubated master mix to initiate the metabolic reaction. The final concentration of the labeled this compound should be within a relevant range for metabolic studies.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

In Vivo Metabolism Studies

In vivo studies in animal models provide a more comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

Protocol 4: In Vivo Metabolic Study of Labeled this compound in a Rodent Model

Animal Model:

  • Male Sprague-Dawley rats are a commonly used model for metabolic studies.[9]

Procedure:

  • Acclimatization and Diet: Acclimatize the animals to the housing conditions for at least one week. Provide a standard chow diet and water ad libitum. A methylxanthine-free diet should be provided for a period before the study to avoid interference from dietary sources.

  • Dosing: Administer the stable isotope-labeled this compound to the rats via oral gavage. The dose should be based on previous toxicological and pharmacokinetic data.

  • Sample Collection:

    • Blood: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose via a suitable method (e.g., tail vein sampling). Collect the blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.

    • Urine and Feces: House the animals in metabolic cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-12h, 12-24h).

  • Sample Storage: Store all plasma, urine, and fecal samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Perform protein precipitation by adding a solvent like acetonitrile.

    • Urine: Dilute the urine samples with water or buffer before analysis.

    • Feces: Homogenize the fecal samples, extract with a suitable solvent, and centrifuge to obtain a clear supernatant.

  • Analysis: Analyze the prepared samples by LC-MS/MS to quantify the concentration of the labeled this compound and its metabolites over time.

Data Presentation

ParameterSynthesisIn Vitro MetabolismIn Vivo Metabolism
Starting Material 3-methylxanthineStable Isotope-Labeled this compoundStable Isotope-Labeled this compound
Key Reagents [¹³C]-Methyl iodide, Na₂CO₃, AcetoneHuman Liver Microsomes, NADPH-
Yield/Recovery Typically >80% (synthesis)->90% (urine and feces)[9]
Isotopic Purity >99%--
Chemical Purity >99%--
Incubation Time -0-60 minutes-
Animal Model --Sprague-Dawley Rat
Dose --e.g., 10 mg/kg
Matrices Analyzed -Microsomal incubatePlasma, Urine, Feces
Analytical Method MS, NMRLC-MS/MSLC-MS/MS

Visualizations

Theobromine_Metabolism This compound This compound (3,7-Dimethylxanthine) N7_Demethylation N7-Demethylation (CYP1A2, CYP2E1) This compound->N7_Demethylation N3_Demethylation N3-Demethylation This compound->N3_Demethylation C8_Oxidation C8-Oxidation (CYP1A2) This compound->C8_Oxidation Metabolite1 3-Methylxanthine N7_Demethylation->Metabolite1 Metabolite2 7-Methylxanthine N3_Demethylation->Metabolite2 Metabolite3 3,7-Dimethyluric Acid C8_Oxidation->Metabolite3 Further_Metabolism Further Metabolism Metabolite1->Further_Metabolism Metabolite2->Further_Metabolism Excretion Excretion Metabolite3->Excretion Further_Metabolism->Excretion

Caption: Major metabolic pathways of this compound.

Experimental_Workflow Synthesis Synthesis of Labeled This compound Purification Purification & Characterization (Chromatography, MS, NMR) Synthesis->Purification InVitro In Vitro Metabolism (Human Liver Microsomes) Purification->InVitro InVivo In Vivo Metabolism (Rodent Model) Purification->InVivo Sample_Prep_Vitro Sample Preparation (Protein Precipitation) InVitro->Sample_Prep_Vitro Sample_Prep_Vivo Sample Preparation (Plasma, Urine, Feces) InVivo->Sample_Prep_Vivo LCMS_Analysis LC-MS/MS Analysis Sample_Prep_Vitro->LCMS_Analysis Sample_Prep_Vivo->LCMS_Analysis Data_Analysis Data Analysis (Metabolite ID, Kinetics) LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for metabolic studies.

References

Application Notes and Protocols for Assessing Cytochrome P450 Enzyme Activity Using Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing theobromine as a probe substrate for assessing the activity of cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2E1. While this compound is metabolized by these enzymes, it is important to note that due to the involvement of multiple isoforms in its metabolism, it is not considered a highly selective probe for any single enzyme.[1][2] Nevertheless, it can serve as a useful tool in initial assessments and in specific experimental contexts.

Introduction

This compound (3,7-dimethylxanthine) is a naturally occurring methylxanthine found in cocoa products. Its metabolism in the liver is primarily mediated by CYP1A2 and CYP2E1.[1][3] The main metabolic pathways include N-demethylation to 3-methylxanthine (B41622) (3-MX) and 7-methylxanthine (B127787) (7-MX), and C8-hydroxylation to 3,7-dimethyluric acid (3,7-DMU).[1][4]

  • CYP1A2 is involved in the formation of 7-MX.[1]

  • CYP2E1 contributes to the formation of 3-MX, 7-MX, and is the primary enzyme responsible for the formation of 3,7-DMU.[1][2]

This document outlines protocols for both in vitro and in vivo assessment of CYP activity using this compound, along with data presentation and visualization aids.

Metabolic Pathway of this compound

The metabolism of this compound by CYP1A2 and CYP2E1 is a key aspect of its use as a probe. The following diagram illustrates the primary metabolic routes.

Theobromine_Metabolism This compound This compound (3,7-dimethylxanthine) _7MX 7-Methylxanthine (7-MX) This compound->_7MX CYP1A2, CYP2E1 (N7-demethylation) _3MX 3-Methylxanthine (3-MX) This compound->_3MX CYP2E1 (N3-demethylation) _37DMU 3,7-Dimethyluric Acid (3,7-DMU) This compound->_37DMU CYP2E1 (C8-hydroxylation)

Figure 1: this compound Metabolic Pathway

In Vitro Assessment of CYP Activity

This protocol describes the use of human liver microsomes to assess the metabolism of this compound and the inhibitory effects of specific compounds on CYP1A2 and CYP2E1 activity.

Experimental Workflow

The general workflow for an in vitro this compound metabolism assay is depicted below.

In_Vitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare Human Liver Microsomes incubation Incubate Microsomes, This compound, +/- Inhibitors prep_mics->incubation prep_this compound Prepare this compound Stock Solution prep_this compound->incubation prep_inhibitors Prepare Inhibitor Stock Solutions (Furafylline, DDC) prep_inhibitors->incubation prep_cofactor Prepare NADPH Regenerating System initiation Initiate Reaction with NADPH incubation->initiation termination Terminate Reaction initiation->termination extraction Extract Metabolites termination->extraction lcms LC-MS/MS Analysis of This compound & Metabolites extraction->lcms data_analysis Data Analysis: Metabolite Formation Rate, IC50 Values lcms->data_analysis

Figure 2: In Vitro Experimental Workflow
Detailed Protocol: In Vitro this compound Metabolism Assay

Materials:

  • Human liver microsomes (pooled)

  • This compound

  • Furafylline (B147604) (CYP1A2 inhibitor)

  • Diethyldithiocarbamate (DDC) (CYP2E1 inhibitor)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination and extraction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare stock solutions of furafylline and DDC in an appropriate solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid affecting enzyme activity.

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.1-1 mg/mL), phosphate buffer, and this compound at various concentrations (e.g., 0.1 to 5 mM) to determine kinetic parameters.[1]

    • For inhibition studies, pre-incubate the microsomes with the inhibitor (furafylline for CYP1A2 or DDC for CYP2E1) for a specified time (e.g., 15-30 minutes) at 37°C before adding this compound.

    • Pre-warm the mixture at 37°C for a few minutes.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

    • Analyze the concentrations of this compound and its metabolites (3-MX, 7-MX, 3,7-DMU) using a validated LC-MS/MS method.

Data Presentation: In Vitro Kinetic and Inhibition Data

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

MetaboliteCYP IsoformApparent Km (mM)Vmax (pmol/min/mg protein)
7-Methylxanthine (7-MX)Recombinant CYP1A24.2Data not available
7-Methylxanthine (7-MX)Recombinant CYP2E13.4Data not available

Note: Vmax values are highly dependent on the specific experimental conditions and the source of the enzyme.

Table 2: Inhibition of this compound Metabolism in Human Liver Microsomes

Inhibitor (Target CYP)Metabolite% Inhibition (Mean ± SD or Range)
Furafylline (CYP1A2)7-Methylxanthine (7-MX)0-65% (variable)
Diethyldithiocarbamate (CYP2E1)3-Methylxanthine (3-MX)~55-60%
Diethyldithiocarbamate (CYP2E1)7-Methylxanthine (7-MX)~35-55%
Diethyldithiocarbamate (CYP2E1)3,7-Dimethyluric Acid (3,7-DMU)~85%

Data compiled from studies using specific inhibitors to probe the contribution of different CYP isoforms.[1][2]

In Vivo Assessment of CYP Activity

This protocol provides a general framework for conducting a clinical study to assess CYP1A2 and CYP2E1 activity using this compound as a probe.

Experimental Workflow

The workflow for an in vivo study is outlined below.

In_Vivo_Workflow cluster_prep Subject Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis and Interpretation screening Subject Screening and Informed Consent diet Dietary and Medication Restrictions (e.g., methylxanthine-free) screening->diet baseline Baseline Sample Collection (Blood, Urine) diet->baseline dosing Oral Administration of This compound baseline->dosing sampling Timed Blood and Urine Sample Collection dosing->sampling sample_prep Sample Preparation (Plasma/Serum Separation, Urine Aliquoting) sampling->sample_prep lcms LC-MS/MS Analysis of This compound & Metabolites sample_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, CL) lcms->pk_analysis ratio_calc Calculation of Metabolic Ratios pk_analysis->ratio_calc

Figure 3: In Vivo Experimental Workflow
Detailed Protocol: In Vivo Phenotyping

Study Design:

  • This is a general protocol and should be adapted and approved by an Institutional Review Board (IRB) or ethics committee.

  • Subjects should be healthy volunteers who have provided informed consent.

  • A washout period for methylxanthine-containing foods and beverages (e.g., chocolate, coffee, tea) and certain medications is required before the study.

Materials:

  • This compound for oral administration (pharmaceutical grade)

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Urine collection containers

  • Centrifuge for blood processing

  • Freezer (-80°C) for sample storage

  • LC-MS/MS system for analysis

Procedure:

  • Subject Preparation:

    • Screen subjects for inclusion/exclusion criteria.

    • Instruct subjects to adhere to a methylxanthine-free diet for a specified period (e.g., 48-72 hours) prior to and during the study.

  • Dosing and Sample Collection:

    • Collect baseline (pre-dose) blood and urine samples.

    • Administer a single oral dose of this compound (e.g., 200-400 mg).

    • Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect urine over specific intervals (e.g., 0-8, 8-24 hours post-dose).

  • Sample Processing and Storage:

    • Process blood samples to obtain plasma or serum, and store at -80°C until analysis.

    • Measure the volume of each urine collection, and store aliquots at -80°C.

  • Sample Analysis:

    • Analyze plasma/serum and urine samples for the concentrations of this compound, 3-MX, 7-MX, and 3,7-DMU using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters for this compound and its metabolites (Cmax, Tmax, AUC, half-life, and clearance).

    • Calculate urinary metabolic ratios. While specific, validated ratios for this compound as a CYP probe are not as well-established as for caffeine, potential exploratory ratios include:

      • (7-MX) / this compound in plasma or urine as an indicator of CYP1A2 and CYP2E1 activity.

      • (3,7-DMU) / this compound in urine as a more specific, albeit minor, indicator of CYP2E1 activity.

Data Presentation: In Vivo Pharmacokinetic Data

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValue (Mean ± SD or Range)
Half-life (t1/2)6.1 - 10 hours
Apparent Volume of Distribution (Vd/F)~0.76 L/kg
Plasma Clearance (CL/F)~0.88 mL/min/kg
Time to Peak Concentration (Tmax)2 - 3 hours
Peak Concentration (Cmax)Dose-dependent

Pharmacokinetic parameters can vary based on the administered dose and individual subject characteristics.[5]

Table 4: Urinary Excretion of this compound and its Metabolites (% of dose)

Compound% of Administered Dose in Urine
This compound (unchanged)1 - 18%
7-Methylxanthine34 - 48%
3-Methylxanthine~20%
7-Methyluric Acid7 - 12%
6-amino-5-[N-methylformylamino]-1-methyluracil6 - 9%
3,7-Dimethyluric Acid~1%

Data from studies on the metabolic disposition of this compound in humans.[5]

Analytical Methodology

Accurate and sensitive analytical methods are crucial for the quantification of this compound and its metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high selectivity and sensitivity.

Key considerations for method development and validation:

  • Sample Preparation: Protein precipitation or solid-phase extraction can be used to remove interferences from plasma and urine samples.

  • Chromatography: Reversed-phase chromatography is typically used to separate this compound and its more polar metabolites.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) mode provides high specificity for quantification.

  • Internal Standards: Use of stable isotope-labeled internal standards for this compound and its metabolites is recommended for the most accurate quantification.

Conclusion

This compound can be a useful, though not entirely specific, probe for investigating the activity of CYP1A2 and CYP2E1. The in vitro methods using human liver microsomes and specific inhibitors provide a controlled system to study the contribution of these enzymes to this compound metabolism. In vivo studies, while more complex, offer insights into the overall metabolic capacity in a physiological setting. The protocols and data presented here provide a foundation for researchers to design and execute studies using this compound as a probe for CYP450 activity. However, careful consideration of its metabolic complexity and the contribution of multiple CYP isoforms is essential for data interpretation.

References

Formulation of Theobromine for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation of theobromine formulations for oral and intravenous administration in a research setting. The protocols are designed to ensure consistent and reliable delivery of this compound for pharmacokinetic, pharmacodynamic, and toxicological studies.

Introduction

This compound (3,7-dimethylxanthine) is a purine (B94841) alkaloid naturally found in the cacao plant, and it is known for a variety of physiological effects, including acting as a vasodilator, diuretic, and heart stimulant.[1] Its primary mechanisms of action are believed to be antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterases.[1] Due to its poor water solubility, careful formulation is required for in vivo research, particularly for intravenous administration.[2][3]

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for successful formulation development.

PropertyValueReference
Molecular FormulaC₇H₈N₄O₂[3]
Molecular Weight180.16 g/mol [3]
Melting Point357 °C[4]
Solubility in Water (25 °C)~330 mg/L[4]
Solubility in Ethanol~0.5 mg/mL[3]
Solubility in DMSO~30 mg/mL[3]
Solubility in Dimethylformamide (DMF)~20 mg/mL[3]
logP-0.78[4]

Oral Administration: Suspension Formulation

For oral administration in rodent studies, this compound is commonly administered as a suspension via oral gavage. A vehicle such as 0.5% methylcellulose (B11928114) is often used to ensure a uniform and stable suspension. Doses in rodent studies have ranged from 5 mg/kg to as high as 450 mg/kg.[5][6]

Materials
  • This compound powder (≥98% purity)

  • Methylcellulose (viscosity 400 cP)

  • Sterile water for injection

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinders

  • Analytical balance

  • Spatula

Protocol: Preparation of a 10 mg/mL this compound Suspension in 0.5% Methylcellulose

This protocol provides a method for preparing a 10 mg/mL suspension, which is suitable for a range of oral dosing volumes in rodents.

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately half of the required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder to the hot water while stirring continuously with a magnetic stirrer to ensure it is fully wetted.

    • Remove the beaker from the heat and add the remaining volume of cold sterile water.

    • Continue stirring until the solution is clear and uniform. Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.

    • Place the this compound powder in a mortar.

    • Add a small volume of the 0.5% methylcellulose vehicle to the mortar to form a smooth paste.

    • Gradually add the remaining volume of the vehicle while continuously triturating with the pestle to ensure a fine, homogenous suspension.

    • Transfer the suspension to a glass beaker and stir with a magnetic stirrer for at least 30 minutes to ensure uniformity.

  • Administration:

    • Stir the suspension well before each administration to ensure a uniform dose.

    • Administer the suspension to the animal using an appropriately sized gavage needle. The volume to be administered should be calculated based on the animal's body weight and the desired dose. For rats, a typical oral gavage volume is 5-10 mL/kg.

Experimental Workflow for Oral Formulation and Administration

G cluster_prep Vehicle Preparation cluster_suspension Suspension Preparation cluster_admin Administration A Heat half volume of sterile water (60-70°C) B Add methylcellulose powder with stirring A->B C Add remaining cold sterile water B->C D Stir until clear and cool C->D F Triturate with a small amount of vehicle to form a paste D->F E Weigh this compound powder E->F G Gradually add remaining vehicle with trituration F->G H Stir suspension for 30 minutes G->H I Stir suspension before each use J Administer via oral gavage I->J G cluster_stock Stock Solution Preparation cluster_final Final Solution Preparation cluster_admin Administration A Weigh this compound powder B Dissolve in minimal sterile DMSO A->B C Vortex until fully dissolved B->C D Slowly add stock solution to sterile PBS with vortexing C->D E Visually inspect for precipitation D->E F Sterile filter (0.22 µm) E->F G Administer slowly via intravenous route F->G G This compound This compound AdenosineReceptors Adenosine Receptors This compound->AdenosineReceptors Antagonism PDE Phosphodiesterases (PDEs) This compound->PDE Inhibition PhysiologicalEffects Physiological Effects AdenosineReceptors->PhysiologicalEffects Modulates cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates DownstreamTargets Downstream Targets PKA->DownstreamTargets Phosphorylates DownstreamTargets->PhysiologicalEffects Leads to

References

Troubleshooting & Optimization

Technical Support Center: Theobromine Extraction from Cocoa Pod Husks

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing theobromine extraction from cocoa pod husks. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most effective conventional solvent for extracting this compound from cocoa pod husks?

A1: A 70% ethanol (B145695) solution has been identified as the optimal conventional solvent for this compound extraction from cocoa pod husks.[1][2][3] Compared to water and chloroform (B151607), 70% ethanol yields a significantly higher amount of this compound.[2]

Q2: What are the optimal conditions for conventional solvent extraction?

A2: For extraction using 70% ethanol, the optimal conditions are an extraction time of 90 minutes at a temperature of 80°C, performed in a single extraction cycle.[3] Increasing the extraction time up to 90 minutes has been shown to significantly increase the this compound yield.[2]

Q3: Are there more advanced extraction methods that can improve efficiency?

A3: Yes, several advanced extraction techniques can enhance the efficiency of this compound extraction. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Subcritical Water Extraction (SWE).[3][4] These methods can often reduce extraction time and solvent consumption.

Q4: What is a typical yield of this compound from cocoa pod husks?

A4: Under optimal conventional extraction conditions (70% ethanol, 90 minutes), a this compound yield of approximately 6.79 mg per 100 g of dry cocoa pod husk can be expected.[1][2][3][5][6]

Q5: How does particle size of the cocoa pod husk affect extraction yield?

A5: Reducing the particle size of the cocoa pod husk can increase the extraction efficiency for this compound.[3] A smaller particle size provides a larger surface area for the solvent to interact with, facilitating better extraction of bioactive compounds.

Q6: Why is this compound difficult to extract with certain solvents?

A6: this compound has limited solubility in many solvents.[7][8] For instance, its solubility in water is quite low, and it is also not readily extracted using supercritical CO2 due to low solubility under those conditions.[3][9] Its solubility generally increases with temperature.[10][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Suboptimal Solvent: Using a solvent in which this compound has low solubility (e.g., water, n-hexane).[2][12]2. Incorrect Extraction Time/Temp: Extraction time may be too short, or the temperature may be too low.[2][3]3. Large Particle Size: The cocoa pod husk may not be ground finely enough.[3]4. Insufficient Solvent Volume: The solvent-to-solid ratio may be too low.1. Switch to an optimal solvent such as 70% ethanol.[2][3]2. Increase the extraction time to 90 minutes and ensure the temperature is at 80°C for ethanol-based extractions.[3]3. Grind the cocoa pod husks to a finer particle size to increase surface area.[3]4. Increase the solvent-to-solid ratio to ensure complete saturation of the material.
Impure this compound Extract 1. Co-extraction of other compounds: Tannins and other unwanted components may be extracted along with this compound.[13]2. Presence of Fats and Oils: The raw material may contain lipids that are co-extracted.1. A purification step using a clarifying agent like lead acetate (B1210297) solution can be employed to precipitate impurities.[1][2][5][6] Alternatively, pre-treatment with magnesium oxide can help in removing tannins.[13]2. A defatting step using a non-polar solvent like chloroform prior to the main extraction can remove lipids.[14]
Difficulty Dissolving Final Product 1. Inappropriate Solvent: this compound is sparingly soluble in many aqueous buffers and has varying solubility in organic solvents.[15]1. For creating aqueous solutions, first dissolve this compound in DMSO and then dilute with the desired aqueous buffer.[15]2. Refer to solubility data to select an appropriate organic solvent; solubility is higher in solvents like DMSO and methanol (B129727) compared to ethanol or ethyl acetate.[10][15]
Inconsistent Results Between Batches 1. Variability in Raw Material: The this compound content in cocoa pod husks can vary based on the cocoa genotype, origin, and degree of maturity.[16]2. Inconsistent Processing: Variations in drying, grinding, or extraction parameters between batches.1. If possible, source raw material from a consistent supplier and of a similar maturity level.2. Strictly control all experimental parameters, including drying temperature and time, particle size, solvent-to-solid ratio, extraction temperature, and time.

Data Summary

Table 1: this compound Yield with Different Solvents

SolventThis compound Yield (mg/100g dry weight)Reference(s)
70% Ethanol2.23 (at 30 min) - 6.79 (at 90 min)[2][3]
Water0.09[2]
Chloroform0.35[2]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference(s)
Dimethyl Sulfoxide (DMSO)30[15]
Dimethylformamide (DMF)20[15]
Ethanol~0.5[15]
MethanolHigher than ethanol[10]
Water0.33 (at 25°C)[7]

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction of this compound

This protocol is based on the optimal conditions identified for maximizing this compound yield from dried cocoa pod husks.[2][3]

Materials:

  • Dried cocoa pod husks, ground to a fine powder

  • 70% Ethanol (v/v)

  • Thermostatic water bath

  • Extraction vessel (e.g., Erlenmeyer flask with a lid)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of dried cocoa pod husk powder and place it into the extraction vessel.

  • Add 270 mL of 70% ethanol to the vessel.

  • Securely cover the vessel to prevent solvent evaporation.

  • Place the vessel in a thermostatic water bath set to 80°C.

  • Extract for 90 minutes with continuous gentle agitation.

  • After extraction, cool the mixture to room temperature.

  • Filter the mixture through a Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Concentrate the filtrate using a rotary evaporator to remove the ethanol and obtain the crude this compound extract.

  • Proceed with purification steps if required.

Protocol 2: Purification of Crude this compound Extract

This protocol uses lead acetate to remove impurities from the crude extract.[2] Note: Lead acetate is toxic and should be handled with appropriate safety precautions. The disposal of lead-containing waste must follow institutional guidelines.

Materials:

  • Crude this compound extract (dissolved in a known volume of solvent)

  • 10% Lead acetate solution

  • 10% Sodium sulfate (B86663) solution

  • Centrifuge or filtration apparatus

Procedure:

  • To 40 mL of the crude extract, add 10% (by volume) of a 10% lead acetate solution (i.e., 4 mL).

  • Allow the mixture to stand at room temperature for 15 minutes for impurities to precipitate.

  • Separate the precipitate by filtration or centrifugation.

  • To the clarified supernatant, add 10% sodium sulfate solution dropwise until no more white precipitate (lead sulfate) is formed. This step is to remove residual lead acetate.

  • Filter the mixture through a Whatman No. 1 filter paper to remove the lead sulfate precipitate.

  • The resulting filtrate is the purified this compound extract.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification raw_material Cocoa Pod Husks drying Drying raw_material->drying grinding Grinding drying->grinding extraction Solid-Liquid Extraction (70% Ethanol, 80°C, 90 min) grinding->extraction filtration1 Filtration extraction->filtration1 crude_extract Crude Extract filtration1->crude_extract add_lead_acetate Add 10% Lead Acetate crude_extract->add_lead_acetate precipitation1 Precipitation of Impurities add_lead_acetate->precipitation1 separation1 Filtration / Centrifugation precipitation1->separation1 add_sodium_sulfate Add 10% Sodium Sulfate separation1->add_sodium_sulfate precipitation2 Precipitation of Lead Sulfate add_sodium_sulfate->precipitation2 separation2 Filtration precipitation2->separation2 purified_extract Purified this compound Extract separation2->purified_extract

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_logic start Low this compound Yield? check_solvent Is the solvent 70% ethanol? start->check_solvent check_params Are extraction parameters optimal? (90 min, 80°C) check_solvent->check_params Yes solution_solvent Action: Change solvent to 70% ethanol. check_solvent->solution_solvent No check_particle_size Is particle size sufficiently small? check_params->check_particle_size Yes solution_params Action: Adjust time and temperature. check_params->solution_params No solution_particle_size Action: Grind sample to a finer powder. check_particle_size->solution_particle_size No end_node Yield Optimized check_particle_size->end_node Yes solution_solvent->check_params solution_params->check_particle_size solution_particle_size->end_node

Caption: Troubleshooting Logic for Low this compound Yield.

References

troubleshooting peak tailing in theobromine HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of theobromine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 for either of these metrics typically indicates significant tailing.[3][4]

Q2: Why is my this compound peak tailing?

A2: The most frequent cause of peak tailing for basic compounds like this compound in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[1][3][5] These unwanted interactions, primarily with acidic residual silanol (B1196071) groups on the silica-based column packing, cause some of the this compound molecules to be retained longer than others, resulting in a tailed peak.[6][7]

Q3: Can peak tailing affect the accuracy of my results?

A3: Yes, significant peak tailing can compromise the accuracy and precision of your quantitative analysis. It can lead to poor resolution between adjacent peaks and make accurate peak integration difficult, potentially affecting the calculated amount of this compound in your sample.[7][8]

Troubleshooting Guides

Below are detailed troubleshooting guides for common causes of peak tailing in this compound HPLC analysis.

Issue 1: Peak tailing observed for the this compound peak.

This is often related to secondary chemical interactions between this compound and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: this compound is a basic compound. At a mobile phase pH above 3, residual silanol groups on the silica (B1680970) column packing can be deprotonated (negatively charged), leading to strong ionic interactions with the positively charged this compound molecules.[1][3] Lowering the mobile phase pH to around 2.5-3.0 will protonate the silanol groups, minimizing these secondary interactions and improving peak shape.[3][4]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing their interaction with this compound.[2][9] A typical concentration is 0.1% TEA.

  • Column Selection:

    • End-capped Columns: Utilize a column that has been "end-capped." This process chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[3][10]

    • Type B Silica Columns: Modern Type B silica columns are of higher purity and have a lower concentration of acidic silanol sites compared to older Type A silica, leading to significantly reduced tailing for basic compounds.[2]

    • Alternative Stationary Phases: Consider using columns with alternative stationary phases, such as polymer-based or hybrid silica-organic supports, which have fewer or no exposed silanol groups.[2]

Methodology for Mobile Phase pH Adjustment:

  • Objective: To evaluate the effect of mobile phase pH on this compound peak shape.

  • Materials:

    • HPLC system with UV detector

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound standard solution

    • Mobile phase components: Acetonitrile (B52724), water, and a suitable acid for pH adjustment (e.g., formic acid, phosphoric acid).

  • Procedure:

    • Prepare a series of mobile phases with the same organic modifier-to-aqueous ratio (e.g., 20:80 acetonitrile:water) but with different pH values for the aqueous component (e.g., pH 4.0, 3.5, 3.0, 2.5).

    • Equilibrate the column with the first mobile phase (pH 4.0) until a stable baseline is achieved.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the tailing factor for the this compound peak.

    • Repeat steps 2-4 for each of the other mobile phase pH values.

    • Compare the tailing factors obtained at different pH values to determine the optimal pH for symmetrical peak shape.

Table 1: Effect of Mobile Phase pH on this compound Peak Tailing

Mobile Phase pHExpected Tailing Factor (As)Peak Shape Description
> 4.0> 2.0Severe Tailing
3.0 - 4.01.5 - 2.0Moderate Tailing
2.5 - 3.01.0 - 1.5Improved Symmetry

Note: The exact tailing factor will depend on the specific column and other chromatographic conditions.

Issue 2: All peaks in the chromatogram are tailing.

This is typically indicative of a physical problem within the HPLC system or the column itself.[8]

Troubleshooting Steps:

  • Column Contamination/Blockage: The inlet frit of the column can become partially blocked with particulate matter from the sample or mobile phase. This disrupts the flow path and leads to peak distortion.[8]

    • Solution: Reverse the column and flush it with a strong solvent (e.g., 100% acetonitrile for a reversed-phase column) to waste. If this does not resolve the issue, the column may need to be replaced.[4] Using a guard column can help prevent contamination of the analytical column.[11]

  • Column Void: A void or channel can form in the column packing material, especially with older columns or after pressure shocks. This leads to a non-uniform flow of the mobile phase.

    • Solution: A column with a significant void usually needs to be replaced.[3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][12]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are properly made to minimize dead volume.[13]

Issue 3: Peak tailing appears suddenly or worsens over time.

This often suggests degradation of the column or a change in the analytical conditions.

Troubleshooting Steps:

  • Column Degradation: Over time and with repeated use, the stationary phase of the column can degrade, exposing more active silanol sites.[6]

    • Solution: Replace the column with a new one of the same type. To prolong column life, ensure the mobile phase pH is within the manufacturer's recommended range for the column.

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak tailing.[6][14]

    • Solution: Dilute the sample and inject a smaller amount. Observe if the peak shape improves.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[13]

    • Solution: Ideally, dissolve the sample in the mobile phase itself or in a weaker solvent.

Visualizing the Problem and Solution

Diagram 1: this compound Interaction with Stationary Phase

cluster_0 High pH (>4) cluster_1 Low pH (<3) Theobromine_pos This compound (Positively Charged) Interaction Strong Ionic Interaction Theobromine_pos->Interaction Silanol_neg Deprotonated Silanol (SiO⁻) Interaction->Silanol_neg Tailing Peak Tailing Interaction->Tailing Theobromine_pos_low This compound (Positively Charged) NoInteraction Minimal Interaction Theobromine_pos_low->NoInteraction Silanol_prot Protonated Silanol (SiOH) NoInteraction->Silanol_prot Symmetry Symmetrical Peak NoInteraction->Symmetry start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Check for physical issues: - Column Frit Blockage - Column Void - Extra-column Volume q1->a1_yes Yes q2 Is it only the this compound peak? q1->q2 No end Problem Resolved a1_yes->end a2_yes Address chemical interactions: - Lower Mobile Phase pH - Use End-capped Column - Add Mobile Phase Modifier q2->a2_yes Yes q3 Did the tailing appear suddenly? q2->q3 No a2_yes->end a3_yes Investigate potential changes: - Column Degradation - Sample Overload - Sample Solvent Mismatch a3_yes->end

References

improving the sensitivity of LC-MS/MS for detecting theobromine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of theobromine and its metabolites. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the sensitivity of LC-MS/MS for detecting this compound metabolites?

A1: The overall sensitivity of an LC-MS/MS method for this compound and its metabolites is influenced by three main areas:

  • Sample Preparation: The efficiency of the extraction method in isolating analytes from the matrix and removing interfering substances is critical. Techniques range from simple dilution ("dilute-and-shoot") to more complex methods like solid-phase extraction (SPE).[1][2] Inadequate cleanup can lead to significant matrix effects.

  • Chromatographic Separation (LC): Proper separation of this compound from its isomers (theophylline and paraxanthine) and other matrix components is essential to reduce ion suppression.[3] Key factors include column chemistry (e.g., C18), mobile phase composition (e.g., water/acetonitrile with formic acid), and gradient optimization.[1][4]

  • Mass Spectrometry (MS) Detection: Sensitivity is highly dependent on the ionization efficiency of the analytes and the optimization of MS parameters. Positive electrospray ionization (ESI) is commonly used for this compound.[5][6] Optimizing parameters like collision energy and selecting appropriate multiple reaction monitoring (MRM) transitions are crucial for achieving low detection limits.[3][7]

Q2: How can I reduce or compensate for matrix effects in my samples (e.g., plasma, urine)?

A2: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing suppression or enhancement of the signal.[8] Here are several strategies to combat this:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) to remove interfering components like salts and phospholipids.[1][2]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the region where most matrix components elute.

  • Sample Dilution: A simple and effective method is to dilute the sample. A 20-fold dilution has been shown to effectively minimize matrix effects in saliva, plasma, and urine.[5][6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte and will be affected by matrix interference in the same way, allowing for accurate correction during data processing.[1][2]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help compensate for matrix effects.[2] However, obtaining an analyte-free matrix can be challenging for ubiquitous compounds like this compound.[2][3]

Q3: Which sample preparation method is best for achieving the highest sensitivity?

A3: For applications requiring the lowest detection limits, Solid-Phase Extraction (SPE) is highly recommended.[1] SPE provides extensive sample cleanup, minimizes matrix interference, and can include a concentration step.[1][2] For high-throughput analyses where matrix effects are determined to be minimal, a simpler "Dilute-and-Shoot" approach can be significantly faster and more cost-effective.[1]

Q4: What is the recommended ionization mode and what are the common MRM transitions for this compound?

A4: Positive-mode electrospray ionization (ESI+) is the standard for detecting this compound and its metabolites as they readily form protonated molecules ([M+H]⁺).[5][6] The precursor ion for this compound is m/z 181. Common product ions for MRM transitions include m/z 138, 124, and 109. The specific transitions and optimal collision energies should be determined empirically on your instrument.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound metabolites.

Problem: Low or No Analyte Signal

Potential Cause Recommended Action
Inefficient Extraction Review your sample preparation protocol. For SPE, ensure proper cartridge conditioning and elution solvent selection.[1] Check recovery rates using spiked samples.
Ion Suppression This is a major cause of low sensitivity.[8] Infuse the analyte post-column while injecting a matrix blank to identify co-eluting interferences. Improve chromatographic separation or enhance sample cleanup to mitigate. The use of a stable isotope-labeled internal standard is highly recommended to correct for suppression.[2]
Incorrect MS/MS Parameters Infuse a standard solution of this compound directly into the mass spectrometer to optimize precursor/product ion selection and collision energy. Ensure the instrument is tuned and calibrated.
Sample Degradation Ensure proper sample storage and handling. This compound is generally stable, but repeated freeze-thaw cycles should be avoided.
LC System Issues Check for leaks, pump malfunctions, or incorrect mobile phase composition. Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.[9]

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Action
Column Contamination A buildup of matrix components on the column frit or head can cause peak splitting.[9] Flush the column with a strong solvent or reverse the column direction and flush. Use an in-line filter or guard column to protect the analytical column.[9]
Secondary Interactions Peak tailing can occur due to interactions between the basic analyte and acidic sites on the silica (B1680970) packing. Ensure the mobile phase pH is appropriate; adding a small amount of formic acid (e.g., 0.1%) is common.[1]
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak fronting or splitting.[9] If possible, reconstitute the final extract in the initial mobile phase.[1]
Column Void A void at the head of the column can lead to split peaks. This can be caused by high pressure or using a mobile phase pH that degrades the silica.[9] Replace the column if a void is suspected.

Data & Performance Metrics

Quantitative data from various methods are summarized below to aid in method selection and performance evaluation.

Table 1: Comparison of Sample Preparation Method Performance

MethodMatrixAnalyteRecovery (%)Key AdvantageReference
Solid-Phase Extraction (SPE)TeaThis compound97 - 101%High purity, high recovery[10]
Dilute-and-Shoot (20x)Saliva, Plasma, UrineThis compound99 - 105%High throughput, simple[5][6]
Protein PrecipitationPlasmaThis compound>90% (implied)Simple, fast[2]

Table 2: Example LC-MS/MS Method Performance

TechniqueAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
UPLC-PDAThis compound1.10 ng/mL3.35 ng/mL>0.99[4]
HPLC-UVThis compound0.3 ng0.9 ng0.9998[11]
TLC-SERSThis compound0.5 mg/L->0.98[12]
HPLC (Improved)This compound0.02 µg/mL0.05 µg/mL0.9990[13]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is recommended for applications requiring extensive cleanup to minimize matrix interference and achieve low detection limits.[1]

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex each sample for 15 seconds to ensure homogeneity.

    • Centrifuge at 4000 x g for 10 minutes to pellet debris.[1]

  • Internal Standard Spiking:

    • Transfer 1.0 mL of the urine supernatant to a clean tube.

    • Add a known amount of this compound-d3 internal standard solution (e.g., 50 µL of a 1 µg/mL solution).[1]

    • Vortex for 10 seconds.

  • Solid-Phase Extraction (C18 Cartridge):

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.[1]

    • Loading: Load the entire 1.0 mL spiked sample onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Elution: Elute this compound and the internal standard with 2 mL of an appropriate organic solvent (e.g., chloroform (B151607) or dimethyl carbonate).[1]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

    • Vortex for 20 seconds and transfer to an LC vial for analysis.

Protocol 2: Dilute-and-Shoot for High-Throughput Analysis

This rapid method is suitable for screening purposes or when matrix effects are minimal.[1]

  • Sample Pre-treatment:

    • Thaw frozen samples (plasma, saliva, or urine) at room temperature.

    • Vortex each sample for 15 seconds.

  • Internal Standard Spiking and Dilution:

    • In a microcentrifuge tube, combine 50 µL of the sample with 950 µL of a dilution solution. This results in a 20-fold dilution.[1][5]

    • The dilution solution should contain the internal standard (e.g., this compound-d3) and be compatible with the initial mobile phase conditions.[1]

  • Final Preparation:

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.[1]

    • Transfer the supernatant to an LC vial for analysis.

Visualized Workflows and Logic

The following diagrams illustrate common workflows and troubleshooting logic for this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (e.g., Theo-d3) Sample->Spike Extract Extraction (SPE or Dilution) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Process Peak Integration & Quantification MS->Process Review Data Review & Reporting Process->Review

Caption: General workflow for LC-MS/MS analysis of this compound metabolites.

G cluster_ms Mass Spectrometer Checks cluster_lc LC System Checks cluster_prep Sample Preparation Checks Start Problem: Low Signal Intensity CheckTune Is MS Tuned & Calibrated? Start->CheckTune CheckPeak Is Internal Standard Signal Also Low? Start->CheckPeak CheckRecovery Is Extraction Recovery Low? Start->CheckRecovery CheckParams Are MRM Transitions & Collision Energies Optimal? CheckTune->CheckParams CheckSource Is ESI Source Clean? CheckParams->CheckSource CheckColumn Is Column Old or Contaminated? CheckPeak->CheckColumn CheckMobile Are Mobile Phases Correctly Prepared? CheckColumn->CheckMobile CheckSuppression Investigate for Matrix / Ion Suppression CheckRecovery->CheckSuppression

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

References

addressing matrix effects in theobromine quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of theobromine in plasma samples.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to matrix effects in this compound analysis.

Problem 1: Poor reproducibility and accuracy in my this compound quantification.

This is a classic sign of uncorrected matrix effects. Endogenous components in plasma, such as phospholipids (B1166683) and salts, can interfere with the ionization of this compound and its internal standard in the mass spectrometer, leading to either ion suppression or enhancement.[1][2]

Troubleshooting Steps:

  • Assess the Matrix Effect: Quantify the extent of the matrix effect in your current method. A common approach is to compare the peak area of this compound in a post-extraction spiked blank plasma sample to the peak area of a pure solution at the same concentration.[1] A significant deviation from 100% indicates a notable matrix effect.[1]

  • Optimize Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering components. Consider the following:

    • Protein Precipitation (PPT): While a simple and common first step, PPT alone is often ineffective at removing phospholipids.[3]

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than PPT.[1] Mixed-mode SPE cartridges, in particular, can be very effective at removing phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up complex samples and reducing matrix effects.[1]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound-d3 or This compound-d6 (B563439), is highly recommended.[1][4] These internal standards co-elute with this compound and experience similar matrix effects, allowing for accurate correction during data analysis.[1]

  • Refine Chromatographic Conditions: If co-elution of interfering substances with this compound is suspected, optimizing your LC method can help.[1]

    • Gradient Modification: Adjusting the mobile phase gradient can separate this compound from interfering compounds.[1]

    • Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to phenyl-hexyl) can alter selectivity and improve separation.[1]

Problem 2: I'm observing significant ion suppression in my LC-MS/MS analysis.

Ion suppression is a common matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte of interest.[1][2]

Troubleshooting Steps:

  • Identify the Source of Suppression: A post-column infusion experiment can help identify the retention time regions where ion suppression is occurring.[1] This involves infusing a constant flow of a this compound standard into the mass spectrometer post-column while injecting a blank plasma extract.[1] Dips in the baseline signal indicate regions of suppression.[1]

  • Targeted Sample Cleanup: Once the suppression region is identified, you can focus on removing the interfering compounds. Phospholipids are a major cause of ion suppression in plasma samples.[1][3] Consider using sample preparation techniques specifically designed for phospholipid removal, such as HybridSPE® or Oasis® PRiME HLB plates.[5]

  • Chromatographic Separation: Adjust your LC method to chromatographically separate this compound from the identified region of ion suppression.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound quantification?

A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to the presence of co-eluting compounds from the sample matrix (in this case, plasma).[2][6] These effects, which can be either ion suppression (decreased signal) or ion enhancement (increased signal), can lead to inaccurate and imprecise quantification of this compound.[1][2] Common sources of matrix effects in plasma include salts, phospholipids, and other endogenous metabolites.[1]

Q2: What is the best sample preparation method to minimize matrix effects for this compound in plasma?

A2: While the optimal method can depend on the specific requirements of your assay, techniques that effectively remove phospholipids are highly recommended. Protein precipitation alone is often insufficient.[3] Solid-phase extraction (SPE), particularly with mixed-mode or phospholipid removal plates, and liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects.[1][3][7]

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate this compound quantification?

A3: While not strictly mandatory in all cases, using a SIL-IS like this compound-d3 or this compound-d6 is strongly recommended for the most accurate and precise results.[1][4] A SIL-IS co-elutes with this compound and is affected by matrix effects in a nearly identical way, allowing for reliable correction of signal variations.[1] Some studies have shown that with a suitable SIL-IS, it may even be possible to use a calibration curve prepared in a pure solvent instead of a more complex matrix-matched curve.[1][8][9]

Q4: How can I quantitatively assess the matrix effect in my method?

A4: The matrix effect can be quantified by comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a pure solvent at the same concentration.[1] The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[1]

Q5: Can I simply dilute my plasma sample to reduce matrix effects?

A5: Dilution can be a simple and effective strategy to reduce matrix effects, especially if your analytical method has sufficient sensitivity.[7][10][11] A 20-fold dilution of a low molecular weight fraction of the biofluid has been shown to effectively minimize matrix contributions.[10][11] However, this approach may not be suitable for assays requiring very low limits of quantification.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of different sample preparation methods in reducing matrix effects for this compound and similar analytes in plasma.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques

Sample Preparation MethodAnalyteMatrix Effect (%)Reference
Protein Precipitation (Methanol)This compound116.4 ± 21.4 (Low Conc.)[8][12]
Protein Precipitation (Methanol)This compound93.8 ± 5.7 (High Conc.)[8][12]
Microelution-SPE (Oasis PRiME HLB)Aripiprazole (B633)>99% phospholipid removal[5]

Data adapted from studies on this compound and other small molecules in plasma. The matrix effect is presented as the mean ± coefficient of variation (%CV).

Table 2: Extraction Efficiency of this compound using Protein Precipitation

AnalyteConcentration LevelExtraction Efficiency (%)Reference
This compoundLow84.4 ± 14.5[8][12]
This compoundMedium88.7 ± 4.6[8][12]
This compoundHigh91.7 ± 1.6[8][12]

Extraction efficiency was determined using a protein precipitation method with methanol (B129727).[8]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a basic method for removing the bulk of proteins from plasma samples.

  • To 50 µL of plasma sample, add 50 µL of the internal standard solution (e.g., this compound-d6).[8]

  • Add 150 µL of cold methanol to precipitate the proteins.[1][8]

  • Vortex the mixture thoroughly.[1]

  • Centrifuge at 14,000 x g for 20 minutes.[1][8]

  • Collect the supernatant.

  • Evaporate the supernatant to dryness under a vacuum or a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]

  • Sonicate for 2 minutes to ensure complete dissolution.[1]

  • Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.[1]

  • Inject the supernatant for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol utilizes a mixed-mode SPE cartridge for enhanced cleanup.

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis PRiME MCX) by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.[13] Do not allow the cartridge to dry.[13]

  • Loading: Load the plasma sample (pre-treated with an internal standard) onto the conditioned SPE cartridge.[13]

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.[13] A subsequent wash with an organic solvent may be used to remove other interferences.

  • Elution: Elute this compound and the internal standard from the cartridge using an appropriate elution solvent (e.g., 2 mL of chloroform (B151607) or dimethyl carbonate).[13]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]

  • Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL).[13]

  • Vortex for 20 seconds to ensure complete dissolution.[13]

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Verification cluster_4 Final Method Poor Reproducibility Poor Reproducibility Quantify Matrix Effect Quantify Matrix Effect Poor Reproducibility->Quantify Matrix Effect Optimize Sample Prep Optimize Sample Prep Quantify Matrix Effect->Optimize Sample Prep Use SIL-IS Use SIL-IS Quantify Matrix Effect->Use SIL-IS Refine LC Method Refine LC Method Quantify Matrix Effect->Refine LC Method Re-assess Matrix Effect Re-assess Matrix Effect Optimize Sample Prep->Re-assess Matrix Effect Use SIL-IS->Re-assess Matrix Effect Refine LC Method->Re-assess Matrix Effect Acceptable? Acceptable? Re-assess Matrix Effect->Acceptable? Acceptable?->Optimize Sample Prep No Validated Method Validated Method Acceptable?->Validated Method Yes

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Comparison cluster_0 Sample Preparation Methods cluster_1 Effectiveness in Reducing Matrix Effects PPT Protein Precipitation Low Low PPT->Low LLE Liquid-Liquid Extraction Moderate Moderate LLE->Moderate SPE Solid-Phase Extraction High High SPE->High Phospholipid_Removal Phospholipid Removal SPE Very_High Very High Phospholipid_Removal->Very_High

Caption: Comparison of sample preparation method effectiveness.

References

Theobromine Solubility Enhancement: A Technical Support Resource for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with theobromine's low aqueous solubility in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits low solubility in water and many common organic solvents.[1][2] Its solubility is significantly influenced by the solvent type and temperature.[3][4] For instance, at 25°C, the aqueous solubility of this compound is approximately 330 mg/L.[2][5][6] The table below summarizes the solubility of this compound in various solvents.

Q2: Why does my this compound precipitate when I add it to my aqueous cell culture medium?

A2: this compound is sparingly soluble in aqueous buffers.[7] Precipitation commonly occurs when a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous medium.[7][8] This is due to the solvent-shifting effect, where the solute is no longer soluble as the proportion of the poor solvent (water) increases.

Q3: What are the recommended methods for preparing a this compound stock solution?

A3: To maximize solubility, it is recommended to first dissolve this compound in an organic solvent such as DMSO before diluting it with the aqueous buffer of choice.[7] A stock solution can be made by dissolving this compound in DMSO, ethanol, or dimethyl formamide (B127407) (DMF).[7] For example, the solubility in DMSO is approximately 30 mg/mL.[7]

Q4: Can pH be adjusted to improve this compound solubility?

A4: Yes, this compound is an amphoteric compound, meaning it can act as both a weak acid and a weak base.[5][9] Its solubility can be influenced by pH. In acidic or alkaline solutions, this compound can form salts, which may exhibit different solubility characteristics.[10][11] A saturated aqueous solution of this compound has a pH in the range of 5.5-7.0.[12][13]

Q5: Are there advanced methods to enhance this compound's aqueous solubility?

A5: Several advanced techniques can significantly improve this compound's solubility, including:

  • Co-crystals: Forming co-crystals with other molecules, such as monohydroxybenzoic acids or gallic acid, can increase solubility.[10][14][15][16]

  • Salts: Preparation of this compound salts with strong acids has been shown to dramatically increase aqueous solubility, although stability can be a concern.[10]

  • Hydrotropy: Using hydrotropes, like sodium benzoate, can enhance the aqueous solubility of this compound.[17]

  • Natural Deep Eutectic Solvents (NADES): These novel solvent systems have demonstrated a remarkable ability to increase this compound solubility, even surpassing that of DMSO.[5][18]

  • Nanoparticles: Formulating this compound into nanoparticles can improve its dissolution rate and bioavailability.[19]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
This compound powder will not dissolve in water. This compound has inherently low aqueous solubility (approx. 0.33 g/L at 25°C).[1][2]1. Increase the temperature of the water. Solubility in boiling water increases significantly.2. Use a co-solvent. Prepare a stock solution in DMSO (up to 30 mg/mL) and then dilute it into the aqueous medium.[7]3. Consider using alternative solvent systems like Natural Deep Eutectic Solvents (NADES).[5][18]
Precipitation occurs upon dilution of DMSO stock into aqueous buffer/media. The final concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution is too low to maintain solubility.[7]1. Decrease the final concentration of this compound in the assay.2. Increase the percentage of DMSO in the final solution (ensure it is not cytotoxic to your cells).3. Prepare the final solution by slowly adding the DMSO stock to the stirred aqueous buffer to avoid localized high concentrations.4. For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/ml.[7]
Inconsistent results in bioassays. This compound may not be fully dissolved, leading to variability in the effective concentration. This compound may be degrading in the solution.1. Visually inspect your solutions for any particulate matter before use.2. Prepare fresh solutions daily, especially aqueous solutions, as they are not recommended for storage for more than one day.[7]3. Use a validated method to quantify the dissolved this compound concentration, such as UV-Vis spectrophotometry or HPLC.[3][5]
Difficulty achieving desired concentration for in vitro studies. The required concentration for the desired biological effect is higher than this compound's solubility in the assay medium.1. Explore solubility enhancement techniques such as co-crystallization or the use of hydrotropes if compatible with your experimental setup.[10][17]2. Investigate the use of NADES as a delivery vehicle if applicable to your assay.[5][18]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference(s)
Water0.3325[2][5][6]
Boiling Water~6.67100[20]
Dimethyl Sulfoxide (B87167) (DMSO)30Not Specified[7]
Dimethylformamide (DMF)20Not Specified[7]
Ethanol0.5Not Specified[7]
DMSO (neat)2.0925[5][6]
DMF (neat)0.7225[5][6]
1,4-Dioxane0.4925[5][6]
NADES (Choline chloride:Glycerol)3.3725[5][6]
NADES (Choline chloride:Glycerol) with 0.2 molar fraction of water5.1225[5][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media for in vitro assays.

Materials:

  • This compound powder (≥98% purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 30 mg/mL stock, add 1 mL of DMSO to 30 mg of this compound).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.

  • Purge the stock solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[7]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric Determination of this compound Solubility

Objective: To experimentally determine the solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, buffer, organic solvent)

  • Saturated solution of this compound in the solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound (approximately 273 nm).[7] Plot a graph of absorbance versus concentration to create a calibration curve.

  • Measurement: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at that temperature.

Visualizations

Theobromine_Solubility_Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting This compound This compound Powder Dissolve Dissolve & Vortex This compound->Dissolve Solvent Organic Solvent (e.g., DMSO) Solvent->Dissolve Stock Concentrated Stock Solution Dissolve->Stock Dilute Dilute Stock->Dilute Buffer Aqueous Buffer/Medium Buffer->Dilute Final Final Assay Solution Dilute->Final Precipitation Precipitation? Final->Precipitation Precipitation->Final No Adjust Adjust Concentration / Co-solvent % Precipitation->Adjust Yes Adjust->Dilute Enhance Use Solubility Enhancement Method Enhance->Dilute

Caption: Workflow for preparing this compound solutions for in vitro assays.

Solubility_Enhancement_Methods cluster_physical Physical Modification cluster_chemical Chemical Modification cluster_formulation Formulation Strategies This compound Low Solubility this compound Nanoparticles Nanoparticle Formulation This compound->Nanoparticles CoCrystals Co-crystals This compound->CoCrystals Salts Salt Formation This compound->Salts CoSolvents Co-solvents (e.g., DMSO) This compound->CoSolvents Hydrotropy Hydrotropy This compound->Hydrotropy NADES NADES This compound->NADES EnhancedSolubility Enhanced Aqueous Solubility Nanoparticles->EnhancedSolubility CoCrystals->EnhancedSolubility Salts->EnhancedSolubility CoSolvents->EnhancedSolubility Hydrotropy->EnhancedSolubility NADES->EnhancedSolubility

Caption: Methods for enhancing the aqueous solubility of this compound.

Theobromine_Signaling_Pathway This compound This compound AdenosineReceptor Adenosine A1 Receptor This compound->AdenosineReceptor Antagonist AMPK AMPK Phosphorylation This compound->AMPK Increases MAPK MAPK Signaling (ERK, JNK) This compound->MAPK Inhibits Inflammation Inflammation (IL-6, TNF-α) This compound->Inflammation Inhibits Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits Differentiation 3T3-L1 Differentiation MAPK->Differentiation Promotes MAPK->Inflammation

Caption: Simplified signaling pathways modulated by this compound.[7][12][19]

References

strategies for long-term stability of theobromine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on ensuring the long-term stability of theobromine in biological samples, a critical factor for accurate and reproducible experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample collection, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

A1: The stability of this compound in biological matrices such as plasma, serum, and urine can be influenced by several factors, including:

  • Storage Temperature: Inappropriate storage temperatures can lead to the degradation of this compound over time.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise the integrity of the analyte.

  • Enzymatic Degradation: Biological samples contain enzymes that can metabolize this compound if not properly handled and stored.

  • pH of the Sample: Changes in the pH of the sample matrix can potentially affect the chemical stability of this compound.

  • Exposure to Light: While less documented for this compound specifically, photostability is a general concern for many analytes.

Q2: What is the recommended storage temperature for long-term stability of this compound in plasma and serum?

A2: For long-term storage of plasma and serum samples containing this compound, it is recommended to store them at -20°C or, for even greater stability, at -80°C. Storing samples at these low temperatures minimizes enzymatic activity and chemical degradation.

Q3: How many freeze-thaw cycles can a sample containing this compound undergo without significant degradation?

A3: While specific data for this compound is limited, general guidance for bioanalytical method validation suggests that analytes should be stable for a minimum of three freeze-thaw cycles. However, it is best practice to minimize the number of freeze-thaw cycles. If multiple aliquots of a sample are required for analysis at different time points, it is advisable to portion the initial sample into separate tubes before freezing.

Q4: Are there any known degradation pathways for this compound in biological samples?

A4: In vivo, this compound is metabolized primarily by cytochrome P450 enzymes (CYP1A2 and CYP2E1) and N-acetyltransferase. While specific ex vivo degradation pathways in stored biological samples are not extensively detailed in the literature, potential degradation could occur through oxidation or hydrolysis, particularly if samples are not stored correctly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from stored samples Analyte degradation due to improper storage temperature.Ensure samples are consistently stored at or below -20°C. For long-term studies, -80°C is preferable.
Multiple freeze-thaw cycles.Aliquot samples into smaller volumes before initial freezing to avoid repeated thawing of the entire sample.
Inefficient extraction from the biological matrix.Optimize the sample preparation and extraction protocol. Consider using a validated method with a suitable internal standard.
High variability in this compound concentrations between replicate analyses of the same sample Inconsistent sample handling during the thawing and preparation process.Standardize the thawing procedure (e.g., thaw on ice) and ensure thorough mixing of the sample before taking an aliquot.
Matrix effects in the analytical method (e.g., LC-MS/MS).Use a stable isotope-labeled internal standard, such as This compound-d6 (B563439), to compensate for matrix effects. Implement a thorough sample clean-up step like solid-phase extraction (SPE).
Presence of unexpected peaks in the chromatogram Formation of degradation products.Review storage conditions and sample history. If degradation is suspected, re-analysis of a freshly collected and processed sample may be necessary.
Interference from other components in the biological matrix.Improve the selectivity of the analytical method. This may involve adjusting chromatographic conditions or using a more specific detection method like tandem mass spectrometry (MS/MS).

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions. It is important to note that specific stability data can be method and matrix-dependent. The data presented here is based on available literature and should be used as a guideline. It is always recommended to perform your own stability assessments as part of your bioanalytical method validation.

Table 1: Long-Term Stability of this compound in Human Plasma

Storage TemperatureDurationAnalyte Stability (% of Initial Concentration)
-20°CUp to 3 monthsStable (within ±15% of initial concentration)
-80°CUp to 6 monthsStable (within ±15% of initial concentration)

Table 2: Freeze-Thaw Stability of this compound in Human Plasma and Urine

MatrixNumber of Freeze-Thaw CyclesAnalyte Stability (% of Initial Concentration)
Plasma3Stable (within ±15% of initial concentration)
Urine3Stable (within ±15% of initial concentration)

Table 3: Short-Term Stability of this compound in Human Urine

Storage TemperatureDurationAnalyte Stability (% of Initial Concentration)
Room Temperature (~22°C)24 hoursStable (within ±15% of initial concentration)
4°C48 hoursStable (within ±15% of initial concentration)

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol is a generalized procedure based on established methods.

1. Sample Preparation: a. Thaw frozen plasma samples on ice. b. Vortex the thawed sample to ensure homogeneity. c. To 50 µL of the plasma sample in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., this compound-d6 in methanol). d. Add 150 µL of methanol (B129727) to precipitate proteins. e. Vortex the mixture for 30 seconds. f. Centrifuge at 14,000 x g for 20 minutes at 4°C.

2. Supernatant Transfer and Evaporation: a. Carefully transfer the supernatant to a new tube. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum centrifuge.

3. Reconstitution: a. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 2% acetonitrile (B52724) in water with 0.1% formic acid). b. Vortex for 20 seconds to ensure complete dissolution. c. Centrifuge at 14,000 x g for 5 minutes. d. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Human Urine for LC-MS/MS Analysis

This protocol is recommended for cleaner extracts and to minimize matrix effects.

1. Sample Preparation: a. Thaw frozen urine samples at room temperature. b. Vortex each sample for 15 seconds. c. Centrifuge at 4,000 x g for 10 minutes to remove any particulate matter.

2. Internal Standard Spiking: a. Transfer 1.0 mL of the urine supernatant to a clean tube. b. Add a known amount of internal standard (e.g., 50 µL of a 1 µg/mL this compound-d3 solution).

3. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Ensure the cartridge does not go dry.

4. Sample Loading and Washing: a. Load the spiked urine sample onto the conditioned SPE cartridge. b. Wash the cartridge with 3 mL of deionized water to remove interfering substances.

5. Elution: a. Elute this compound and the internal standard with 2 mL of an appropriate organic solvent (e.g., methanol or a mixture of chloroform (B151607) and isopropanol).

6. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 200 µL of the mobile phase. c. Transfer to an autosampler vial for analysis.

Visualizations

Experimental_Workflow_Plasma cluster_prep Sample Preparation cluster_extraction Extraction & Reconstitution cluster_analysis Analysis Thaw Thaw Plasma on Ice Vortex1 Vortex Sample Thaw->Vortex1 Spike Spike with Internal Standard Vortex1->Spike Precipitate Protein Precipitation with Methanol Spike->Precipitate Vortex2 Vortex Mixture Precipitate->Vortex2 Centrifuge1 Centrifuge at 14,000 x g Vortex2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge at 14,000 x g Reconstitute->Centrifuge2 Analysis LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Workflow for this compound Extraction from Plasma.

Logical_Relationship_Stability cluster_factors Factors Influencing Stability cluster_recommendations Recommendations for Long-Term Stability Stability This compound Stability in Biological Samples Temp Storage Temperature Stability->Temp FT Freeze-Thaw Cycles Stability->FT Enzymes Enzymatic Activity Stability->Enzymes pH Sample pH Stability->pH Store_Cold Store at -20°C or -80°C Temp->Store_Cold Minimize_FT Aliquot Samples to Minimize Freeze-Thaw FT->Minimize_FT Proper_Handling Prompt Processing and Freezing Enzymes->Proper_Handling pH->Proper_Handling

Caption: Factors Affecting this compound Stability.

Technical Support Center: Refining Theobromine Dosage and Administration Routes in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful administration of theobromine in rodent studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice and rats?

A1: The appropriate starting dose of this compound depends on the research question. For behavioral studies in mice, a dose of 10 mg/kg administered orally (p.o.) has been shown to significantly increase ambulatory activity[1]. For studies investigating anti-inflammatory effects, doses in rats have ranged from dietary administration of 0.25% this compound in the feed[2]. For toxicity studies, doses can be much higher, with oral doses of 50, 150, and 450 mg/kg being used to assess dominant lethality in rats[3]. It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental endpoint.

Q2: What is the best route of administration for this compound in rodents?

A2: The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.

  • Oral Gavage (p.o.): This is a common method for precise oral dosing. It allows for the administration of a specific amount of this compound at a defined time point.

  • Dietary Administration: Incorporating this compound into the rodent chow is suitable for chronic studies to maintain a steady level of the compound. A study in rats used a diet supplemented with 0.05% this compound for 40 days[4].

  • Intraperitoneal (i.p.) Injection: This route offers rapid absorption and systemic distribution. Doses for i.p. injection in rats for behavioral studies have ranged from 10 to 320 mg/kg[5].

Q3: How can I overcome the poor aqueous solubility of this compound for in vivo studies?

A3: this compound has low solubility in water, which presents a challenge for preparing solutions for administration. Here are some strategies:

  • For Oral Gavage: this compound can be suspended in a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose sodium (CMC-Na)[6].

  • For Intraperitoneal Injection: A common approach is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable aqueous buffer, such as phosphate-buffered saline (PBS)[7]. It is recommended to keep the final concentration of DMSO as low as possible, ideally below 10%, to avoid solvent-related toxicity[8][9]. A 1:3 solution of DMSO:PBS can achieve a this compound solubility of approximately 0.25 mg/mL[7].

Q4: What are the potential adverse effects of this compound in rodents?

A4: At high doses, this compound can cause adverse effects. In rats, high oral doses have been associated with testicular atrophy[10]. The acute oral LD50 in rats is approximately 950 mg/kg, and in mice, it is around 1356 mg/kg. Signs of toxicity can include nausea, vomiting, diarrhea, and increased urination, which can progress to more severe symptoms like cardiac arrhythmias and seizures[11].

Troubleshooting Guides

Oral Gavage Administration
IssuePossible Cause(s)Troubleshooting Steps
Difficulty suspending this compound in the vehicle. Inadequate mixing; inappropriate vehicle concentration.Ensure vigorous vortexing or sonication to create a uniform suspension. If using methylcellulose, prepare the vehicle by first hydrating the powder in hot water before adding cold water to achieve complete dissolution[12].
Animal shows signs of distress during or after gavage (e.g., coughing, fluid from the nose). Accidental administration into the trachea.Stop the procedure immediately. If signs of respiratory distress are severe, the animal should be euthanized. Refine your gavage technique to ensure the needle is correctly placed in the esophagus. Ensure the animal's head and neck are properly extended to create a straight path to the stomach[5][13][14].
Inconsistent results between animals at the same dose. Inhomogeneous suspension leading to inaccurate dosing; stress from the procedure.Ensure the suspension is thoroughly mixed before drawing each dose. Handle animals gently and consistently to minimize stress. Habituate the animals to handling before the experiment[6].
Intraperitoneal (i.p.) Injection
IssuePossible Cause(s)Troubleshooting Steps
Precipitation of this compound upon dilution of DMSO stock with aqueous buffer. The final concentration of this compound exceeds its solubility in the mixed solvent system.Increase the proportion of DMSO, but be mindful of its potential toxicity. It is advisable to keep the final DMSO concentration below 10%[8][9]. Prepare a more dilute stock solution of this compound in DMSO before adding the aqueous buffer.
Animal shows signs of pain or irritation at the injection site. High concentration of DMSO; incorrect injection technique.Dilute the DMSO to the lowest effective concentration. Ensure the injection is made into the lower right quadrant of the abdomen to avoid puncturing organs like the cecum or bladder[4][15][16].
Leakage of the injected solution from the injection site. The needle was not inserted deep enough; the injection volume was too large.Ensure the needle fully penetrates the peritoneal cavity. Adhere to the recommended maximum injection volumes for mice and rats[16].

Quantitative Data Summary

Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Mice

Dose (mg/kg, p.o.)Effect on Ambulatory ActivityReference
3No significant effect[1]
10Significant increase[1]
30No significant effect[1]
100No significant effect[1]

Table 2: Effects of this compound on Inflammatory Cytokine Expression

ModelThis compound Concentration/DoseEffectReference
RAW 264.7 Macrophages1-25 µg/mLIncreased protein and mRNA levels of TNF-α and IL-6[17]
Human ChondrocytesNot specifiedSuppressed IL-1β-induced production of TNF-α and MCP-1[18]
MiceNot specifiedDecreased expression of proinflammatory cytokines (CCL4, CCL5, COX-2, TLR4, iNOS) in the nucleus accumbens and lowered levels of IL-2, IL-6, and TNF-α in the nucleus accumbens and serum[19]
Lewis Rats0.25% in dietIncreased hepatic TNF-α and NF-κB expression[20]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose solution

  • Sterile water

  • Weighing scale

  • Spatula

  • Magnetic stirrer and stir bar

  • Beakers

  • Volumetric flasks

  • Syringes (1 mL)

  • Gavage needles (20-22 gauge, flexible or ball-tipped)

  • Permanent marker

Procedure:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Heat a portion of the required sterile water to 60-70°C.

    • Slowly add the methylcellulose powder to the hot water while stirring continuously with a magnetic stirrer until it is fully dispersed.

    • Add the remaining volume of cold sterile water and continue stirring until a clear, viscous solution is formed. Allow the solution to cool to room temperature.

  • This compound Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the this compound powder accurately.

    • In a small beaker, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while stirring continuously to achieve the final desired concentration.

    • Vortex the suspension vigorously for at least 1 minute before each use to ensure homogeneity.

  • Animal Dosing:

    • Weigh each mouse to determine the exact volume of this compound suspension to be administered (typically not exceeding 10 mL/kg body weight).

    • Mark the gavage needle with a permanent marker to indicate the correct insertion depth (from the corner of the mouth to the last rib).

    • Gently restrain the mouse, ensuring the head and neck are extended to straighten the esophagus.

    • Insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus to the pre-marked depth. Do not force the needle.

    • Slowly administer the this compound suspension.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress for at least 15 minutes after the procedure[21].

Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Rats

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Weighing scale

  • Microcentrifuge tubes

  • Pipettes

  • Syringes (1 mL or 3 mL)

  • Needles (23-25 gauge)

Procedure:

  • This compound Solution Preparation:

    • Calculate the required amount of this compound for the desired dose and number of animals.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the minimum volume of sterile DMSO required to completely dissolve the this compound. Vortex or sonicate if necessary.

    • Calculate the volume of sterile PBS needed to achieve the final desired concentration and to ensure the final DMSO concentration is below 10%.

    • Slowly add the sterile PBS to the DMSO-theobromine solution while vortexing to prevent precipitation.

  • Animal Dosing:

    • Weigh each rat to determine the precise volume of this compound solution to be injected (typically not exceeding 10 mL/kg body weight).

    • Restrain the rat, tilting its head downwards to move the abdominal organs forward.

    • Locate the injection site in the lower right quadrant of the abdomen.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate gently to ensure that no blood or urine is drawn into the syringe, which would indicate incorrect needle placement.

    • Inject the this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site if necessary.

    • Return the animal to its cage and monitor for any adverse reactions[4][16].

Signaling Pathways and Experimental Workflows

Theobromine_Signaling_Pathways cluster_mapk_nfkb MAPK/NF-κB Pathway cluster_ampk_mtor AMPK/mTOR Pathway cluster_browning Adipose Tissue Browning Pathway Theobromine1 This compound MAPKs MAPKs (p38, JNK) Theobromine1->MAPKs Activates IKK IKK MAPKs->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus1 Nucleus NFkB->Nucleus1 Translocates to Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus1->Inflammatory_Genes Promotes Transcription Theobromine2 This compound AMPK AMPK Theobromine2->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Adipogenesis Adipogenesis (PPARγ, C/EBPα) AMPK->Adipogenesis Inhibits Rheb Rheb TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes mTORC1->Adipogenesis Promotes Theobromine3 This compound beta3_AR β3-Adrenergic Receptor Theobromine3->beta3_AR Stimulates PDE4D PDE4D Theobromine3->PDE4D Inhibits AC Adenylyl Cyclase beta3_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Browning_Markers Browning Markers (UCP1, PRDM16) PKA->Browning_Markers Upregulates PDE4D->cAMP Degrades Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation & Data Collection cluster_analysis Analysis A Calculate Dose & Prepare this compound Solution/Suspension B Weigh Animal A->B C Restrain Animal B->C D Administer this compound (Oral Gavage or i.p. Injection) C->D E Monitor for Adverse Effects D->E F Conduct Behavioral Tests (e.g., Locomotor Activity) D->F G Collect Tissue/Blood Samples D->G I Statistical Analysis F->I H Analyze Samples (e.g., Cytokine Levels) G->H H->I Troubleshooting_Logic Start Encounter Issue During Experiment? Issue_Type What is the nature of the issue? Start->Issue_Type Prep Preparation Issue (e.g., Solubility) Issue_Type->Prep Preparation Admin Administration Issue (e.g., Animal Distress) Issue_Type->Admin Administration Results Inconsistent Results Issue_Type->Results Results Sol_Prep Review Vehicle Prep - Check solvent concentrations - Ensure proper mixing/sonication Prep->Sol_Prep Sol_Admin Refine Technique - Check restraint method - Verify gavage needle placement - Confirm i.p. injection site Admin->Sol_Admin Sol_Results Standardize Procedures - Ensure homogenous dosing suspension - Minimize animal stress - Calibrate equipment Results->Sol_Results

References

optimization of reaction conditions for theobromine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Theobromine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the .

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Question Possible Cause & Solution
Low Product Yield My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?- Incomplete Reaction: Ensure the reaction goes to completion by optimizing the reaction time and temperature. For the methylation of 3-methylxanthine (B41622) disodium (B8443419) salt with dimethyl sulfate (B86663), a reaction temperature of 55-60°C and a reaction period of 0.5 to 1.5 hours after the dropwise addition of dimethyl sulfate is recommended.[1][2][3] - Hydrolysis of Methylating Agent: If using dimethyl sulfate in an aqueous environment, hydrolysis can reduce its effectiveness. Using a solvent like acetone (B3395972) can decrease the hydrolysis of dimethyl sulfate.[2] - Suboptimal pH: The pH of the reaction mixture is crucial. For the methylation reaction, an alkaline condition provided by sodium carbonate or sodium bicarbonate is preferred.[1][2] During product precipitation, acidifying the reaction mixture to a pH of 5-6 is critical for maximizing the solid this compound recovery.[1][2]
Impure Product The synthesized this compound has low purity, with significant byproducts. How can I minimize impurity formation?- Side Reactions: The formation of byproducts like caffeine (B1668208) can occur. Using acetone as a solvent and sodium carbonate as a base can lead to good selectivity and fewer caffeine byproducts.[2] - Inadequate Purification: Crude this compound often contains colored impurities due to oxidation.[1][2] A refining process involving dissolving the crude product in an alkaline solution, decolorizing with activated carbon, and then re-precipitating by acidification can significantly improve purity.[1][2] The use of a reducing agent, such as sodium metabisulfite (B1197395) or sodium bisulfite, during purification can help to mitigate oxidation and improve the color of the final product.[1][4]
Difficulty in Purification I am struggling to purify the crude this compound effectively. What are the recommended purification protocols?- Recrystallization: A common and effective method is to dissolve the crude this compound in a hot alkaline solution (e.g., aqueous sodium hydroxide), treat it with activated carbon to remove colored impurities, filter, and then acidify the filtrate to a pH of 5-6 to precipitate the purified this compound.[1][2] - Use of Reducing Agents: To prevent oxidation and darkening of the this compound solution during alkaline treatment, a small amount of a reducing agent like sodium sulfite, sodium bisulfite, or sodium metabisulfite can be added.[1][4] - Washing and Drying: After filtration, the purified this compound solid should be washed with water and then dried, for instance at 70°C, to remove residual solvents and impurities.[1]
Poor Solubility of Reactants/Product I am facing issues with the solubility of the reactants or the final this compound product. What solvents are recommended?- Reaction Solvent: For the methylation of 3-methylxanthine or its salts, acetone or a mixture of acetone and water can be used as the solvent.[1][2] Acetone is particularly beneficial as it reduces the hydrolysis of dimethyl sulfate.[2] - this compound Solubility: this compound itself is sparingly soluble in water but is soluble in alkaline solutions and concentrated acids.[1] This property is exploited during the purification process.

Frequently Asked Questions (FAQs)

Here are answers to some general questions about this compound synthesis.

Q1: What are the common starting materials for this compound synthesis?

A1: Common starting materials for this compound synthesis include 3-methylxanthine or its salts (like the disodium salt), xanthine, and even caffeine through a demethylation process.[1][5] One prevalent industrial method involves the methylation of 3-methylxanthine.[1]

Q2: What are the key reaction parameters to control for optimal this compound synthesis?

A2: The key parameters to control are temperature, reaction time, pH, and the choice of solvent and base. For the methylation of 3-methylxanthine disodium salt, a temperature of 55-60°C, a specific dropwise addition time for the methylating agent (3 to 5 hours), and a subsequent reaction time of 0.5 to 1.5 hours are recommended.[1][2][3] The pH should be maintained in the alkaline range during the reaction and then adjusted to 5-6 for product precipitation.[1][2]

Q3: What are some of the different methods for synthesizing this compound?

A3: Several methods for synthesizing this compound have been developed. A widely used method is the methylation of 3-methylxanthine or its salts using a methylating agent like dimethyl sulfate in the presence of a base.[1][2] Other methods include synthesis starting from methylurea (B154334) and cyanoacetic acid, or from caffeine via a process involving hydrazine (B178648) hydrate.[5][6]

Q4: How can the purity of the synthesized this compound be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the purity of synthesized this compound and to quantify any byproducts, such as caffeine.[1]

Data Presentation

Table 1: Optimized Reaction Conditions for this compound Synthesis via Methylation of 3-Methylxanthine Disodium Salt

ParameterOptimized ConditionReference
Starting Material 3-Methylxanthine Disodium Salt[1][2]
Methylating Agent Dimethyl Sulfate[1][2]
Solvent Acetone[1][2]
Base Sodium Carbonate[1][2]
Reaction Temperature 55-60°C[1][2][3]
Dimethyl Sulfate Addition Time 3 to 5 hours (dropwise)[1][2][3]
Reaction Time (post-addition) 0.5 to 1.5 hours[1][2][3]
Precipitation pH 5-6 (after acidification)[1][2]
Yield >90% (crude product HPLC analysis)[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Methylxanthine Disodium Salt

Materials:

  • 3-methylxanthine disodium salt

  • Acetone

  • Sodium carbonate

  • Dimethyl sulfate

  • 32% Hydrochloric acid

  • Water

Procedure:

  • In a suitable reaction vessel, add 3-methylxanthine disodium salt, acetone, and sodium carbonate.[2]

  • Stir the mixture and heat to a temperature of 55-60°C.[2]

  • Slowly add dimethyl sulfate dropwise over a period of 3 to 5 hours while maintaining the temperature at 55-60°C.[2][3]

  • After the addition is complete, continue stirring the reaction mixture for an additional 0.5 to 1.5 hours at the same temperature.[2][3]

  • After the reaction is complete, cool the mixture.

  • Acidify the reaction mixture with 32% hydrochloric acid to a pH of 5-6 to precipitate the crude this compound.[1]

  • Filter the solid product, wash it with water, and dry at 70°C.[1]

Protocol 2: Purification of Crude this compound

Materials:

  • Crude this compound

  • Water

  • 30% Sodium hydroxide (B78521) solution

  • Activated carbon

  • Sodium metabisulfite (or other suitable reducing agent)

  • Concentrated hydrochloric acid

Procedure:

  • In a reaction vessel, mix the crude this compound with water and add 30% sodium hydroxide solution while stirring until the this compound is completely dissolved.[1]

  • Heat the solution to 70-80°C.[1]

  • Add activated carbon to the solution and stir for 30 minutes to decolorize the solution.[1]

  • Filter the hot solution to remove the activated carbon.

  • To the filtrate, add a small amount of a reducing agent such as sodium metabisulfite and stir at 65-70°C.[1]

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 5-6 to precipitate the purified this compound.[1]

  • Cool the mixture to about 25°C, filter the solid product, wash with water, and dry at 70°C.[1]

Mandatory Visualization

Theobromine_Synthesis_Workflow cluster_purification Purification Steps Start Start: 3-Methylxanthine Disodium Salt Reaction Methylation Reaction (Dimethyl Sulfate, Na2CO3, Acetone, 55-60°C) Start->Reaction Acidification Acidification (HCl, pH 5-6) Reaction->Acidification Crude_Product Crude this compound Acidification->Crude_Product Purification Purification Crude_Product->Purification Dissolution Dissolution in NaOH Decolorization Decolorization (Activated Carbon) Dissolution->Decolorization Reduction Reduction (e.g., Na2S2O5) Decolorization->Reduction Precipitation Precipitation (HCl, pH 5-6) Reduction->Precipitation Final_Product Pure this compound Precipitation->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

minimizing the degradation of theobromine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of theobromine during your sample preparation workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound degradation can be influenced by several factors, including:

  • pH: this compound is an amphoteric compound, meaning it has both weakly acidic and basic properties.[1] Extreme pH conditions, particularly highly alkaline solutions, can lead to the degradation of this compound.[2] A saturated solution of this compound in water has a pH between 5.5 and 7.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. This is a critical consideration during extraction, solvent evaporation, and storage.[3]

  • Light: Prolonged exposure to light, particularly UV light, may cause this compound to degrade.[1] It is advisable to protect samples and standards from direct light.

  • Enzymatic Activity: In biological samples, enzymatic degradation can occur. For instance, in certain microorganisms, this compound can be metabolized by enzymes.[4][5][6]

  • Oxidizing Agents: Strong oxidizing agents can lead to the degradation of this compound.

Q2: How stable is this compound in different solvents?

A2: this compound is stable in many common organic solvents under appropriate storage conditions.[1] Standard solutions of this compound in methanol-water or ethanol-water mixtures, when stored in the dark at 4°C, have been found to be stable for up to 60 days.[7] However, aqueous solutions are generally recommended for short-term storage.

Q3: What are the common degradation products of this compound?

A3: The degradation of this compound can result in several products, depending on the degradation pathway. In biological systems, metabolism often involves demethylation to 3-methylxanthine (B41622) or 7-methylxanthine, which can be further metabolized to methyluric acids.[8][9] Forced degradation studies under various stress conditions can reveal other degradation products.

Q4: Can I use boiling water to dissolve this compound?

A4: While this compound's solubility in water increases with temperature (1 gram is soluble in 150 ml of boiling water compared to approximately 2 liters of cold water), using boiling water to prepare stock solutions is not always recommended.[2][10] There is a potential for this compound to precipitate out of the solution upon cooling, which can affect the accuracy of your standard concentrations.[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Recovery of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Extraction - Optimize Solvent Choice: this compound has varying solubility in different solvents. Consider using a solvent system that maximizes its solubility. For instance, 70% ethanol (B145695) has been shown to be effective for extracting this compound from cacao pod husks.[11] Supercritical fluid extraction with CO2 has been effective for caffeine (B1668208) but not for this compound due to its low solubility.[12]
- Increase Extraction Time/Temperature: Longer extraction times or slightly elevated temperatures can improve extraction efficiency. However, be mindful of potential thermal degradation at excessively high temperatures.[11]
- Improve Sample Homogenization: Ensure your sample is finely ground and well-homogenized to increase the surface area available for solvent interaction.
Degradation During Extraction - Control Temperature: Avoid excessive heat during extraction. If using heat, validate that it does not lead to significant this compound loss.
- Protect from Light: Perform extractions in amber glassware or under low-light conditions to prevent photodegradation.
Loss During Solvent Evaporation - Gentle Evaporation: Use a gentle stream of nitrogen or a vacuum centrifuge at a controlled temperature (e.g., 40°C) to evaporate the solvent. Avoid high temperatures that could cause degradation.
Inefficient Solid-Phase Extraction (SPE) - Check SPE Cartridge Conditioning and Elution: Ensure proper conditioning of the SPE cartridge and use an appropriate elution solvent. Incomplete elution will result in low recovery.
- Optimize pH: The pH of the sample and loading buffer can affect the retention of this compound on the SPE sorbent.
Matrix Effects in LC-MS/MS Analysis - Use an Internal Standard: A stable isotope-labeled internal standard, such as this compound-d3, is highly recommended to compensate for matrix effects and variations in sample processing.[13]
- Dilute the Sample: A "dilute-and-shoot" approach, where the sample is simply diluted before injection, can minimize matrix effects.[11]
Issue 2: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sample Inhomogeneity - Thorough Mixing: Ensure that each aliquot taken from the bulk sample is representative by thoroughly mixing the sample before each withdrawal.
Inconsistent Sample Preparation Steps - Standardize Protocols: Adhere strictly to the validated sample preparation protocol for all samples and standards. Any variation in volumes, times, or temperatures can introduce variability.
Degradation of Stock/Working Solutions - Proper Storage: Store stock and working solutions in the dark at recommended temperatures (e.g., 4°C).[7] Prepare fresh working solutions regularly.
- Check for Precipitation: Before use, visually inspect solutions for any signs of precipitation, especially if they have been stored at low temperatures.
Instrumental Variability - System Suitability Tests: Perform regular system suitability tests to ensure the analytical instrument is performing correctly.
pH Fluctuation - Buffer Samples: If working with aqueous samples where pH might vary, consider using a buffer to maintain a consistent pH throughout the sample preparation process.

Data Presentation

Table 1: this compound Recovery in Different Extraction Methods
Matrix Extraction Method Solvent/Conditions Recovery (%) Reference
CocoaHot Water ExtractionWater98.7[14]
Cocoa BeansSupercritical Fluid Extraction (CO2)CO2 with ethanol co-solventInefficient for this compound[12]
Cacao Pod HuskSolvent Extraction70% Ethanol, 90 minNot explicitly stated, but optimized for highest yield[11]
Animal Feed (Dog Food)Solvent Extraction with SPE cleanupSpiked at 50, 150, 300 mg/kg89.2, 95.8, 99.1[2]
Animal Feed (Horse Feed)Solvent Extraction with SPE cleanupSpiked at 50, 300, 700 mg/kg98.1, 105.1, 107.4[2]
Cocoa ProductsUHPLC-HRMSEthyl ether and water86[14]
Human MilkRP-HPLCBuffer60.2[15]
Table 2: Factors Influencing this compound Degradation
Factor Effect on this compound Stability Recommendations for Minimizing Degradation Quantitative Data (if available)
pH Stable in neutral to slightly acidic conditions (pH 5.5-7).[1] Degradation can occur in strongly alkaline conditions.[2]Maintain pH within the stable range. Use buffered solutions where necessary.A study on fungal degradation showed significant this compound reduction at pH 6.0 over 5 days.[4]
Temperature Degradation rate increases with temperature.Avoid excessive heat during extraction and evaporation. Store samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).Roasting of cocoa beans can lead to this compound loss.[3]
Light Potentially sensitive to prolonged light exposure.[1]Protect samples and standard solutions from light by using amber vials or by working in a dimly lit environment.This compound absorbs light at 272 nm but is not expected to be susceptible to direct photolysis by sunlight (wavelengths > 290 nm).[1]
Enzymes Can be metabolized by enzymes in biological matrices.[4][5][6]Use appropriate methods to inactivate enzymes, such as protein precipitation with organic solvents or acids, or immediate freezing of the sample after collection.Fermentation of cocoa by-products with Aspergillus niger for 5 days resulted in a 78.13% reduction in this compound content.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma/Serum for LC-MS/MS Analysis

This protocol is a common method for preparing plasma or serum samples for the analysis of this compound.

  • Sample Thawing: Thaw frozen plasma/serum samples at room temperature.

  • Internal Standard Spiking: To 100 µL of the plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound-d3 at 1 µg/mL). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of ice-cold methanol (B129727) (or acetonitrile) to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: "Dilute-and-Shoot" Method for this compound in Urine

This is a rapid and simple method suitable for high-throughput analysis where extensive sample cleanup is not required.

  • Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex for 15 seconds to ensure homogeneity.

  • Centrifugation (Optional): For samples with visible particulates, centrifuge at 4000 x g for 10 minutes and use the supernatant.

  • Dilution and Spiking: In a microcentrifuge tube, combine 50 µL of the urine sample with 950 µL of a dilution solution. This dilution solution should contain the internal standard (e.g., this compound-d3) at the desired concentration and be compatible with the initial mobile phase of your LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This results in a 20-fold dilution.

  • Vortexing: Vortex the mixture for 10 seconds.

  • Transfer to Vial: Transfer the diluted sample to an autosampler vial for direct injection into the LC-MS/MS system.

Mandatory Visualization

Experimental_Workflow_Plasma cluster_sample_prep Sample Preparation cluster_extraction Extraction & Reconstitution start Start: Plasma/Serum Sample thaw Thaw Sample start->thaw spike Spike with Internal Standard thaw->spike precipitate Protein Precipitation (Methanol/Acetonitrile) spike->precipitate centrifuge1 Centrifuge (10,000 x g) precipitate->centrifuge1 transfer1 Transfer Supernatant centrifuge1->transfer1 evaporate Evaporate to Dryness transfer1->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer2 Transfer to Vial centrifuge2->transfer2 end LC-MS/MS Analysis transfer2->end

Caption: Workflow for this compound Extraction from Plasma/Serum.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Recovery cause1 Incomplete Extraction issue->cause1 cause2 Degradation issue->cause2 cause3 Loss during Evaporation issue->cause3 cause4 Inefficient SPE issue->cause4 cause5 Matrix Effects issue->cause5 sol1 Optimize Solvent, Time, Temp. cause1->sol1 sol2 Control Temp., Protect from Light cause2->sol2 sol3 Gentle Evaporation cause3->sol3 sol4 Optimize SPE Method cause4->sol4 sol5 Use Internal Standard, Dilute Sample cause5->sol5

References

selecting the appropriate internal standard for theobromine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selection and use of internal standards for the accurate quantification of theobromine in various matrices.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it critical for accurate this compound quantification?

An internal standard is a compound with chemical and physical properties similar to the analyte (this compound) that is added in a known quantity to every sample, calibrator, and quality control sample before processing. Its purpose is to correct for the potential loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume variations or matrix effects in LC-MS).[1] By comparing the response of the analyte to the response of the IS, quantitative accuracy and precision can be significantly improved.[2][3]

Q2: What are the key characteristics of a suitable internal standard for this compound analysis?

An ideal internal standard should:

  • Be a high-purity compound that is not naturally present in the samples being analyzed.

  • Exhibit similar physicochemical properties to this compound, including solubility, extraction recovery, and ionization efficiency (for LC-MS).[1]

  • Be chromatographically resolved from this compound and other matrix components.[4]

  • Be stable throughout the entire analytical procedure.

  • For LC-MS, a stable isotope-labeled (e.g., deuterated) version of the analyte is considered the "gold standard" as it co-elutes with the analyte and has nearly identical chemical behavior, effectively correcting for matrix effects.[1]

Q3: Which compounds are commonly used as internal standards for this compound quantification?

Several compounds are used, with the choice often depending on the analytical technique (HPLC-UV vs. LC-MS/MS) and budget constraints. Common choices include:

  • Stable Isotope-Labeled Standards (Ideal for LC-MS/MS): this compound-d3 and this compound-d6 are considered the best options for mass spectrometry-based methods due to their similarity to this compound, which helps correct for matrix effects and variations during sample processing.[1][4]

  • Structurally Similar Xanthines:

    • Theophylline (B1681296) (1,3-dimethylxanthine): An isomer of this compound, it shares many properties but must be chromatographically separated.[5][6][7]

    • Paraxanthine (1,7-dimethylxanthine): Another isomer of this compound and the major metabolite of caffeine (B1668208) in humans.[6][8] It's crucial to ensure it's not present in the study samples.

    • Caffeine (1,3,7-trimethylxanthine): While structurally related, its different physicochemical properties can sometimes lead to variations in extraction efficiency compared to this compound.[9] Isotopically labeled caffeine (e.g., ¹³C₃-caffeine) has been successfully used as an IS for both caffeine and this compound in LC-MS/MS methods.[2][3]

    • Other Theophylline Derivatives: Compounds like 7-(β-hydroxyethyl)theophylline, β-hydroxyethyltheophylline, and 7-(2,3-dihydroxypropyl)theophylline have been effectively used as internal standards in HPLC-UV methods for analyzing this compound in complex matrices like chocolate and animal feed.[4][10][11][12]

Troubleshooting Guide

Q4: My internal standard peak is co-eluting with an interference peak from the matrix. What should I do?

Co-elution can significantly impact the accuracy of quantification.

  • Modify Chromatographic Conditions: Adjust the mobile phase composition (e.g., organic solvent ratio, pH), change the gradient profile, or lower the flow rate to improve separation.[4]

  • Change the Column: Switch to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl) or a smaller particle size for higher resolution.

  • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.[5]

  • For LC-MS/MS: If chromatographic separation is not fully achievable, ensure that the mass transitions (MRM) being monitored for the internal standard and the interference are different. The high selectivity of MS/MS can often resolve co-eluting compounds if they have different masses or fragmentation patterns.[13]

Q5: The peak area of my internal standard is highly variable across my sample batch. What are the potential causes?

Poor reproducibility of the IS peak area can undermine the entire analysis.

  • Inconsistent IS Addition: Ensure the internal standard is added precisely and accurately to every sample at the very beginning of the sample preparation process. Use calibrated pipettes.

  • Sample Preparation Variability: Inconsistent extraction, evaporation, or reconstitution steps can lead to variable loss of the IS. Ensure all samples are treated identically.

  • Autosampler/Injector Issues: Check the autosampler for air bubbles in the syringe, proper vial capping, and correct needle placement. A partial injection will result in a smaller peak area.

  • Matrix Effects (LC-MS): Significant variation in the matrix composition between samples can cause ion suppression or enhancement, affecting the IS signal. Using a stable isotope-labeled IS is the best way to mitigate this.[1] If using an analog IS, you may need to dilute the samples further to minimize matrix effects.[3]

Q6: Can I use a calibration curve prepared in a pure solvent instead of a biological matrix (e.g., plasma)?

Using a solvent-based calibration curve is much simpler, but it can lead to inaccurate results if matrix effects are present.

  • Recommendation: It is always best practice to prepare calibration standards in the same matrix as the samples (a "surrogate matrix") to account for matrix effects.

  • When it might be acceptable: Studies have shown that with the use of an appropriate stable isotope-labeled internal standard, it is possible to use a calibration curve prepared in a solvent.[14][15][16] The IS effectively compensates for the matrix effects, making the response ratio (analyte/IS) independent of the matrix. This must be thoroughly validated by comparing the slopes of matrix-based and solvent-based curves and evaluating accuracy and precision.[14]

Internal Standard Performance Data

The selection of an internal standard is often a balance between ideal chemical properties and practical considerations like cost and availability. The following tables summarize performance data for different internal standards used in this compound quantification.

Table 1: Comparison of Common Internal Standards for this compound Quantification

Internal StandardAnalytical TechniqueRationale for Use & Considerations
This compound-d3 / this compound-d6 LC-MS/MSGold Standard. Co-elutes with this compound, providing the best correction for matrix effects and variability in sample processing. Higher cost can be a limitation.[1]
7-(β-hydroxyethyl) theophylline HPLC-UV, LC-MS/MSStructurally similar analog. Provides good chromatographic resolution from this compound.[4][10] Cost-effective alternative to isotopic standards.[4]
¹³C₃-Caffeine LC-MS/MSCan be used for simultaneous quantification of caffeine and this compound. Effectively corrects for matrix effects for both analytes.[2][3]
Theophylline HPLC-UVIsomeric to this compound, so it has very similar properties.[6] Requires good chromatographic separation. Potential for presence in some samples (e.g., tea).[9]
Paraxanthine HPLC-UV, LC-MS/MSIsomeric to this compound.[8] It is the main metabolite of caffeine, so it may be present in biological samples from subjects who consume caffeine.[17]

Table 2: Example Validation Data for this compound Quantification using this compound-d6 as Internal Standard in Plasma (LC-MS/MS)

Quality Control LevelIntra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
Low (5.5 ng/mL) < 15%85-115%< 15%85-115%
Medium (36.0 ng/mL) < 15%85-115%< 15%85-115%
High (315.7 ng/mL) < 15%85-115%< 15%85-115%
Data adapted from a comparative guide on the validation of an analytical method using a deuterated internal standard.[1]

Table 3: Example Recovery Data using 7-(2,3-dihydroxypropyl) theophylline as Internal Standard in Urine (HPLC-UV)

AnalyteConcentration Spiked (µg/mL)Recovery (%)
This compound 1.098.9% - 104.1%
This compound 10.098.9% - 104.1%
Data extracted from a study on the simultaneous determination of methylxanthines in urine.[12]

Diagrams and Workflows

Internal_Standard_Selection_Workflow cluster_start Start cluster_method Method cluster_lcms LC-MS/MS Path cluster_hplc HPLC-UV Path cluster_end Finish start Define Analytical Goal: Quantify this compound method Select Analytical Technique start->method lcms_is Is Stable Isotope-Labeled IS (this compound-d3/d6) Available and Affordable? method->lcms_is LC-MS/MS hplc_is Select Structural Analog IS (e.g., Theophylline derivative, Paraxanthine) method->hplc_is HPLC-UV lcms_yes Select this compound-d3/d6 (Gold Standard) lcms_is->lcms_yes Yes lcms_no Consider Structural Analog (e.g., ¹³C₃-Caffeine) lcms_is->lcms_no No validate_lcms Validate Method: Check for matrix effects, precision, and accuracy lcms_yes->validate_lcms lcms_no->validate_lcms end_node Final Method Established validate_lcms->end_node hplc_check Is the IS present in the sample matrix? hplc_is->hplc_check hplc_no Validate Method: Ensure chromatographic resolution, precision, and accuracy hplc_check->hplc_no No hplc_yes Select a different structural analog hplc_check->hplc_yes Yes hplc_no->end_node hplc_yes->hplc_is

Caption: A decision workflow for selecting an appropriate internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Aliquot Sample (e.g., 50 µL Plasma) add_is 2. Add Internal Standard (e.g., 50 µL of this compound-d6) sample->add_is precip 3. Protein Precipitation (e.g., Add Methanol) add_is->precip centrifuge1 4. Centrifuge (e.g., 14,000 x g) precip->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant evap 6. Evaporate to Dryness supernatant->evap reconstitute 7. Reconstitute in Mobile Phase evap->reconstitute centrifuge2 8. Centrifuge to Remove Particulates reconstitute->centrifuge2 inject 9. Inject into LC-MS/MS System centrifuge2->inject process 10. Data Acquisition (MRM Mode) inject->process quantify 11. Quantification (Calculate Analyte/IS Peak Area Ratio) process->quantify

Caption: A typical experimental workflow for this compound quantification.

Experimental Protocols

Generalized Protocol for this compound Quantification in Plasma by LC-MS/MS

This protocol is a generalized example based on common methodologies.[1] Researchers should perform their own method development and validation.

  • Sample Preparation:

    • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

    • Add 50 µL of the internal standard working solution (e.g., this compound-d6 in methanol).

    • To precipitate proteins, add 150 µL of cold methanol. Vortex mix for 30 seconds.

    • Centrifuge the mixture at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum centrifuge.[1]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).[1]

    • Vortex for 1 minute and centrifuge for 5 minutes at 14,000 x g to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

    • Flow Rate: 0.3 mL/min.

    • Gradient: A typical gradient might start at 2% B, ramp to 95% B over several minutes, hold, and then re-equilibrate at 2% B.

    • Injection Volume: 5-10 µL.[1]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[1]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the chosen internal standard. For example:

      • This compound: m/z 181 -> 138[13]

      • This compound-d6: m/z 187 -> 143 (example transition)

References

Technical Support Center: Optimizing Theobromine and Metabolite Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of theobromine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the resolution of these compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound in humans?

A1: The primary metabolites of this compound found in human urine are 7-methylxanthine, 3-methylxanthine, and 7-methyluric acid. Other metabolites include 6-amino-5-[N-methylformylamino]-1-methyluracil and 3,7-dimethyluric acid.[1] Unchanged this compound can also be present in urine.[1]

Q2: Why is the resolution between this compound, theophylline (B1681296), and caffeine (B1668208) often challenging?

A2: this compound (3,7-dimethylxanthine), theophylline (1,3-dimethylxanthine), and caffeine (1,3,7-trimethylxanthine) are structurally very similar methylxanthines.[2] This structural similarity results in comparable physicochemical properties, leading to close elution times in reversed-phase chromatography. Achieving baseline separation requires careful optimization of chromatographic conditions.

Q3: What is a good starting point for a mobile phase to separate this compound and its common metabolites?

A3: A common starting point for reversed-phase HPLC is a mobile phase consisting of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile (B52724), often with a small percentage of an acid such as acetic, formic, or phosphoric acid.[3] The acid helps to control the ionization of the analytes and improve peak shape. A typical isocratic mobile phase might be a mixture of water and methanol or acetonitrile in ratios ranging from 80:20 to 90:10 (v/v).[3][4]

Q4: Can I use the same method for analyzing samples from different matrices like plasma, urine, and food?

A4: While the core chromatographic principles remain the same, the sample preparation protocol will need to be adapted for each matrix. Biological fluids like plasma and urine often require protein precipitation or solid-phase extraction (SPE) to remove interferences.[5] Food matrices, especially those high in fat like chocolate, may necessitate a defatting step followed by extraction.[6] A single LC-MS/MS protocol has been developed for quantifying this compound and caffeine in saliva, plasma, and urine, but it relies on a specific ultra-centrifugation based sample pretreatment.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound and its metabolites.

Issue 1: Poor Resolution Between this compound and its Metabolites

Symptoms:

  • Overlapping or co-eluting peaks for this compound, 7-methylxanthine, and 3-methylxanthine.

  • Inability to accurately quantify individual analytes due to peak overlap.

Possible Causes & Solutions:

Cause Solution
Inappropriate Mobile Phase Composition 1. Decrease Organic Modifier Concentration: Reducing the percentage of methanol or acetonitrile will increase retention times and can improve separation.[4] 2. Try a Different Organic Modifier: Switching from methanol to acetonitrile (or vice-versa) can alter selectivity. 3. Introduce a Gradient: A gradient elution, where the concentration of the organic modifier is increased over time, can help to separate early-eluting, closely related compounds while also shortening the analysis time for later-eluting components.
Incorrect Mobile Phase pH 1. Adjust pH: The ionization of xanthines is pH-dependent. Adjusting the pH of the mobile phase with a buffer or a small amount of acid (e.g., 0.1% formic acid or acetic acid) can alter the retention and selectivity between this compound and its metabolites.[8][9] A lower pH can suppress the ionization of residual silanol (B1196071) groups on the column, reducing peak tailing for basic compounds.[10]
Suboptimal Column Temperature 1. Modify Column Temperature: While mobile phase composition often has a more significant impact, adjusting the column temperature can influence selectivity.[4] Try decreasing the temperature in small increments (e.g., 5 °C) to see if resolution improves.
Inadequate Column Chemistry 1. Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.
Issue 2: Peak Tailing for this compound or Metabolite Peaks

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

Cause Solution
Secondary Interactions with Column Silanols 1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of silanol groups on the silica (B1680970) packing.[10] 2. Use a Mobile Phase Additive: Incorporating a competing base, like triethylamine (B128534) (TEA), in low concentrations can mask active silanol sites. 3. Employ an End-Capped Column: Use a high-quality, end-capped C18 column where the residual silanol groups have been chemically deactivated.[11]
Column Overload 1. Dilute the Sample: Injecting a sample that is too concentrated can lead to peak tailing.[12] Dilute the sample and re-inject.
Column Contamination or Damage 1. Use a Guard Column: A guard column installed before the analytical column can trap strongly retained matrix components that might cause active sites.[13][14] 2. Flush the Column: If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[12] A partially blocked inlet frit is a common cause of peak distortion for all peaks in a chromatogram.[15]
Issue 3: Drifting Retention Times

Symptoms:

  • Retention times for this compound and its metabolites consistently increase or decrease over a series of injections.

Possible Causes & Solutions:

Cause Solution
Inadequate Column Equilibration 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, especially when changing mobile phase composition or after a gradient elution.
Changes in Mobile Phase Composition 1. Prepare Fresh Mobile Phase: Volatile organic components of the mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase daily. 2. Ensure Proper Mixing: If using an on-line mixer, ensure it is functioning correctly.
Column Temperature Fluctuations 1. Use a Column Oven: Employ a column oven to maintain a stable temperature throughout the analysis.
Pump Malfunction or Leaks 1. Check for Leaks: Inspect the HPLC system for any leaks, particularly around fittings. 2. Service the Pump: If retention times are still unstable, the pump may require maintenance.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and Related Compounds

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation (Example: Chocolate)

    • Weigh approximately 1g of homogenized chocolate into a centrifuge tube.

    • Add 10 mL of hot water (80°C) and vortex for 2 minutes to extract the methylxanthines.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of water with 0.1% acetic acid (A) and methanol (B). An isocratic elution with 85:15 (A:B) can be a starting point.[5]

    • Flow Rate: 1.0 mL/min.[16]

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.[17]

    • Detection: UV detector at 273 nm.[17]

Protocol 2: UPLC-MS/MS Analysis of this compound and Metabolites in Urine

This protocol is intended for sensitive quantification and requires an LC-MS/MS system.

  • Sample Preparation

    • Thaw urine samples to room temperature.

    • Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

    • Dilute the supernatant 1:20 with the initial mobile phase.[18]

    • Vortex and transfer to an autosampler vial. An internal standard (e.g., ¹³C₃-caffeine) should be added before dilution.[18]

  • Chromatographic Conditions

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program: A rapid gradient may be employed, for example, starting at 5% B and increasing to 95% B over 2-3 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and each metabolite need to be determined and optimized.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters from various published methods for the analysis of this compound and related compounds.

Table 1: HPLC-UV Methods

Analyte(s) Column Mobile Phase Flow Rate (mL/min) Detection (nm) Reference
This compound, Theophylline, CaffeineC180.01 M Sodium Acetate: Acetonitrile (85:15), pH 4.0Not Specified272[3]
This compound, Theophylline, CaffeineC18Methanol:Water:Acetic Acid (80:19:1)1.0275[16]
This compound, Theophylline, CaffeineC18Water-THF (0.1%):Acetonitrile (90:10), pH 8.00.8273[17]

Table 2: UPLC/LC-MS Methods

Analyte(s) Column Mobile Phase Flow Rate (mL/min) Detection Reference
This compound, CaffeineUPLC C18Gradient with Water and Acetonitrile0.3HRMS[6]
This compound, CaffeineC18Gradient with 0.1% Formic Acid in Water and AcetonitrileNot SpecifiedMS/MS[18]
This compound, Theophylline, CaffeineUPLC C18Water:Acetonitrile (90:10)Not SpecifiedPDA (272.5 nm)[7]

Visualizations

Theobromine_Metabolism This compound This compound (3,7-Dimethylxanthine) M3X 3-Methylxanthine This compound->M3X Demethylation M7X 7-Methylxanthine This compound->M7X Demethylation DMU37 3,7-Dimethyluric Acid This compound->DMU37 Oxidation Uracil_Metabolite 6-Amino-5- [N-methylformylamino] -1-methyluracil This compound->Uracil_Metabolite Ring Opening MU7 7-Methyluric Acid M7X->MU7 Oxidation

Simplified metabolic pathway of this compound in humans.

Troubleshooting_Workflow Start Poor Resolution or Peak Shape Issue Check_Mobile_Phase Is Mobile Phase Correctly Prepared (Composition & pH)? Start->Check_Mobile_Phase Adjust_Mobile_Phase Adjust Organic %, pH, or Additives Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Column Is Column Old or Contaminated? Check_Mobile_Phase->Check_Column Yes Adjust_Mobile_Phase->Check_Column Flush_Column Flush Column or Replace Guard Column Check_Column->Flush_Column Yes Check_System Check System for Leaks, Temperature Stability, and Overload Check_Column->Check_System No Replace_Column Replace Column Flush_Column->Replace_Column If problem persists Flush_Column->Check_System Fix_System_Issue Address System Issue (e.g., Dilute Sample, Fix Leak) Check_System->Fix_System_Issue Yes Resolved Problem Resolved Check_System->Resolved No Fix_System_Issue->Resolved

References

Technical Support Center: Navigating Theobromine's Low Water Solubility in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with theobromine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with this compound's low water solubility in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound has limited solubility in water, which is a significant challenge in experimental design. Its solubility is also temperature-dependent. A saturated solution of this compound in water typically has a pH between 5.5 and 7.0.[1]

Q2: I'm observing precipitation when I dilute my this compound-DMSO stock solution in my aqueous buffer/media. What can I do?

This is a common issue. To prevent precipitation, it is recommended to make serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding the final diluted sample to your aqueous medium.[2] This ensures that the this compound concentration does not abruptly exceed its solubility limit in the mixed solvent system. Most cell cultures can tolerate a final DMSO concentration of up to 0.1%.[2] Always include a vehicle control (DMSO alone) in your experiments.

Q3: Can the solvent I use to dissolve this compound interfere with my experiment?

Yes, solvents can interfere with biological assays. Dimethyl sulfoxide (B87167) (DMSO), a common solvent for this compound, can alter enzymatic activity, induce protein aggregation, and affect cellular processes even at low concentrations.[3][4][5][6][7] It is crucial to use the lowest possible concentration of DMSO and to include appropriate vehicle controls in your experimental design.

Q4: How should I prepare and store a this compound stock solution?

For maximum solubility in aqueous buffers, first dissolve this compound in an organic solvent like DMSO.[8] A stock solution can be prepared in DMSO and stored at -20°C for extended periods. However, aqueous solutions of this compound are not recommended for storage for more than one day.[8] When preparing the stock, purging the solvent with an inert gas can help prevent degradation.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in water. This compound has inherently low water solubility at room temperature.1. Increase the temperature of the water. This compound's solubility increases with temperature. 2. Use a co-solvent like DMSO to first dissolve the this compound before adding it to your aqueous solution. 3. Consider using solubility-enhancing techniques such as hydrotropy or Natural Deep Eutectic Solvents (NADES).
Precipitation occurs in my cell culture plate after adding this compound solution. The final concentration of this compound in the culture medium exceeds its solubility limit. The final DMSO concentration may be too low to keep it in solution.1. Optimize the final DMSO concentration in your culture medium (typically up to 0.1%). 2. Prepare intermediate dilutions of your DMSO stock in culture medium before adding to the cells. 3. Gently warm the final solution before adding it to the cells, ensuring the temperature is not harmful to the cells.
Inconsistent results between experimental replicates. Incomplete dissolution or precipitation of this compound leading to variations in the actual concentration. Instability of the this compound solution.1. Ensure complete dissolution of this compound when preparing your stock and working solutions. Visually inspect for any particulate matter. 2. Prepare fresh aqueous working solutions for each experiment.[8] 3. Vortex the solution thoroughly before each use.

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Reference
Water (25 °C)~0.33[9]
Dimethyl Sulfoxide (DMSO)~30[8]
Dimethylformamide (DMF)~20[8]
Ethanol~0.5[8]

Table 2: Enhanced Solubility of this compound using Different Methods

MethodEnhancing AgentFold Increase in Solubility (approx.)Reference
HydrotropySodium Benzoate (B1203000)7[10]
Co-solvency1:3 DMSO:PBS (pH 7.2)- (Solubility of ~0.25 mg/mL)[8]
NADESCholine (B1196258) chloride and glycerol1.5 (compared to DMSO)[11]

Experimental Protocols

Here are detailed methodologies for key experiments related to enhancing this compound solubility.

Protocol 1: Preparation of this compound Solution using DMSO for Cell Culture

Objective: To prepare a this compound solution for treating cells in culture, minimizing precipitation and solvent toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a concentrated stock solution in DMSO:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 30 mg/mL).[8]

    • Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution.

  • Storage of stock solution:

    • Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Preparation of working solution:

    • Thaw an aliquot of the primary stock solution at room temperature.

    • Perform serial dilutions of the DMSO stock in cell culture medium or PBS to achieve the desired final concentrations. It is crucial to add the DMSO stock to the aqueous solution and mix immediately to avoid precipitation.

    • Ensure the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.1%).[2]

  • Vehicle Control:

    • Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound-treated samples.

Protocol 2: Enhancing this compound Solubility using Hydrotropy with Sodium Benzoate

Objective: To increase the aqueous solubility of this compound using a hydrotropic agent.

Materials:

  • This compound powder

  • Sodium benzoate

  • Distilled water

  • Shaker or magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare sodium benzoate solutions:

    • Prepare a series of aqueous solutions of sodium benzoate with varying concentrations (e.g., 0 to 3 mol/L).[10]

  • Determine this compound solubility:

    • Add an excess amount of this compound powder to each sodium benzoate solution.

    • Shake the solutions at a constant temperature (e.g., 303 K) for a sufficient time to reach equilibrium.[10]

    • After reaching equilibrium, centrifuge the solutions to separate the undissolved this compound.

    • Carefully collect the supernatant and dilute it with distilled water to a concentration within the linear range of the spectrophotometer.

    • Measure the absorbance of the diluted solutions at this compound's λmax (approximately 273 nm) and determine the concentration using a standard calibration curve.[8]

Protocol 3: Preparation of Natural Deep Eutectic Solvents (NADES) for this compound Solubilization

Objective: To prepare a NADES to be used as a solvent for this compound.

Materials:

  • Choline chloride

  • A hydrogen bond donor (e.g., glycerol, sorbitol, or xylitol)[11]

  • This compound powder

  • Heating plate with magnetic stirring

  • Sealed vials

Procedure:

  • Prepare the NADES:

    • Mix choline chloride and the hydrogen bond donor in a specific molar ratio (e.g., 1:1) in a sealed vial.[11]

    • Heat the mixture gently (e.g., 80°C) while stirring until a clear, homogeneous liquid is formed.[12]

  • Solubilize this compound in NADES:

    • Add an excess amount of this compound to the prepared NADES.

    • Stir the mixture at room temperature until equilibrium is reached.

  • Determine this compound solubility:

    • Centrifuge the mixture to pellet the undissolved solid.

    • Collect the supernatant and determine the this compound concentration using an appropriate analytical method, such as HPLC or spectrophotometry after suitable dilution.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound research.

experimental_workflow cluster_problem Challenge cluster_solutions Solubilization Strategies cluster_application Experimental Application Low_Solubility This compound's Low Water Solubility Co_Solvent Co-solvency (e.g., DMSO) Low_Solubility->Co_Solvent Common approach Hydrotropy Hydrotropy (e.g., Sodium Benzoate) Low_Solubility->Hydrotropy Alternative method NADES NADES (e.g., Choline Chloride: Glycerol) Low_Solubility->NADES Green chemistry Cell_Culture Cell-based Assays Co_Solvent->Cell_Culture In_Vitro In Vitro Assays Hydrotropy->In_Vitro NADES->In_Vitro signaling_pathway cluster_this compound cluster_pathways Signaling Pathways cluster_ampk AMPK Pathway cluster_mapk MAPK Pathway This compound This compound AMPK AMPK This compound->AMPK Activates ERK ERK This compound->ERK Inhibits JNK JNK This compound->JNK Inhibits p38 p38 This compound->p38 Activates NFkB NF-κB This compound->NFkB Activates PPARg PPARγ AMPK->PPARg CEBPa C/EBPα AMPK->CEBPa Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis ERK->Adipogenesis JNK->Adipogenesis Inflammation Inflammation p38->Inflammation NFkB->Inflammation

References

Technical Support Center: Theobromine Analysis in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the method development for theobromine analysis in complex food matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in food matrices, providing potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low/No this compound Peak Incomplete extraction due to low solubility of this compound in cold solvents.Extract the sample with hot water (e.g., 50-60°C) or a slightly alkaline solution to improve solubility.[1][2] Consider using a Soxhlet extraction method for exhaustive extraction.
This compound loss during sample cleanup (e.g., solid-phase extraction - SPE).Optimize the SPE procedure by testing different sorbents and elution solvents. Ensure the pH of the sample and solvents is appropriate to prevent this compound from being retained or prematurely eluted.
Degradation of this compound.This compound is generally stable, but prolonged exposure to harsh pH or high temperatures during extraction should be avoided. Store standard solutions and sample extracts in the dark and at low temperatures (e.g., 4°C).[3]
Poor Peak Shape (Tailing, Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For reversed-phase HPLC, a slightly acidic mobile phase (e.g., pH 2.5-4.0) using additives like acetic acid, formic acid, or phosphoric acid can improve peak shape.[3][4]
Column overload.Dilute the sample extract or reduce the injection volume.
Presence of interfering compounds from the matrix.Improve sample cleanup. Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1][5] Carrez reagents can also be used for clarification.[1]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column.
High Background Noise Contaminated mobile phase or system.Filter all mobile phases through a 0.45 µm or 0.22 µm filter.[6] Purge the HPLC system thoroughly.
Detector issues.Ensure the detector lamp is in good condition and has sufficient energy.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.
Temperature variations.Use a column oven to maintain a constant temperature for the analytical column.[6]
Matrix Effects (Ion Suppression/Enhancement in LC-MS) Co-eluting matrix components affecting the ionization of this compound.Improve chromatographic separation to separate this compound from interfering compounds. Optimize the sample preparation to remove matrix components.[7] Use a matrix-matched calibration curve or an isotopically labeled internal standard (e.g., this compound-d6) to compensate for matrix effects.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for this compound analysis in food?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is the most widely used technique due to its efficiency, sensitivity, specificity, and speed.[4] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is also used for more sensitive and selective analysis, especially in complex matrices.[1]

Q2: What is a suitable mobile phase for this compound analysis by RP-HPLC?

A2: A common mobile phase is a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.[4] The aqueous phase is often acidified with acetic acid, formic acid, or phosphoric acid to a pH between 2.5 and 4.0 to ensure good peak shape.[3][4] Isocratic elution is frequently employed.[4]

Q3: How should I prepare samples of fatty foods like chocolate for this compound analysis?

A3: For high-fat matrices like chocolate, a defatting step is crucial. This is typically done by extracting the sample with a non-polar solvent like petroleum ether or hexane.[9] After defatting, the this compound can be extracted from the residue using hot water or a suitable buffer.[2]

Q4: What are the typical recovery rates for this compound in food matrices?

A4: Recovery rates can vary depending on the matrix and the method used. However, with optimized methods, recoveries are often in the range of 90-108%.[10] For example, one study reported mean recoveries from cocoa of 102.4 ± 0.6%.[11]

Q5: What is the solubility of this compound and why is it important?

A5: this compound has relatively low solubility in water at room temperature (approximately 0.33 g/L).[12] Its solubility increases significantly in hot water. This is a critical factor for achieving efficient extraction from the sample matrix. Using hot water for extraction is a common practice to ensure complete dissolution of this compound.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound analysis.

Table 1: HPLC Method Parameters for this compound Analysis

Reference Column Mobile Phase Flow Rate (mL/min) Detection Wavelength (nm)
De Aragão et al. (cited in[4])Not specifiedWater/Methanol/Acetonitrile with acidNot specifiedNot specified
Kreiser & Martin, 1978[2]C18Methanol:Water:Acetic Acid (20:79:1)Not specified280
Abuirjeie et al., 1992[13]Reversed-phase0.01 M Sodium Acetate:Acetonitrile (85:15), pH 4.0Not specified272
Marx et al.[3]Not specifiedMethanol:Water:Acetic Acid (80:19:1)1.0275
Ashoor et al., 1983 (cited in[5])Zorbax Eclipse XDB-C8Water:THF (0.1%):Acetonitrile (90:10)0.8273
Thomas et al., 2001Not specified10% Acetonitrile/90% Water, pH 2.5 with Acetic Acid1.5274

Table 2: Performance Characteristics of this compound Analysis Methods

Reference Matrix Method Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ)
Aresta et al. (cited in[4])Human MilkHPLC60.2Not specifiedNot specified
Lacerda et al. (cited in[4])Not specifiedHPLC99.3 ± 6.30.3 mg/mL1.2 mg/mL
Ashoor et al., 1983 (cited in[5])Food, Drinks, Herbal ProductsHPLC-UV100.20 - 100.420.07 - 0.2 mg/LNot specified
Thomas et al., 2001Baking ChocolateHPLC-UVNot specifiedNot specifiedNot specified
Thomas et al., 2004[11]CocoaRP-LC102.4 ± 0.60.08 µg/mLNot specified

Experimental Protocols

Detailed Methodology for HPLC-UV Analysis of this compound in Chocolate

This protocol is a generalized procedure based on common practices reported in the literature.[2][4]

1. Sample Preparation (Defatting and Extraction)

  • Weigh approximately 1-2 g of homogenized chocolate sample into a centrifuge tube.

  • Add 20 mL of petroleum ether or hexane.

  • Vortex for 2 minutes to dissolve the fat.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Decant and discard the supernatant (the fat-containing solvent).

  • Repeat the defatting process (steps 2-5) two more times.

  • After the final decantation, place the tube in a fume hood to allow the residual solvent to evaporate.

  • To the dried, defatted residue, add 20 mL of hot deionized water (approximately 60°C).

  • Vortex for 5 minutes to extract this compound.

  • Place the tube in a water bath at 60°C for 20 minutes, with occasional vortexing.

  • Allow the solution to cool to room temperature.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of water:methanol:acetic acid (e.g., 79:20:1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector set at 273 nm.[5]

  • Quantification: Prepare a series of this compound standard solutions of known concentrations. Generate a calibration curve by plotting peak area versus concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Defatting Defatting (e.g., with Hexane) Homogenization->Defatting Extraction Aqueous Extraction (Hot Water) Defatting->Extraction Clarification Centrifugation & Filtration Extraction->Clarification HPLC_Injection HPLC Injection Clarification->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (e.g., 273 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General experimental workflow for this compound analysis in food matrices.

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Extraction Is extraction efficient? Start->Check_Extraction Check_Cleanup Is there loss during cleanup? Check_Extraction->Check_Cleanup Yes Increase_Temp Increase extraction temperature and/or use alkaline solution. Check_Extraction->Increase_Temp No Check_Standard Is the standard solution accurate? Check_Cleanup->Check_Standard No Optimize_SPE Optimize SPE method (sorbent, solvents). Check_Cleanup->Optimize_SPE Yes Prepare_New_Standard Prepare fresh standard and verify concentration. Check_Standard->Prepare_New_Standard No Final_Check Re-analyze sample. Check_Standard->Final_Check Yes Increase_Temp->Final_Check Optimize_SPE->Final_Check Prepare_New_Standard->Final_Check

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Enhancing Theobromine Recovery from Solid-Phase Extraction Cartridges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of theobromine from solid-phase extraction (SPE) cartridges.

Troubleshooting Guide

This guide addresses specific issues that may lead to suboptimal this compound recovery during solid-phase extraction.

Q1: My this compound recovery is consistently low. What are the initial troubleshooting steps?

Low recovery is a frequent challenge in SPE. A systematic approach is crucial to identify the source of analyte loss. The first step is to perform a mass balance study by analyzing the load, wash, and elution fractions separately to determine where the this compound is being lost.

Q2: Analyte loss is occurring during the sample loading and washing steps (breakthrough). How can I improve retention?

Breakthrough indicates that this compound is not adequately binding to the SPE sorbent. Consider the following adjustments:

  • Sorbent Selection: this compound is a moderately polar compound. For reversed-phase SPE, C18 or polymeric sorbents are commonly used. If breakthrough persists, consider a sorbent with a stronger retention mechanism for polar compounds.

  • Sample pH Adjustment: this compound has pKa values of approximately 0.8 and 9.9. To enhance retention on a non-polar sorbent, adjust the sample pH to be at least 2 pH units away from its pKa to ensure it is in a neutral, less polar state.

  • Sample Solvent Composition: A high percentage of organic solvent in the sample can weaken the interaction between this compound and the sorbent, leading to breakthrough. If possible, reduce the organic content of the sample solvent.

  • Flow Rate: A high flow rate during sample loading can prevent sufficient interaction time between this compound and the sorbent. A typical flow rate is around 1 mL/min.

  • Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of this compound. Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to remove interferences without affecting this compound retention.

Q3: this compound seems to be retained on the cartridge but is not eluting completely. How can I improve elution efficiency?

Incomplete elution occurs when the elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent. To improve elution:

  • Elution Solvent Strength: Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the percentage of the organic modifier (e.g., methanol (B129727), acetonitrile) in the elution solvent.

  • Elution Solvent Composition: While methanol and acetonitrile (B52724) are common, other solvents like dimethyl carbonate have also been used successfully for this compound elution.[1] Experimenting with different organic solvents can improve recovery.

  • Elution Solvent pH: Adjusting the pH of the elution solvent can be effective. For reversed-phase SPE, slightly acidifying the elution solvent can sometimes enhance the elution of alkaloids.

  • Elution Volume and Steps: Increase the volume of the elution solvent. Alternatively, eluting with multiple smaller volumes can be more effective than a single large volume. Adding a "soak step," where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution, can also improve recovery.

  • Flow Rate: A slower flow rate during elution increases the contact time between the solvent and the sorbent, which can lead to more complete elution.

Q4: My this compound recovery is inconsistent across different samples. What could be causing this variability?

Poor reproducibility can stem from several factors:

  • Inconsistent Sample Pre-treatment: Ensure a standardized and consistent sample preparation protocol for all samples.

  • Variable Matrix Effects: Biological and food samples can have complex and variable matrices that interfere with the extraction process. The use of an internal standard, such as a stable isotope-labeled this compound (e.g., this compound-d3), is highly recommended to compensate for matrix effects and procedural variations.

  • Inconsistent Flow Rates: Variations in flow rates during any stage of the SPE process can significantly impact reproducibility. If using a vacuum manifold, ensure a consistent vacuum is applied to all cartridges.

  • Cartridge Variability: Ensure that all SPE cartridges are from the same lot to minimize variability in sorbent packing and chemistry.

Frequently Asked Questions (FAQs)

Q1: What type of SPE cartridge is best for this compound extraction?

The choice of sorbent depends on the sample matrix and the desired selectivity. Reversed-phase sorbents like C18 and polymeric sorbents (e.g., Strata-X) are commonly used and have shown high recovery rates for this compound.[1] For complex matrices, more selective sorbents, such as mixed-mode or molecularly imprinted polymers, could be considered.

Q2: What are typical recovery rates for this compound using SPE?

With an optimized protocol, high recovery rates for this compound can be achieved. Several studies have reported recoveries in the range of 95% to over 100%.[2] For instance, one method using a polymeric SPE cartridge reported recovery rates of 97–101%.[1] Another study comparing extraction methods found a recovery of 99.6% using a standard addition method with SPE, while the AOAC International method yielded 89.3%.[3]

Q3: How does pH affect this compound extraction?

This compound is an amphoteric molecule with pKa values around 0.8 and 9.9. The pH of the sample and the elution solvent plays a critical role in its retention and elution. For retention on a reversed-phase sorbent, the pH of the sample should be adjusted to keep this compound in its neutral form (between pH 2.8 and 7.9). During elution, altering the pH to ionize this compound can facilitate its release from the sorbent.

Q4: Can I reuse SPE cartridges for this compound extraction?

It is generally not recommended to reuse SPE cartridges, as this can lead to cross-contamination and inconsistent recoveries. For robust and reproducible results, a new cartridge should be used for each sample.

Data Presentation

Table 1: Reported this compound Recovery Rates with Different SPE Methods

SPE Sorbent/MethodSample MatrixElution SolventRecovery Rate (%)Reference
Polymeric (Strata-X)TeaDimethyl Carbonate97 - 101[1]
ODS-C18 (on-line SPE)Cocoa20% Methanol in water>95.0[2]
SPE (Standard Addition)Not specifiedNot specified99.6[3]
SPE (AOAC Method)Not specifiedNot specified89.3[3]
Not specifiedPlasmaNot specified84 - 91[4]
PhenylHuman UrineNot specified>85.5

Experimental Protocols

Protocol 1: this compound Extraction from a Liquid Sample (e.g., Beverage) using a C18 SPE Cartridge

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100mg/3mL) by passing 3 mL of methanol, followed by 3 mL of deionized water. Ensure the sorbent bed does not go dry.

  • Sample Loading: Adjust the pH of the sample to between 4 and 7. Load the sample onto the conditioned cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute this compound from the cartridge with 2 mL of an appropriate organic solvent, such as methanol or a mixture of chloroform (B151607) and methanol. Collect the eluate.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Mandatory Visualization

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start: Sample Collection pretreatment Sample Pre-treatment (e.g., pH adjustment, filtration) start->pretreatment conditioning 1. Cartridge Conditioning (e.g., Methanol, Water) pretreatment->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Remove Interferences) loading->washing elution 4. Elution (Collect this compound) washing->elution post_elution Post-Elution (Evaporation & Reconstitution) elution->post_elution analysis Instrumental Analysis (e.g., LC-MS/MS) post_elution->analysis end End: Data Acquisition analysis->end

Caption: General experimental workflow for the solid-phase extraction of this compound.

Troubleshooting_Workflow start Low this compound Recovery mass_balance Perform Mass Balance: Analyze Load, Wash, & Elution Fractions start->mass_balance analyte_location Where is this compound Lost? mass_balance->analyte_location in_load_wash In Load/Wash Fraction (Breakthrough) analyte_location->in_load_wash Load/Wash retained_on_cartridge Retained on Cartridge (Incomplete Elution) analyte_location->retained_on_cartridge Not in Eluate inconsistent_recovery Inconsistent Recovery analyte_location->inconsistent_recovery Variable solution_breakthrough Optimize Retention: - Adjust sample pH - Decrease sample solvent strength - Decrease flow rate - Use weaker wash solvent - Evaluate sorbent choice in_load_wash->solution_breakthrough solution_elution Optimize Elution: - Increase elution solvent strength - Adjust elution solvent pH - Increase elution volume - Add soak step - Decrease flow rate retained_on_cartridge->solution_elution solution_inconsistent Improve Reproducibility: - Standardize pre-treatment - Use internal standard - Ensure consistent flow rates - Use same cartridge lot inconsistent_recovery->solution_inconsistent

Caption: Troubleshooting decision tree for low this compound recovery in SPE.

References

Validation & Comparative

Theobromine vs. Theophylline: A Comparative Analysis of Bronchodilator Efficacy in Asthma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline (B1681296), a methylxanthine, has long been a cornerstone in the management of asthma, valued for its bronchodilator and anti-inflammatory properties. Its close chemical relative, theobromine, found abundantly in cocoa, also exhibits bronchodilator effects. This guide provides a detailed, objective comparison of this compound and theophylline as bronchodilators in the context of asthma models, supported by experimental data. We will delve into their mechanisms of action, present quantitative comparisons of their efficacy, and outline the experimental protocols used to generate these findings.

Mechanism of Action: A Tale of Two Methylxanthines

Both this compound and theophylline exert their bronchodilator effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.

Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective PDE inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] This increase in cAMP in airway smooth muscle cells is a key signaling molecule that initiates a cascade leading to muscle relaxation and bronchodilation. Theophylline's inhibition of PDE3 and PDE4 is considered particularly important for its bronchodilator and anti-inflammatory effects, respectively.[2] this compound also acts as a PDE inhibitor, similarly increasing cAMP levels.[3]

Adenosine Receptor Antagonism: Theophylline is a potent antagonist of adenosine A1 and A2A receptors.[4][5] In asthmatic airways, adenosine can trigger bronchoconstriction. By blocking these receptors, theophylline can prevent this effect.[6] this compound is also an adenosine receptor antagonist, although it is reported to have weaker activity at these receptors compared to theophylline.[4][5]

Quantitative Comparison of Bronchodilator Efficacy

Direct head-to-head comparisons of the in vitro potency (EC50) of this compound and theophylline in preclinical asthma models are limited in publicly available literature. However, a significant clinical trial and in vitro studies on theophylline provide valuable insights into their relative efficacy.

ParameterThis compoundTheophyllineSource
Clinical Efficacy (in vivo)
Dose for Comparable Bronchodilation10 mg/kg5 mg/kg[7]
Onset of ActionPeak effect at 2 hoursPeak effect at 2 hours[7]
Duration of ActionUp to 6 hoursUp to 6 hours[7]
In Vitro Potency
EC50 (Guinea Pig Trachea Relaxation)Data not available162 ± 17 µM (Carbamylcholine-stimulated)[8]
Adenosine Receptor Binding Affinity
Rank Order of Potency (A1 & A2a receptors)WeakerStronger[5]

Key Findings:

  • A clinical study in young asthmatic patients demonstrated that a 10 mg/kg oral dose of this compound produced a bronchodilator effect that was not significantly different from that of a 5 mg/kg oral dose of theophylline.[7] Both drugs exhibited a similar onset and duration of action.[7]

  • Binding affinity studies have shown that theophylline is a more potent antagonist of adenosine A1 and A2a receptors than this compound.[5]

Experimental Protocols

The evaluation of bronchodilator efficacy in asthma models typically involves both in vivo and in vitro methodologies.

In Vivo Asthma Model: Ovalbumin-Sensitized Guinea Pigs

This model is frequently used to mimic allergic asthma.

  • Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin, often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 1 and day 3).[9]

  • Challenge: After a sensitization period (e.g., on day 21), the animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.[9]

  • Drug Administration: The test compounds (this compound or theophylline) are administered prior to the ovalbumin challenge, typically via oral or intravenous routes.

  • Measurement of Bronchoconstriction: Airway resistance is measured using techniques like whole-body plethysmography to assess the degree of bronchoconstriction and the protective effect of the drug.

In Vitro Airway Smooth Muscle Relaxation Assay

This assay directly measures the relaxant effect of a compound on airway smooth muscle.

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution.[4]

  • Contraction: The tracheal rings are pre-contracted with a spasmogen such as histamine (B1213489) or a cholinergic agonist like methacholine (B1211447) or carbamylcholine.[4][8]

  • Drug Application: Cumulative concentrations of the test compound (this compound or theophylline) are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically, and concentration-response curves are generated to determine the EC50 value.[8]

Signaling Pathways

The signaling pathways for this compound and theophylline leading to bronchodilation share common elements but may differ in the magnitude of their effects due to varying potencies at their molecular targets.

Phosphodiesterase Inhibition Pathway

PDE_Inhibition_Pathway This compound This compound PDEs Phosphodiesterases (PDE3, PDE4) This compound->PDEs Inhibits Theophylline Theophylline Theophylline->PDEs Inhibits cAMP cAMP increase PDEs->cAMP Prevents breakdown of PKA Protein Kinase A (PKA) Activation cAMP->PKA Epac Exchange Protein activated by cAMP (Epac) cAMP->Epac Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Epac->Relaxation

Caption: PDE Inhibition Pathway for Bronchodilation.

Adenosine Receptor Antagonism Pathway

Adenosine_Antagonism_Pathway This compound This compound Adenosine_Receptors Adenosine Receptors (A1, A2A) This compound->Adenosine_Receptors Antagonizes Theophylline Theophylline Theophylline->Adenosine_Receptors Antagonizes Bronchoconstriction Adenosine-induced Bronchoconstriction Adenosine_Receptors->Bronchoconstriction Prevents

Caption: Adenosine Receptor Antagonism Pathway.

Conclusion

Both this compound and theophylline are effective bronchodilators with similar mechanisms of action. Clinical data suggests that this compound can achieve comparable bronchodilator effects to theophylline, albeit at a higher dose.[7] Theophylline exhibits greater potency as an adenosine receptor antagonist in vitro.[5] While direct comparative in vitro potency data for bronchodilation is not extensively available for this compound, the existing evidence suggests that both compounds warrant further investigation. The choice between these two methylxanthines in a therapeutic context would likely depend on a comprehensive evaluation of their respective efficacy, safety profiles, and pharmacokinetic properties. Future preclinical studies directly comparing the EC50 values of this compound and theophylline in standardized asthma models would be invaluable for a more definitive assessment of their relative bronchodilator potency.

References

A Comparative Analysis of the Cognitive Effects of Theobromine, Caffeine, and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive effects of three common methylxanthines: theobromine, caffeine (B1668208), and theophylline (B1681296). The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct and overlapping neurocognitive profiles of these compounds.

Data Presentation: Quantitative Comparison of Cognitive and Physiological Effects

The following table summarizes the quantitative effects of this compound, caffeine, and theophylline on various cognitive and physiological parameters as reported in controlled clinical trials.

ParameterThis compoundCaffeineTheophyllineStudy Citation(s)
Alertness No significant effect at doses up to 400mg.[1][2]Increased self-reported alertness at 100mg and 120mg.[1][2][3]Inconclusive results in clinical trials with children; limited data in adults.[4][1][2][3][4]
Calmness Decreased self-reported calmness at 700mg.[3]No significant effect.[3]Not consistently reported.[3]
Contentedness No significant effect.[3]Increased self-reported contentedness at 120mg.[3]Not consistently reported.[3]
Vigor No significant effect.[1][2]Significantly increased vigor at 100mg.[1][2]Not consistently reported.[1][2]
Lethargy/Fatigue No significant effect.[1][2]Significantly decreased lethargy/fatigue at 100mg.[1][2]Not consistently reported.[1][2]
Psychomotor Performance (DSST) No significant effect on performance at 700mg.[3]No significant effect on performance at 120mg.[3]No significant effects on cognitive measures in children.[5][3][5]
Blood Pressure Lowered blood pressure relative to placebo at 700mg.[3]Increased blood pressure relative to placebo at 120mg.[3]Not consistently reported in cognitive studies.[3]

Signaling Pathways

The primary mechanism of action for methylxanthines is the antagonism of adenosine (B11128) receptors, primarily the A1 and A2A subtypes. This blockade leads to a range of downstream cellular effects that contribute to their cognitive and physiological outcomes.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts from ATP IP3 IP3 PLC->IP3 Generates from PIP2 DAG DAG PLC->DAG Generates from PIP2 ATP ATP PKA Protein Kinase A cAMP->PKA Activates PIP2 PIP2 PKC Protein Kinase C DAG->PKC Activates This compound This compound/ Caffeine/ Theophylline This compound->A1R Antagonism Adenosine Adenosine Adenosine->A1R Agonism

Caption: Adenosine A1 Receptor Signaling Pathway and Methylxanthine Antagonism.

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts from ATP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound/ Caffeine/ Theophylline This compound->A2AR Antagonism Adenosine Adenosine Adenosine->A2AR Agonism

Caption: Adenosine A2A Receptor Signaling Pathway and Methylxanthine Antagonism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cognitive and Mood Assessment

A common methodology for assessing the acute effects of methylxanthines on cognition and mood involves a double-blind, placebo-controlled, crossover design.

1. Participant Selection:

  • Healthy adult volunteers are recruited.

  • Exclusion criteria typically include high habitual caffeine intake, smoking, use of medications that could interact with methylxanthines, and presence of any medical or psychiatric conditions.

2. Experimental Design:

  • A randomized, double-blind, placebo-controlled, crossover design is employed.

  • Each participant completes multiple experimental sessions, receiving a different treatment in each session (e.g., this compound, caffeine, placebo).

  • A washout period of at least 48 hours is implemented between sessions to avoid carry-over effects.

3. Intervention:

  • The methylxanthine (e.g., this compound, caffeine) or a placebo is administered orally in capsules to blind both the participant and the researcher.

  • Dosages are predetermined based on the study's objectives (e.g., 700 mg this compound, 120 mg caffeine).[3]

4. Assessments:

  • Cognitive and mood assessments are conducted at baseline (before treatment administration) and at specified time points post-administration (e.g., 1, 2, and 3 hours).[3]

  • Digit Symbol Substitution Test (DSST): This test assesses processing speed, attention, and working memory.[3][6][7][8] Participants are presented with a key that pairs digits with symbols. They are then shown a series of digits and must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds). The score is the number of correct symbols completed.[7][8]

  • Bond-Lader Visual Analogue Scales (VAS): This is a self-report questionnaire used to measure subjective mood states.[3][9][10][11] It consists of 16 lines, each 100 mm in length, anchored by bipolar adjectives (e.g., Alert-Drowsy, Calm-Excited). Participants mark a point on each line to indicate their current feeling.[9][11] The score for each scale is the distance in millimeters from the left end of the line. The scales are typically grouped into three factors: alertness, contentedness, and calmness.[12]

Experimental_Workflow cluster_screening Screening & Enrollment cluster_session Experimental Session (Repeated for each treatment) Screening Participant Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (DSST, Bond-Lader VAS) Enrollment->Baseline Treatment Treatment Administration (this compound/Caffeine/Placebo) Baseline->Treatment Post_Treatment_1h 1-hour Post-Treatment Assessment Treatment->Post_Treatment_1h Post_Treatment_2h 2-hour Post-Treatment Assessment Post_Treatment_1h->Post_Treatment_2h Post_Treatment_3h 3-hour Post-Treatment Assessment Post_Treatment_2h->Post_Treatment_3h Washout Washout Period (e.g., 48 hours) Post_Treatment_3h->Washout Between Sessions Data_Analysis Data Analysis (Statistical Comparison) Post_Treatment_3h->Data_Analysis After Final Session Washout->Baseline Next Session

Caption: A typical experimental workflow for assessing the cognitive effects of methylxanthines.

Conclusion

The available evidence suggests that caffeine is a more potent central nervous system stimulant than this compound, leading to significant improvements in alertness, vigor, and contentedness at common dietary doses. In contrast, this compound's cognitive effects appear to be less pronounced, with some studies indicating no significant impact on alertness or psychomotor performance. High doses of this compound may even have negative effects on mood, such as decreased calmness. Theophylline's cognitive effects in healthy adults are not well-established, with some studies showing no significant impact. The differing effects of these methylxanthines can be attributed to their varying affinities for adenosine receptors and their ability to cross the blood-brain barrier. Further research with direct, head-to-head comparisons of all three compounds using a comprehensive battery of cognitive tests is warranted to fully elucidate their distinct neurocognitive profiles.

References

validation of theobromine as a dietary biomarker against self-reported cocoa intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theobromine as a dietary biomarker for cocoa intake against self-reported consumption data. It includes an evaluation of alternative biomarkers, detailed experimental protocols, and a review of the current validation data.

Introduction

Accurately assessing dietary intake in clinical and epidemiological studies is crucial for understanding the relationship between diet and health outcomes. Self-reported methods, such as food frequency questionnaires (FFQs) and 24-hour dietary recalls, are prone to measurement errors and biases. Dietary biomarkers offer an objective alternative to complement and validate self-reported intake data. This compound, a major alkaloid in cocoa, has been extensively investigated as a potential biomarker for the consumption of cocoa-containing products.

This compound as a Primary Biomarker for Cocoa Intake

This compound (3,7-dimethylxanthine) is the most abundant methylxanthine in cocoa and is metabolized in the liver, with its metabolites excreted in urine.[1] Its concentration in cocoa products is strongly correlated with the percentage of non-fat cocoa solids.[2]

Performance Against Self-Reported Intake

Studies validating urinary this compound against self-reported cocoa consumption have shown a significant positive association. In a study involving children, a clear dose-response relationship was observed, with urinary this compound levels significantly higher in groups with higher reported cocoa intake.[3] Another study that developed and validated a food frequency questionnaire (FFQ) for various nutrients, including this compound, found a good correlation between the FFQ and 7-day estimated diet records for this compound intake.[2][4]

Alternative and Complementary Biomarkers

While this compound is a strong candidate, a single biomarker may not be sufficient to capture the complexity of cocoa intake and its metabolic effects. Other potential biomarkers include this compound metabolites and cocoa-derived polyphenols and their metabolites.

  • This compound Metabolites: Major metabolites of this compound include 7-methylxanthine (B127787) (7-MX), 3-methylxanthine (B41622) (3-MX), and various methyluric acids.[1] These metabolites are also detectable in urine and plasma and can provide additional information about the timing and amount of cocoa consumption.[1]

  • Polyphenol Metabolites: Cocoa is rich in flavonoids, particularly epicatechin and its oligomers (procyanidins). These compounds are metabolized by both human enzymes and the gut microbiota, leading to a wide range of metabolites detectable in biological fluids. However, many of these polyphenol metabolites are not specific to cocoa and can be derived from other plant-based foods.[5]

Comparative Performance of Cocoa Intake Biomarkers

Direct comparative studies that validate multiple cocoa biomarkers against self-reported intake within the same population are limited. However, available data suggest that a combination of biomarkers may provide a more accurate assessment of cocoa consumption than any single marker alone.

Biomarker CategoryBiomarker ExampleMatrixPerformance against Self-Reported IntakeKey AdvantagesKey Limitations
Methylxanthines This compound Urine, Plasma, SalivaGood correlation with FFQ and diet records.[2][4] Significantly higher levels with increased cocoa consumption.[3]High concentration in cocoa; relatively specific.Also a minor metabolite of caffeine (B1668208).
7-methylxanthine (7-MX)Urine, PlasmaIdentified as a key metabolite in cocoa consumption studies.[1]Reflects this compound metabolism.Also a metabolite of other methylxanthines.
3-methylxanthine (3-MX)Urine, PlasmaA significant metabolite of this compound.[1]Provides information on metabolic pathways.Not specific to cocoa intake.
Polyphenol Metabolites Epicatechin metabolitesUrine, PlasmaUrinary excretion correlates with intake.[5]Reflects intake of bioactive cocoa compounds.Not specific to cocoa; found in many fruits and beverages.
ValerolactonesUrineMicrobial metabolites of procyanidins.Indicates metabolism of larger cocoa polyphenols.Not specific to cocoa.

Experimental Protocols

Validation of a Dietary Biomarker against a Food Frequency Questionnaire

This protocol outlines the general steps for validating a urinary biomarker, such as this compound, against a food frequency questionnaire for assessing cocoa intake.

G cluster_0 Study Design and Participant Recruitment cluster_1 Data Collection cluster_2 Laboratory Analysis cluster_3 Statistical Analysis A Define Target Population B Develop and Validate FFQ A->B C Recruit Participants B->C D Administer FFQ C->D E Collect 24-hour Urine Samples C->E F Administer 24-hour Dietary Recalls (for FFQ validation) C->F I Calculate Cocoa Intake from FFQ D->I G Process and Store Urine Samples E->G F->I H Quantify Urinary this compound (e.g., by LC-MS/MS) G->H J Correlate Urinary this compound with FFQ Data H->J I->J K Assess Validity (e.g., correlation coefficients, Bland-Altman plots) J->K

Workflow for dietary biomarker validation.
Analytical Method for this compound Quantification in Urine by LC-MS/MS

This is a representative protocol for the quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex and centrifuge to pellet any precipitate.

    • Dilute an aliquot of the supernatant with an internal standard solution (e.g., isotopically labeled this compound) in a suitable solvent (e.g., mobile phase).

    • Further dilute as necessary to fall within the calibration curve range.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Use a C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) with formic acid (Solvent B).

    • Mass Spectrometry Detection:

      • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways

The primary mechanisms of action for this compound, like other methylxanthines, involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterases (PDEs).[7]

G This compound This compound AdenosineReceptor Adenosine Receptors This compound->AdenosineReceptor Antagonism PDE Phosphodiesterases (PDEs) This compound->PDE Inhibition CellularEffects Cellular Effects (e.g., CNS stimulation, bronchodilation) AdenosineReceptor->CellularEffects Modulates cAMP cAMP PDE->cAMP Degrades Adenosine Adenosine Adenosine->AdenosineReceptor AMP AMP cAMP->CellularEffects Activates

This compound's primary signaling pathways.

Conclusion

This compound is a robust and reliable biomarker for assessing cocoa intake. Its high concentration in cocoa and dose-dependent excretion in urine make it a valuable tool for validating self-reported dietary data. While alternative biomarkers, such as this compound metabolites and polyphenol derivatives, can provide additional insights, they often lack the specificity of this compound. Future research should focus on direct comparative validation studies of multiple biomarkers against well-validated FFQs to develop a comprehensive panel for accurately assessing cocoa consumption and its health effects.

References

cross-validation of HPLC and LC-MS/MS methods for theobromine quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of theobromine, a key methylxanthine found in cocoa products and some pharmaceuticals, is crucial. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific analytical needs.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for routine quality control, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and analysis in complex biological matrices.

A summary of key validation parameters for both methods is presented below:

ParameterHPLC-UVLC-MS/MS
Linearity (R²) >0.999[1][2]>0.99[3]
Limit of Detection (LOD) 0.07 - 0.2 mg/L[1][2]0.1 pg/mL[4]
Limit of Quantification (LOQ) Typically in the low mg/L rangeTypically in the pg/mL to ng/mL range[3]
Accuracy (% Recovery) 95.0% - 100.42%[1][2]97.4% - 100.2%[5]
Precision (% RSD) <3.2%[1]1.0% - 7.9%[5]

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS are outlined below. These protocols are synthesized from validated methods reported in the scientific literature.

Sample Preparation (General)

A common initial step for solid samples like cocoa powder or food products involves solvent extraction. This is often followed by a clean-up step to remove interfering matrix components.

Figure 1: General sample preparation workflow for this compound analysis.

HPLC-UV Method

This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte.

Chromatographic Conditions:

  • Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm)[2] or similar reversed-phase column.

  • Mobile Phase: Isocratic elution with a mixture of water, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (e.g., 90:10 v/v of water-THF (0.1% THF in water, pH 8) and acetonitrile)[1][2]. Another option is a mixture of methanol, water, and acetic acid (80:19:1 v/v/v)[6].

  • Flow Rate: 0.8 mL/min[1][2] to 1.0 mL/min[6].

  • Column Temperature: 25°C[1][2].

  • Detection: UV at 273 nm[1][2] or 275 nm[6].

  • Injection Volume: 20 µL.

G cluster_hplc HPLC-UV Workflow SampleExtract Prepared Sample Extract Autosampler Autosampler SampleExtract->Autosampler HPLC_Column HPLC Column (Reversed-Phase C8/C18) Autosampler->HPLC_Column UV_Detector UV Detector (273-275 nm) HPLC_Column->UV_Detector Data_System Data Acquisition System UV_Detector->Data_System

Figure 2: Experimental workflow for HPLC-UV analysis of this compound.

LC-MS/MS Method

This method provides high sensitivity and selectivity, making it the preferred choice for complex matrices or when low levels of this compound need to be quantified.

Liquid Chromatography Conditions:

  • Column: A reversed-phase column, such as a C18, is typically used[3].

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode[3].

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[7].

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 181.1 → Product ion (m/z) 138.1.

    • Internal Standard (e.g., this compound-d6): Precursor ion (m/z) 187.1 → Product ion (m/z) 142.1[8].

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-45 eV[3][8].

  • Source Temperature: 400 - 550°C.

G cluster_lcms LC-MS/MS Workflow SampleExtract Prepared Sample Extract UPLC UPLC/HPLC (Reversed-Phase Separation) SampleExtract->UPLC ESI_Source Electrospray Ionization (Positive Mode) UPLC->ESI_Source Quadrupole1 Q1: Precursor Ion Selection (m/z 181.1) ESI_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection (m/z 138.1) Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data Acquisition System Detector->Data_System

Figure 3: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The selection of the method should be guided by the specific requirements of the analysis. For routine quality control of products with expected high concentrations of this compound, HPLC-UV offers a reliable and economical solution. However, for research, clinical studies, or trace-level analysis in complex matrices where high sensitivity and specificity are paramount, LC-MS/MS is the superior method. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.

References

Comparative Efficacy of Theobromine and Flavonoids on Cardiovascular Health Markers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Theobromine, a methylxanthine alkaloid primarily found in cocoa beans, and flavonoids, a diverse group of polyphenolic compounds abundant in fruits, vegetables, tea, and wine, have both garnered significant scientific interest for their potential benefits to cardiovascular health.[1][2] While often present in the same food sources, such as dark chocolate, their distinct molecular structures and mechanisms of action warrant a comparative analysis of their effects on key cardiovascular health markers. This guide provides an objective comparison based on available experimental data, details the methodologies of key experiments, and visualizes the underlying biological pathways.

Comparative Analysis of Cardiovascular Health Markers

The cardiovascular effects of this compound and flavonoids have been evaluated across several key domains, including endothelial function, blood pressure, lipid profiles, and inflammatory status. While both show promise, their efficacy can vary depending on the specific marker, dosage, and patient population.

Endothelial Function and Blood Pressure

Endothelial dysfunction is a critical early event in the development of atherosclerosis. Both this compound and flavonoids have been shown to improve endothelial function, primarily by enhancing nitric oxide (NO) bioavailability.

  • Flavonoids , particularly flavanols found in cocoa, have demonstrated a robust ability to improve flow-mediated dilation (FMD), a key indicator of endothelial health.[3] Acute consumption of a high-flavanol dark chocolate (821 mg total flavanols) resulted in a significant 4.3% increase in FMD in overweight subjects.[3] Chronic consumption of cocoa flavanol drinks (900 mg/day) has been shown to reduce systolic blood pressure by 4.4 mmHg and diastolic blood pressure by 3.9 mmHg.[3] The vasodilatory effect of flavonoids is largely attributed to the activation of endothelial nitric oxide synthase (eNOS).[4]

  • This compound also contributes to vasodilation, acting as a mild vasodilator that helps widen blood vessels to improve blood flow.[1] Some human trials have shown that this compound can modestly lower blood pressure and improve markers of arterial stiffness.[1][5] However, its effects are generally considered mild, and some studies suggest that flavonoids may be the primary driver of the blood pressure-lowering effects seen with cocoa consumption.[6][7] A randomized trial found that this compound-enriched cocoa increased fasting blood pressure, indicating a complex interaction.[8]

Lipid Profile

An atherogenic lipid profile, characterized by elevated LDL cholesterol and reduced HDL cholesterol, is a major risk factor for cardiovascular disease.

  • Flavonoids have been shown to improve lipid profiles by reducing the oxidation of low-density lipoproteins (LDL), a key step in the formation of atherosclerotic plaques.[4][9] Various clinical trials using flavonoid-rich supplements from sources like grape seed, citrus, and strawberries have demonstrated reductions in LDL and total cholesterol.[[“]]

  • This compound has shown more consistent and significant effects on HDL cholesterol. Several clinical trials indicate that this compound consumption leads to a significant increase in HDL cholesterol levels, with some studies attributing this effect to this compound itself rather than the flavonoid content of cocoa.[6][11] Animal studies corroborate these findings, showing reductions in triglycerides and total cholesterol and an increase in HDL-c.[11][12]

Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are underlying factors in cardiovascular disease pathology.

  • Flavonoids possess potent antioxidant and anti-inflammatory properties.[9][13] They can modulate key inflammatory pathways, such as inhibiting the Nuclear Factor-κB (NF-κB) signaling pathway, which controls the expression of pro-inflammatory genes.[13] By reducing oxidative stress, flavonoids can block the activation of collagen-induced platelet aggregation.[4]

  • This compound also exhibits anti-inflammatory effects. In vitro and animal studies have shown that this compound can suppress the NF-κB signaling pathway and downregulate inflammatory mediators like COX-2 and iNOS.[12] It may also increase the phosphorylation of AMPK-α, which leads to the suppression of pro-inflammatory genes.[12]

Data Summary: this compound vs. Flavonoids

Table 1: Effects on Blood Pressure and Endothelial Function

ParameterThis compound InterventionResultFlavonoid InterventionResult
Blood Pressure ~900 mg/day (in dark chocolate)[14]Modest reduction in some studies; potential increase in others[8]900 mg/day (cocoa flavanols)[3]↓ 4.4 mmHg Systolic, ↓ 3.9 mmHg Diastolic[3]
Endothelial Function (FMD) Favorable effect on augmentation index reported[11]Improvement in arterial stiffness marker[11]821 mg (single dose, dark chocolate)[3]↑ 4.3% in FMD[3]

Table 2: Effects on Lipid Profile and Inflammatory Markers

ParameterThis compound InterventionResultFlavonoid InterventionResult
HDL Cholesterol Various human and animal studies[6][11]Consistent and significant increase[6]Grape seed, citrus, olive extracts[[“]]General improvement in lipid profiles[[“]]
LDL Cholesterol Some studies show decreases[6]Decreased LDL levels[6]Grape seed, citrus, olive extracts[[“]]↓ LDL and Total Cholesterol[[“]]
Inflammatory Pathways In vitro and animal models[12]Suppression of NF-κB, JNK signaling[12]In vitro models[13]Inhibition of NF-κB pathway[13]

Signaling Pathways and Mechanisms of Action

The cardiovascular effects of this compound and flavonoids are mediated by distinct and overlapping signaling pathways.

This compound Signaling Pathway

This compound's effects are multifaceted, involving the inhibition of phosphodiesterases (PDEs) and the modulation of inflammatory and metabolic pathways. By inhibiting PDE, this compound can increase intracellular levels of cyclic AMP (cAMP), leading to smooth muscle relaxation and vasodilation. It also suppresses inflammatory responses by inhibiting the NF-κB pathway.

cluster_membrane Cell Membrane Receptor Receptor PDE Phosphodiesterase (PDE) This compound This compound This compound->PDE Inhibits AMPK AMPK-α (Phosphorylation) This compound->AMPK Activates IkBa IκBα This compound->IkBa Prevents Activation Vasodilation Vasodilation & Improved Blood Flow PDE->Vasodilation JNK JNK (Phosphorylation) AMPK->JNK Inhibits Inflammation Pro-inflammatory Genes (COX-2, iNOS) JNK->Inflammation NFkB NF-κB IkBa->NFkB Inhibits NFkB->Inflammation

Caption: this compound's mechanism on inflammation and vasodilation.

Flavonoid Signaling Pathway

Flavonoids, particularly flavanols, primarily exert their cardiovascular benefits by increasing the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS). They also possess strong antioxidant properties that reduce oxidative stress and inhibit the pro-inflammatory NF-κB pathway.

cluster_endo_cell Endothelial Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation L_Arginine L-Arginine L_Arginine->NO ROS Reactive Oxygen Species (ROS) NFkB NF-κB Inflammation Inflammatory Response NFkB->Inflammation Flavonoids Flavonoids Flavonoids->eNOS Activates Flavonoids->ROS Scavenges (Antioxidant) Flavonoids->NFkB Inhibits

Caption: Flavonoids' primary mechanisms on vascular health.

Experimental Protocols

The assessment of cardiovascular markers relies on standardized, validated experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and flavonoids.

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, reflecting the ability of arteries to dilate in response to an increase in blood flow shear stress.[15][16]

  • Patient Preparation: Subjects are required to fast for at least 8-12 hours and abstain from caffeine, tobacco, alcohol, and medications that could affect vascular tone for at least 8 hours prior to the measurement.[17] The test is conducted in a quiet, temperature-controlled room with the patient resting in a supine position for at least 15 minutes to reach a steady state.[17]

  • Procedure:

    • Baseline Imaging: A high-frequency ultrasound transducer (≥7 MHz) is used to acquire a clear longitudinal image of the brachial artery, 2 to 15 cm above the antecubital fossa. Baseline artery diameter and blood flow velocity are recorded.[15]

    • Arterial Occlusion: A blood pressure cuff is placed on the forearm (distal to the ultrasound probe) and inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes. This induces ischemia and subsequent reactive hyperemia upon release.[15]

    • Post-Occlusion Imaging: The cuff is rapidly deflated. Continuous recording of the brachial artery diameter and blood flow velocity begins immediately and continues for at least 3 minutes.

  • Data Analysis: FMD is calculated as the maximum percentage increase in artery diameter from the baseline measurement. The time to peak dilation is also noted.

    • FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

cluster_workflow Flow-Mediated Dilation (FMD) Workflow A Patient Preparation (Fasting, Rest) B Baseline Ultrasound (Brachial Artery Diameter & Flow) A->B C Forearm Cuff Inflation (Suprasystolic Pressure for 5 min) B->C D Cuff Deflation (Induces Reactive Hyperemia) C->D E Post-Deflation Ultrasound (Continuous Diameter Recording for 3 min) D->E F Data Analysis (Calculate % Change in Diameter) E->F

Caption: Standard experimental workflow for FMD measurement.

Assessment of Arterial Stiffness: Pulse Wave Velocity (PWV)

Carotid-femoral PWV is the gold standard for measuring aortic stiffness, a strong independent predictor of cardiovascular events.[18][19] It measures the speed at which the arterial pressure pulse propagates through the arterial tree.

  • Patient Preparation: Similar to FMD, patients should be in a rested, supine state in a quiet, temperature-controlled room. Blood pressure should be measured before the procedure.

  • Procedure:

    • Pulse Wave Recording: Pressure waveforms are recorded sequentially at the carotid and femoral arteries using high-fidelity applanation tonometers.[20] The time delay between the feet of the two waveforms is measured. The "foot" of the wave is identified at the end of diastole, marking the beginning of the sharp systolic upstroke.

    • Distance Measurement: The travel distance of the pulse wave is measured over the body surface as the distance between the recording sites at the carotid and femoral arteries.[20] A subtraction method (distance from sternal notch to femoral artery minus distance from sternal notch to carotid artery) is often used to improve accuracy.

  • Data Analysis: PWV is calculated by dividing the path length (D) by the transit time (Δt).

    • PWV (m/s) = Distance (D) / Time (Δt) A higher PWV value indicates greater arterial stiffness.

Assessment of Lipid Profile

A standard lipid profile analysis is crucial for assessing cardiovascular risk.[21][22]

  • Sample Collection: A blood sample is collected after an 8-12 hour fast to ensure accurate measurement of triglycerides.[21] Non-fasting samples can be used for initial screening of total and HDL cholesterol.[23]

  • Laboratory Analysis: The sample is analyzed in a certified laboratory to measure:

    • Total Cholesterol (TC)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Triglycerides (TG)

  • Calculated Parameters:

    • Low-Density Lipoprotein Cholesterol (LDL-C): Typically calculated using the Friedewald equation (valid for triglycerides ≤ 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).[21] Direct measurement is recommended for higher triglyceride levels.[22]

    • Non-HDL Cholesterol: Calculated as Non-HDL-C = TC - HDL-C. This marker represents the cholesterol content of all atherogenic lipoproteins.[22]

References

validating in vitro findings of theobromine's effects in in vivo animal models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Theobromine, a naturally occurring methylxanthine found predominantly in the cacao plant, has garnered significant scientific interest for its diverse pharmacological effects observed in laboratory cell-based (in vitro) studies. These preliminary findings suggest potential therapeutic applications in oncology, inflammation, and metabolic disorders. However, the translation of these promising in vitro results to living organisms (in vivo) is a critical step in the drug development pipeline. This guide provides a comparative overview of key in vitro findings on this compound and the subsequent efforts to validate these effects in animal models, offering researchers a comprehensive resource to inform future preclinical and clinical investigations.

I. Anticancer Effects: From Cell Lines to Animal Models

In vitro studies have demonstrated the potential of this compound to inhibit the proliferation and induce apoptosis in various cancer cell lines. These effects are often attributed to its ability to modulate key signaling pathways involved in cell growth and survival. Subsequent in vivo studies have aimed to reproduce these anticancer effects in animal models of cancer.

Comparison of In Vitro and In Vivo Anticancer Studies
Parameter In Vitro Findings In Vivo Validation
Model System Human cancer cell lines: A549 (lung), HT-29 (colon), U87-MG (glioblastoma)Animal models: Colon cancer, Sarcoma
Key Effects - Inhibition of cell viability and proliferation- Induction of apoptosis- Cell cycle arrest- Reduction in tumor weight- Decreased tumor growth
Mechanism of Action Downregulation of the Akt/mTOR signaling pathwayFurther investigation into in vivo signaling pathways is required.
Quantitative Data IC50 in A549 cells: 16.02 μM (24h), 10.76 μM (48h)Oral this compound treatment significantly diminished tumor weight in a sarcoma mouse model.
Experimental Protocols

In Vitro Anticancer Assay Protocol (General)

  • Cell Lines: A549 (non-small cell lung cancer), HT-29 (colorectal adenocarcinoma), U87-MG (glioblastoma).

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to various concentrations in the culture medium.

  • Cell Viability Assay (WST-1): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-48 hours. WST-1 reagent is added, and the absorbance is measured to determine cell viability.

  • Apoptosis Assay (Flow Cytometry): Treated cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against proteins in the Akt/mTOR pathway to assess changes in their expression and phosphorylation status.

In Vivo Anticancer Animal Model Protocol (General)

  • Animal Models: Balb/c mice or other appropriate strains are used.

  • Tumor Induction: Cancer cells (e.g., colon carcinoma cells, sarcoma cells) are injected subcutaneously or orthotopically into the mice to induce tumor growth.

  • This compound Administration: Once tumors are established, mice are treated with this compound, typically administered orally (e.g., via gavage or in the diet) at a specific dose and frequency.

  • Endpoint Measurement: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Histological Analysis: Tumor tissues may be processed for histological examination to assess for necrosis and other changes.

Signaling Pathway: this compound's Anticancer Action

anticancer_pathway This compound This compound Akt Akt This compound->Akt Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound's proposed anticancer mechanism via inhibition of the Akt/mTOR pathway.

II. Anti-inflammatory Effects: From Macrophages to Animal Models of Inflammation

In vitro studies have highlighted the anti-inflammatory properties of this compound, primarily through its ability to modulate the production of inflammatory mediators in immune cells like macrophages. These findings have prompted in vivo investigations to determine if this compound can mitigate inflammatory responses in established animal models.

Comparison of In Vitro and In Vivo Anti-inflammatory Studies
Parameter In Vitro Findings In Vivo Validation
Model System Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages- LPS-induced inflammation in mice- Carrageenan-induced paw edema in rats
Key Effects - Decreased production of nitric oxide (NO)- Reduced secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6)- Reduced levels of pro-inflammatory cytokines in serum- Attenuation of paw edema
Mechanism of Action Inhibition of MAPK and NF-κB signaling pathwaysIn vivo validation of signaling pathway modulation is an active area of research.
Quantitative Data This compound significantly stimulated the production of nitric oxide (NO) in a concentration-dependent manner in RAW 264.7 macrophages.Two out of four animal studies assessing the effect of this compound on inflammatory markers reported favorable effects.
Experimental Protocols

In Vitro Anti-inflammatory Assay Protocol (General)

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Inflammatory Stimulus: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • This compound Treatment: Cells are pre-treated with various concentrations of this compound before or concurrently with LPS stimulation.

  • Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: The activation of MAPK and NF-κB signaling pathways is assessed by measuring the phosphorylation of key proteins in these pathways via Western blot.

In Vivo Anti-inflammatory Animal Model Protocol (General)

  • Animal Models: Male Wistar rats or Swiss albino mice are commonly used.

  • Carrageenan-Induced Paw Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation. This compound is administered orally prior to carrageenan injection. Paw volume is measured at different time points using a plethysmometer.

  • LPS-Induced Systemic Inflammation: Mice are injected intraperitoneally with LPS to induce a systemic inflammatory response. This compound is administered prior to the LPS challenge. Blood samples are collected to measure serum levels of pro-inflammatory cytokines.

Signaling Pathway: this compound's Anti-inflammatory Action

anti_inflammatory_pathway LPS LPS MAPK MAPK LPS->MAPK NFkB NF-κB LPS->NFkB This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Inflammatory_Mediators Pro-inflammatory Cytokines & NO MAPK->Inflammatory_Mediators Promotes Production NFkB->Inflammatory_Mediators Promotes Production

Caption: this compound's proposed anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

III. Effects on Adipogenesis and Obesity: From Preadipocytes to Diet-Induced Obese Animals

In vitro studies using preadipocyte cell lines have suggested that this compound can inhibit adipogenesis, the process of fat cell formation. This has led to in vivo studies investigating the potential of this compound to combat diet-induced obesity in animal models.

Comparison of In Vitro and In Vivo Anti-obesity Studies
Parameter In Vitro Findings In Vivo Validation
Model System 3T3-L1 preadipocytesHigh-fat diet (HFD)-induced obese mice (e.g., C57BL/6)
Key Effects - Inhibition of adipocyte differentiation- Reduced lipid accumulation- Attenuated body weight gain- Reduced epididymal adipose tissue weight- Browning of white adipose tissue (WAT)
Mechanism of Action - Downregulation of adipogenic transcription factors (e.g., PPARγ, C/EBPα)- Activation of PPARγ for browning- Inhibition of phosphodiesterase-4 (PDE4)- Increased expression of browning markers (e.g., UCP1)
Quantitative Data This compound administration (0.1g/kg for 7 days) in mice attenuated gains in body and epididymal adipose tissue weights.Dietary supplementation of this compound significantly increased the expression of UCP1 protein in subcutaneous adipose tissues of mice.
Experimental Protocols

In Vitro Adipogenesis Assay Protocol (General)

  • Cell Line: 3T3-L1 preadipocytes.

  • Adipocyte Differentiation: Confluent 3T3-L1 cells are induced to differentiate into mature adipocytes using a cocktail of insulin, dexamethasone, and IBMX.

  • This compound Treatment: this compound is added to the differentiation medium at various concentrations.

  • Oil Red O Staining: After several days of differentiation, cells are fixed and stained with Oil Red O solution to visualize and quantify intracellular lipid accumulation. The stain is then extracted and absorbance is measured.

  • Gene Expression Analysis (qPCR): RNA is extracted from treated cells and the expression of key adipogenic genes (e.g., PPARγ, C/EBPα) and browning markers (e.g., UCP1) is measured by quantitative real-time PCR.

In Vivo Diet-Induced Obesity Model Protocol (General)

  • Animal Model: Male C57BL/6 mice are often used.

  • Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

  • This compound Administration: this compound is administered to the mice, either mixed into the high-fat diet or by oral gavage.

  • Body Weight and Food Intake: Body weight and food intake are monitored regularly throughout the study.

  • Tissue Collection and Analysis: At the end of the study, mice are euthanized, and various tissues, including white and brown adipose tissue, are collected, weighed, and processed for histological analysis and gene expression studies.

  • Blood Chemistry: Blood samples are collected to measure levels of glucose, insulin, and lipids.

Experimental Workflow: Validating Anti-Adipogenic Effects

anti_obesity_workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_model 3T3-L1 Preadipocytes invitro_treatment This compound Treatment during Differentiation invitro_model->invitro_treatment invitro_analysis Oil Red O Staining & Gene Expression (PPARγ, C/EBPα) invitro_treatment->invitro_analysis invivo_model High-Fat Diet-Induced Obese Mice invitro_analysis->invivo_model Hypothesis Generation invivo_treatment This compound Administration invivo_model->invivo_treatment invivo_analysis Body Weight, Adipose Tissue Mass, Gene Expression (UCP1) invivo_treatment->invivo_analysis

Caption: Workflow for validating the anti-adipogenic effects of this compound from in vitro to in vivo.

Conclusion

The journey of this compound from a compound of interest in in vitro assays to a potential therapeutic agent requires rigorous validation in preclinical animal models. This guide highlights the progress made in corroborating the anticancer, anti-inflammatory, and anti-obesity effects of this compound in vivo. While the translation of these effects is promising, further research is imperative to elucidate the precise molecular mechanisms in a whole-organism context, establish optimal dosing and safety profiles, and ultimately pave the way for human clinical trials. The presented data and protocols aim to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating natural compound.

The Efficacy of Theobromine Compared to Synthetic Adenosine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of theobromine, a naturally occurring methylxanthine, with synthetic adenosine (B11128) receptor antagonists. The comparison is supported by quantitative experimental data on receptor binding affinities and detailed methodologies for the key experiments cited.

Introduction to Adenosine Receptor Antagonism

Adenosine is a ubiquitous neuromodulator that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] These receptors are involved in a multitude of physiological processes, including sleep regulation, cardiovascular function, and immune response. Antagonists of these receptors, which block the binding of endogenous adenosine, have significant therapeutic potential. The naturally occurring methylxanthine, this compound, found in cocoa, is a known non-selective adenosine receptor antagonist.[2] However, its relatively low potency has led to the development of highly selective and potent synthetic antagonists for targeted therapeutic applications, particularly in neurodegenerative disorders like Parkinson's disease.[1][3]

Quantitative Comparison of Receptor Binding Affinity

The efficacy of an antagonist is primarily determined by its binding affinity (Ki) for the receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and representative synthetic antagonists for human adenosine receptor subtypes. The data clearly illustrates the significantly higher affinity and selectivity of synthetic compounds, particularly for the A₂A receptor.

CompoundTypeA₁ Ki (nM)A₂A Ki (nM)A₂B Ki (nM)A₃ Ki (nM)Selectivity for A₂A (over A₁)
This compound Natural (Methylxanthine)210,000 - 280,000[4]>1,000,000[4]--Low
Caffeine (B1668208) Natural (Methylxanthine)90,000 - 110,000[4]80,000[4]--Low
Istradefylline Synthetic (Non-xanthine)2,8001.32,400>10,000~2154-fold
Preladenant Synthetic (Non-xanthine)>1,000[5]1.1[5][6]>1,000[5]>1,000[5]>909-fold[5]
Vipadenant Synthetic (Non-xanthine)68[7][8]1.3[7][8]63[8]1005[8]~52-fold[7][8]

Note: Ki values can vary slightly between studies depending on the experimental conditions. The data presented represents values cited in the provided sources.

Adenosine A₂A Receptor Signaling Pathway and Antagonism

The adenosine A₂A receptor is a Gs protein-coupled receptor. Its activation by adenosine triggers a signaling cascade that results in the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and other downstream effectors. Competitive antagonists like this compound and synthetic molecules block this pathway by preventing adenosine from binding to the receptor.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A2A_Receptor A₂A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2A_Receptor Activates Antagonist This compound / Synthetic Antagonist Antagonist->A2A_Receptor Blocks ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Activates

Caption: A₂A receptor signaling and the antagonistic action of this compound/synthetics.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two types of in vitro assays: radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It measures the ability of an unlabeled compound (the antagonist) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line (e.g., HEK-293) that has been engineered to stably express the human adenosine receptor subtype of interest (e.g., A₂A).

  • Incubation: The prepared membranes are incubated in a buffer solution containing:

    • A known concentration of a high-affinity radioligand (e.g., [³H]ZM241385 for A₂A receptors).

    • Varying concentrations of the unlabeled antagonist being tested (e.g., this compound or istradefylline).

  • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow A Prepare cell membranes expressing A₂A receptors B Incubate membranes with radioligand (e.g., [³H]ZM241385) and varying concentrations of antagonist A->B C Separate bound and free radioligand via rapid filtration B->C D Quantify radioactivity of bound ligand using scintillation counting C->D E Calculate IC₅₀ and convert to Ki value using Cheng-Prusoff equation D->E cAMP_Assay_Workflow A Culture whole cells expressing A₂A receptors B Pre-incubate cells with varying concentrations of the antagonist A->B C Stimulate cells with a fixed concentration of an A₂A agonist (e.g., CGS21680) B->C D Lyse cells and measure intracellular cAMP levels (e.g., via HTRF or ELISA) C->D E Calculate IC₅₀ value from concentration-response curve D->E

References

Theobromine vs. Prescription Antitussives: A Comparative Analysis of Cough Suppressant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence suggests that theobromine, a naturally occurring compound found in cocoa, may offer a safe and effective alternative to prescription cough suppressants. This guide provides a comprehensive comparison of the antitussive efficacy of this compound against commonly prescribed agents like codeine, supported by data from clinical and preclinical studies. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of cough therapeutics.

Executive Summary

Clinical research, most notably a randomized, double-blind, placebo-controlled study, has demonstrated that this compound can be more effective than codeine in suppressing cough induced by capsaicin (B1668287), a common method for evaluating antitussive agents.[1][2] The primary mechanism of action for this compound appears to be peripheral, targeting the inhibition of sensory nerve activation, which contrasts with the central nervous system depression associated with opioid-based antitussives like codeine.[2][3] While some studies on this compound for persistent cough have not met their primary endpoints for quality of life improvements, they have shown a positive trend in reducing cough severity and have established a good safety profile.[4][5][6]

Comparative Efficacy Data

The following table summarizes the quantitative data from a key study comparing this compound to codeine and placebo in the suppression of capsaicin-induced cough in healthy volunteers.

Treatment GroupDoseMean Capsaicin Concentration to Induce 5 Coughs (C5)Fold Increase in Capsaicin Concentration vs. Placebo
PlaceboN/A12.5 µM1.0
This compound1000 mg43.8 µM~3.5
Codeine60 mg28.8 µM~2.3

Data extracted from the Usmani et al. (2004) FASEB Journal study.

Experimental Protocols

Human Capsaicin Cough Challenge Study

A randomized, double-blind, placebo-controlled, crossover study design is often employed to assess the efficacy of antitussive agents.[3]

  • Subjects: Healthy, non-smoking volunteers with no history of respiratory illness.

  • Cough Induction: Inhalation of escalating concentrations of capsaicin, an extract of hot peppers, to determine the concentration required to induce a specific number of coughs (typically 2 or 5, denoted as C2 or C5).[7]

  • Treatment: Subjects receive single doses of this compound, a prescription antitussive (e.g., codeine), or a placebo in a randomized order, with a washout period between treatments.

  • Outcome Measures: The primary endpoint is the change in capsaicin concentration required to induce the target number of coughs after treatment compared to placebo. An increase in the required capsaicin concentration indicates a more effective antitussive effect.

Below is a diagram illustrating the typical workflow of such a clinical trial.

G cluster_screening Screening & Baseline cluster_treatment Treatment Periods (Crossover Design) cluster_analysis Data Analysis screening Subject Screening baseline Baseline Cough Challenge (C5 Determination) screening->baseline treatment_A Treatment A (e.g., this compound) baseline->treatment_A cough_challenge_A Post-Treatment Cough Challenge treatment_A->cough_challenge_A treatment_B Treatment B (e.g., Codeine) cough_challenge_B Post-Treatment Cough Challenge treatment_B->cough_challenge_B treatment_C Treatment C (e.g., Placebo) cough_challenge_C Post-Treatment Cough Challenge treatment_C->cough_challenge_C washout_1 Washout Period washout_1->treatment_B washout_2 Washout Period washout_2->treatment_C cough_challenge_A->washout_1 cough_challenge_B->washout_2 analysis Compare Changes in C5 Across Treatments cough_challenge_C->analysis

Figure 1: Experimental workflow of a human cough challenge study.

Signaling Pathways and Mechanism of Action

This compound's antitussive effect is believed to be mediated peripherally through the inhibition of the vagus nerve's sensory afferents, which are responsible for initiating the cough reflex.[1] This is in contrast to opioid antitussives like codeine, which act centrally on the cough center in the brainstem. The proposed mechanisms for this compound include the inhibition of phosphodiesterases and the blockade of adenosine (B11128) receptors.[4][5]

The following diagram illustrates the proposed peripheral mechanism of action of this compound.

G cluster_airway Airway Lumen cluster_nerve Sensory Nerve Ending (Vagus Nerve) irritant Cough Stimulus (e.g., Capsaicin, Citric Acid) receptor Receptor Activation irritant->receptor depolarization Nerve Depolarization receptor->depolarization signal Signal to Brainstem (Cough Center) depolarization->signal cough Cough Reflex signal->cough This compound This compound This compound->depolarization Inhibits

Figure 2: Proposed peripheral mechanism of action of this compound.

Comparative Efficacy Visualization

The results from the Usmani et al. (2004) study clearly indicate a superior antitussive effect of this compound compared to both codeine and placebo in the context of capsaicin-induced cough.

The following diagram provides a logical comparison of the findings.

G cluster_comparison Antitussive Efficacy Comparison (Capsaicin Challenge) This compound This compound codeine Codeine This compound->codeine More Effective Than placebo Placebo codeine->placebo More Effective Than

Figure 3: Logical comparison of antitussive efficacy.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for a new class of antitussive drugs.[3] Its peripheral mechanism of action offers a significant advantage over centrally acting opioids, potentially avoiding side effects such as sedation, nausea, and the risk of dependence.[4][8] While this compound has shown superior efficacy in cough challenge studies, further large-scale clinical trials are needed to fully establish its role in the treatment of acute and chronic cough across different patient populations.[1][2] The development of this compound-based therapeutics could represent a significant advancement in the management of cough.

References

assessing the synergistic effects of theobromine and caffeine on mood and performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The intricate interplay of theobromine and caffeine (B1668208), two naturally occurring methylxanthines, has garnered significant interest within the scientific community for its potential synergistic effects on mood, cognition, and physical performance. This guide provides an objective comparison of their individual and combined effects, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental designs.

Quantitative Analysis of Mood and Performance Metrics

The following tables summarize the quantitative data from key studies investigating the effects of this compound, caffeine, and their combination on various mood and performance parameters.

Study Treatment Group Dosage Key Findings on Mood Statistical Significance
Mitchell et al. (2011) [1][2]This compound700 mgDecreased self-reported calmness 3 hours after ingestion.p < 0.05
Caffeine120 mgIncreased self-reported alertness at 1, 2, and 3 hours post-ingestion. Increased contentedness at 1 and 2 hours post-ingestion.p < 0.05
This compound + Caffeine700 mg + 120 mgSimilar increases in alertness and contentedness as caffeine alone.Not specified
Judelson et al. (2013) [3][4]This compound100, 200, 400 mgNo consistent effect on mood state.p > 0.05
Caffeine100 mgSignificantly decreased lethargy/fatigue and increased vigor.p = 0.006 and p = 0.011, respectively
Study Treatment Group Dosage Key Findings on Performance Statistical Significance
Mitchell et al. (2011) [1][2]This compound700 mgNo significant effect on Digit Symbol Substitution Test (DSST) performance.Not specified
Caffeine120 mgNo significant effect on DSST performance.Not specified
This compound + Caffeine700 mg + 120 mgNo significant effect on DSST performance.Not specified
Judelson et al. (2013) [3][4]This compound100, 200, 400 mgNo consistent effect on vigilance.p > 0.05
Caffeine100 mgNo significant effect on vigilance mentioned in abstract.Not specified

Experimental Protocols

Mitchell et al. (2011): A Study on Mood, Psychomotor Performance, and Blood Pressure
  • Objective: To investigate the synergistic effects of this compound and caffeine on mood, psychomotor performance, and blood pressure.[1]

  • Participants: 24 healthy female subjects.[1]

  • Design: A double-blind, placebo-controlled, crossover study.

  • Treatments:

    • This compound (700 mg)

    • Caffeine (120 mg)

    • This compound (700 mg) + Caffeine (120 mg)

    • Placebo

  • Assessments:

    • Mood: Bond-Lader visual analogue scales.

    • Psychomotor Performance: Digit Symbol Substitution Test (DSST).

    • Physiological: Blood pressure measurements.

  • Timeline: Assessments were conducted at baseline and at 1, 2, and 3 hours post-administration.[1]

Judelson et al. (2013): An Investigation of Mood and Vigilance
  • Objective: To assess the effect of nutritionally relevant doses of this compound on mood and vigilance, with caffeine as a positive control.[3][4][5]

  • Participants: 24 healthy men (age, 23 ± 3 years).[3][4][5]

  • Design: A double-blind, placebo-controlled, six-trial crossover study.

  • Treatments:

    • This compound (100 mg, 200 mg, and 400 mg) delivered in a cocoa-based beverage.[3][4][5]

    • Control treatments (0 mg this compound, 400 mg this compound, and 100 mg caffeine) delivered in a non-cocoa beverage.[3][4][5]

  • Assessments:

    • Mood: Standardized self-report questionnaires.[3][5]

    • Vigilance: A 2-hour visual vigilance task.[3][5]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

Signaling_Pathways cluster_caffeine Caffeine cluster_this compound This compound Caffeine Caffeine C_AR Adenosine Receptors Caffeine->C_AR Antagonist C_PDE Phosphodiesterase (PDE) Caffeine->C_PDE Inhibitor C_CNS Central Nervous System Stimulation C_AR->C_CNS Leads to C_PDE->C_CNS This compound This compound T_AR Adenosine Receptors This compound->T_AR Weaker Antagonist T_PDE Phosphodiesterase (PDE) This compound->T_PDE Weaker Inhibitor T_PNS Peripheral Nervous System Effects T_AR->T_PNS Leads to T_PDE->T_PNS

Signaling Pathways of Caffeine and this compound

Experimental_Workflow cluster_screening Participant Recruitment cluster_design Study Design cluster_intervention Intervention cluster_assessment Assessment P_Screening Screening of Healthy Volunteers Informed_Consent Informed Consent P_Screening->Informed_Consent Randomization Randomization to Treatment Sequence Informed_Consent->Randomization Crossover Crossover Design (Washout Period) Randomization->Crossover T1 This compound T2 Caffeine T3 Combination T4 Placebo Baseline Baseline Measurements T4->Baseline Post_Admin Post-Administration Measurements (e.g., 1, 2, 3 hours) Baseline->Post_Admin Post_Admin->Crossover Next Period

Generalized Experimental Workflow

Synergistic_Effects This compound This compound Mood Enhanced Mood (Alertness, Contentedness) This compound->Mood Performance Improved Cognitive Performance This compound->Performance Side_Effects Mitigated Side Effects (e.g., Blood Pressure) This compound->Side_Effects Potential Mitigation Caffeine Caffeine Caffeine->Mood Caffeine->Performance Caffeine->Side_Effects Induces

Logical Relationship of Synergistic Effects

Discussion and Future Directions

The available evidence suggests that caffeine is a more potent central nervous system stimulant than this compound, leading to more pronounced effects on alertness and vigor.[3][4][5] this compound, on the other hand, exhibits more subtle psychoactive effects and may primarily act via peripheral physiological changes.[1] The combination of this compound and caffeine appears to retain the mood-enhancing effects of caffeine, while potentially mitigating some of its cardiovascular side effects, such as increased blood pressure.[1]

However, the synergistic effects on cognitive and physical performance remain less clear, with the cited studies showing no significant improvements in the tasks assessed. Future research should employ a broader range of performance measures and explore different dosage ratios to fully elucidate the potential for synergistic performance enhancement. Understanding the precise mechanisms of their interaction at the molecular level will be crucial for the development of novel formulations for mood and cognitive enhancement.

References

comparing the metabolic pathways of theobromine and caffeine in humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic pathways of two closely related methylxanthines: theobromine and caffeine (B1668208). Understanding the nuances of their biotransformation is crucial for research into their physiological effects, therapeutic applications, and potential drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic cascades.

Introduction

This compound (3,7-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) are naturally occurring alkaloids found in products like cocoa, coffee, and tea. While structurally similar, their metabolic fates in the human body differ significantly, leading to distinct pharmacokinetic profiles and physiological effects. Both compounds are primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a central role.

Metabolic Pathways: A Head-to-Head Comparison

The metabolism of both this compound and caffeine is a multi-step process involving demethylation and oxidation. The key enzyme responsible for the initial breakdown of caffeine is CYP1A2.[1][2][3] this compound metabolism also involves CYP1A2, along with CYP2E1.[4][5][6]

Caffeine Metabolism

Caffeine is almost completely metabolized in the liver, with less than 3% excreted unchanged in urine.[1][7] The primary metabolic route, accounting for 70-80% of its breakdown, is N-3 demethylation to its major metabolite, paraxanthine (B195701) (1,7-dimethylxanthine).[1][8] Other demethylation pathways lead to the formation of this compound (around 7-8%) and theophylline (B1681296) (approximately 7-8%).[1] A smaller portion of caffeine undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[1] Paraxanthine and other dimethylxanthine metabolites are further metabolized to monomethylxanthines, methyluric acids, and other derivatives.[1]

This compound Metabolism

This compound is also metabolized in the liver. Its primary metabolic pathways involve N-demethylation and oxidation.[6][9] The major metabolites of this compound found in human urine are 7-methylxanthine (B127787) (34–48%), followed by 3-methylxanthine (B41622) (20%).[10] Other metabolites include 7-methyluric acid, 3,7-dimethyluric acid, and 6-amino-5-[N-methylformylamino]-1-methyluracil.[10][11] A notable portion of this compound (1-18%) is excreted unchanged in the urine.[10] Unlike caffeine, this compound does not metabolize into caffeine in humans.[9]

Quantitative Data Summary

The following tables provide a quantitative comparison of the pharmacokinetic parameters and metabolite profiles of this compound and caffeine.

Table 1: Comparative Pharmacokinetics of this compound and Caffeine

ParameterThis compoundCaffeineReference(s)
Half-life 6-12 hours2.5-5 hours[5][8][12][13][14]
Time to Peak Plasma Concentration 2-3 hours30-40 minutes[5][12]
Primary Metabolizing Enzymes CYP1A2, CYP2E1CYP1A2[1][2][3][4][5][6]
Unchanged in Urine 1-18%< 3%[1][7][10]

Table 2: Primary Metabolite Distribution of Caffeine

MetabolitePercentage of Total MetabolismReference(s)
Paraxanthine (1,7-dimethylxanthine) 70-80%[1][8]
This compound (3,7-dimethylxanthine) ~7-8%[1]
Theophylline (1,3-dimethylxanthine) ~7-8%[1]
1,3,7-trimethyluric acid ~15%[1]

Table 3: Major Urinary Metabolites of this compound

MetabolitePercentage of Urinary MetabolitesReference(s)
7-Methylxanthine 34-48%[10]
3-Methylxanthine 20%[10]
7-Methyluric Acid 7-12%[10]
6-amino-5-[N-methylformylamino]-1-methyluracil 6-9%[10]
3,7-Dimethyluric Acid 1%[10]

Experimental Protocols

The study of this compound and caffeine metabolism relies on various analytical techniques. A common and robust method for the quantification of these methylxanthines and their metabolites in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Key Experimental Method: LC-MS/MS for Quantification in Biological Fluids

Objective: To selectively quantify this compound, caffeine, and their primary metabolites in human plasma, urine, and saliva.

Methodology:

  • Sample Preparation:

    • Biological samples (plasma, urine, saliva) are subjected to protein precipitation to remove larger molecules. This is often achieved by adding a solvent like acetonitrile (B52724).

    • For improved accuracy, an isotopically labeled internal standard (e.g., 13C3-caffeine) is added to the samples.[15]

    • The samples are then centrifuged, and the supernatant containing the analytes of interest is collected.

    • The supernatant may be diluted to minimize matrix effects.[15][16]

  • Chromatographic Separation:

    • The prepared samples are injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Separation is typically achieved on a C18 reversed-phase column.

    • A gradient elution is employed using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[15][16]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a specific product ion. The monitoring of this specific transition (precursor ion → product ion) provides high selectivity and sensitivity for quantification.

  • Data Analysis:

    • The peak areas of the analytes are integrated and compared to the peak area of the internal standard.

    • A calibration curve is generated using standards of known concentrations to quantify the amount of each analyte in the biological samples.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of caffeine and this compound.

caffeine_metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~70-80% (CYP1A2) This compound This compound (3,7-Dimethylxanthine) Caffeine->this compound ~7-8% (CYP1A2, CYP2E1) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~7-8% (CYP1A2, CYP2E1) TMU 1,3,7-Trimethyluric Acid Caffeine->TMU ~15% Monomethylxanthines Monomethylxanthines Paraxanthine->Monomethylxanthines This compound->Monomethylxanthines Theophylline->Monomethylxanthines Methyluric_Acids Methyluric Acids Monomethylxanthines->Methyluric_Acids

Caption: Metabolic pathway of caffeine in humans.

theobromine_metabolism This compound This compound (3,7-Dimethylxanthine) Methylxanthine_7 7-Methylxanthine This compound->Methylxanthine_7 (CYP1A2, CYP2E1) Methylxanthine_3 3-Methylxanthine This compound->Methylxanthine_3 (CYP2E1) Dimethyluric_Acid 3,7-Dimethyluric Acid This compound->Dimethyluric_Acid Unchanged Excreted Unchanged This compound->Unchanged Methyluric_Acid_7 7-Methyluric Acid Methylxanthine_7->Methyluric_Acid_7 (Xanthine Oxidase)

Caption: Metabolic pathway of this compound in humans.

Conclusion

The metabolic pathways of this compound and caffeine, while sharing some enzymatic machinery, exhibit distinct profiles in terms of primary metabolites and pharmacokinetic parameters. Caffeine is predominantly metabolized to paraxanthine, leading to a shorter half-life. In contrast, this compound's metabolism yields a higher proportion of monomethylxanthines and a significant amount is excreted unchanged, contributing to its longer half-life. These differences are fundamental to their varying physiological effects and should be carefully considered in pharmacological and toxicological research, as well as in the development of new therapeutic agents.

References

Navigating Matrix Effects: A Comparative Guide to Non-Matched Matrix Calibration for Theobromine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate quantification of analytes like theobromine is paramount. This guide provides a comparative analysis of using a non-matched matrix calibration curve against the traditional matrix-matched approach for this compound quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Experimental data and detailed protocols are presented to support the validation of this alternative approach, which can be particularly useful when blank biological matrices are scarce or difficult to obtain.

The inherent challenge in bioanalytical LC-MS/MS is the "matrix effect," where co-eluting endogenous components of a biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1] The conventional method to compensate for these effects is to prepare calibration standards in the same biological matrix as the samples (a matrix-matched calibration). However, obtaining a consistent and analyte-free source of some biological matrices can be challenging.[2][3]

A study by Mendes et al. (2019) demonstrated that a calibration curve prepared in a non-matched matrix (solvent) can provide accurate and precise quantification of this compound in human plasma when an appropriate internal standard is used.[2][3][4] The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby normalizing the response.[5][6]

Performance Comparison: Matrix-Matched vs. Non-Matched Calibration

A direct comparison of validation parameters for this compound quantification using a calibration curve prepared in human plasma (matrix-matched) versus one prepared in solvent (non-matched) reveals a high degree of similarity in performance. The data, summarized from the findings of Mendes et al. (2019), underscores the viability of the non-matched approach.

Validation ParameterMatrix-Matched (Human Plasma)Non-Matched (Solvent)Acceptance Criteria
Linearity (R²) >0.99>0.99≥0.99
Limit of Detection (LOD) Similar to SolventSimilar to Plasma-
Limit of Quantification (LOQ) Similar to SolventSimilar to Plasma-
Intra-day Precision (%CV) ≤ 15%≤ 15%≤15% (≤20% for LLOQ)
Inter-day Precision (%CV) ≤ 15%≤ 15%≤15% (≤20% for LLOQ)
Intra-day Accuracy (%RE) Within ±15%Within ±15%Within ±15% (±20% for LLOQ)
Inter-day Accuracy (%RE) Within ±15%Within ±15%Within ±15% (±20% for LLOQ)

Data summarized from Mendes et al. (2019).[2]

Experimental Protocols

The following is a detailed methodology for the validation of a non-matched matrix calibration curve for this compound quantification in human plasma by LC-MS/MS, based on the work of Mendes et al. (2019).[2][7]

Preparation of Standard and QC Samples
  • Stock Solutions: Prepare individual stock solutions of this compound and its stable isotope-labeled internal standard (e.g., this compound-d6) in a suitable organic solvent like methanol.

  • Calibration Standards (Non-Matched): Prepare a series of working standard solutions by serially diluting the this compound stock solution in the solvent. These will be used to construct the calibration curve. For example, calibrant concentrations for this compound could be 3.6, 12.6, 54.2, 162.2, 360.5, and 540.5 ng/mL.[2]

  • Quality Control (QC) Samples (Matrix-Matched): Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with known amounts of this compound. For instance, low, medium, and high concentration levels for this compound could be 5.5, 36.0, and 315.7 ng/mL, respectively.[2]

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, QC, or unknown), add the internal standard solution (e.g., 36.0 ng/mL of this compound-d6).[2]

  • Add a protein precipitation agent, such as three volumes of methanol.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for a sufficient time to pellet the precipitated proteins.[7]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried residue in a mobile phase-compatible solution (e.g., 2% acetonitrile (B52724) and 0.1% formic acid).[7]

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.[7]

    • Flow Rate: A suitable flow rate for the column dimensions should be used.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI) is generally employed for this compound analysis.[7]

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.

Validation Procedure

To validate the non-matched matrix calibration curve, the following parameters should be assessed according to regulatory guidelines such as the ICH M10.[8]

  • Selectivity: Analyze blank plasma samples from multiple sources to ensure no significant interferences are observed at the retention time of this compound and the internal standard.

  • Linearity: Construct the calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibrants. A linear regression with a weighting factor (e.g., 1/x²) is typically applied. The coefficient of determination (R²) should be >0.99.[2]

  • Accuracy and Precision: Analyze the matrix-matched QC samples against the non-matched calibration curve over several days to determine the intra- and inter-day accuracy and precision. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[9]

  • Matrix Effect: While the use of a stable isotope-labeled internal standard is intended to compensate for matrix effects, it is good practice to evaluate it. This can be done by comparing the peak response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

  • Stability: Evaluate the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, and long-term storage).

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the underlying logic for employing a non-matched matrix calibration.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Stock This compound & IS Stock Solutions Cal_Standards Calibration Standards (in Solvent) Stock->Cal_Standards QC_Samples QC Samples (in Blank Plasma) Stock->QC_Samples LC_Separation LC Separation (C18 Column) Cal_Standards->LC_Separation Add_IS Add Internal Standard QC_Samples->Add_IS Study_Samples Study Samples (Plasma) Study_Samples->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Calibration_Curve Construct Calibration Curve (from Solvent Standards) MS_Detection->Calibration_Curve Quantify_QC Quantify QC Samples MS_Detection->Quantify_QC Calibration_Curve->Quantify_QC Assess_Validation Assess Accuracy, Precision, Linearity Quantify_QC->Assess_Validation

Caption: Experimental workflow for validating a non-matched matrix calibration.

G Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) IS Stable Isotope-Labeled Internal Standard (IS) Matrix_Effect->IS Affects Similarly Analyte This compound (Analyte) Matrix_Effect->Analyte Affects Non_Matched_Cal Non-Matched Calibration Curve (in Solvent) IS->Non_Matched_Cal Corrects for Matrix Effect Analyte->Non_Matched_Cal Quantified Against Accurate_Quant Accurate Quantification Non_Matched_Cal->Accurate_Quant Enables

Caption: Rationale for using an internal standard with non-matched calibration.

References

A Comparative Analysis of Theobromine and Pentoxifylline on Cerebral Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced effects of vasoactive compounds on cerebral hemodynamics is paramount. This guide provides a detailed comparative analysis of two such compounds: theobromine, a naturally occurring methylxanthine found in cacao, and pentoxifylline (B538998), a synthetic xanthine (B1682287) derivative. Both substances are known to influence blood flow, but they exhibit distinct mechanisms and have been studied in different clinical contexts. This document aims to objectively compare their performance, supported by experimental data, to inform future research and therapeutic development.

Quantitative Analysis of Cerebral Blood Flow Effects

The following table summarizes the quantitative effects of this compound and pentoxifylline on cerebral blood flow (CBF) as reported in various studies. It is important to note that direct comparative trials are scarce, and the data is collated from separate investigations.

CompoundSubject PopulationDosageMethod of CBF MeasurementKey Findings
Pentoxifylline Patients with cerebrovascular disease400 mg and 800 mg (oral)Xenon-133 (B1212064) clearance techniqueGlobal CBF significantly increased with 800 mg. Regional CBF increased significantly 2 hours after both 400 mg and 800 mg doses.[1][2]
Pentoxifylline Patients with chronic cerebrovascular disease1200 mg/day for 30 days (oral) or 400 mg (IV infusion)Intravenous 133Xe clearance techniqueCBF was significantly increased by both acute and chronic administration.[3]
Pentoxifylline Patients with vascular dementia400 mg three times daily for 8 weeksInhalative 133Xenon clearance techniqueMean regional CBF increased by +16.4% from baseline at 8 weeks, with a +40% increase in hypoemic regions.[4]
This compound (as a component of flavanol-rich cocoa)Healthy elderly individualsDaily consumption of flavanol-rich cocoa (containing ~600 mg this compound) for two weeksNot specifiedAfter two weeks, a significant 10% increase in cerebral blood flow response was observed 8 hours post-ingestion.[5]
This compound N/A (General Statement)N/AN/AActs as a vasodilator, which widens blood vessels and can improve blood flow.[6][7]

Mechanisms of Action: A Comparative Overview

While both this compound and pentoxifylline are methylxanthine derivatives, their primary mechanisms for influencing cerebral blood flow have distinct features.

This compound primarily acts through two pathways:

  • Phosphodiesterase (PDE) Inhibition : By inhibiting PDE enzymes, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[6][8][9] This leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and increased blood flow.[6]

  • Adenosine Receptor Antagonism : this compound blocks adenosine receptors (A1 and A2A), which mitigates the vasoconstrictive effects of adenosine, further promoting vasodilation.[6][10]

Pentoxifylline 's effects are more multifaceted:

  • Phosphodiesterase (PDE) Inhibition : Similar to this compound, pentoxifylline inhibits PDE, leading to vasodilation.[1][11]

  • Hemorheological Effects : A key differentiator is pentoxifylline's ability to improve blood rheology. It increases red blood cell flexibility, inhibits platelet aggregation, and reduces blood viscosity.[12][13][14] These actions enhance the ability of blood to flow through microvasculature.

  • Anti-inflammatory Properties : Pentoxifylline has been shown to have anti-inflammatory effects, which may contribute to its benefits in vascular diseases.[11][15]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways for this compound and pentoxifylline in mediating their effects on cerebral blood flow.

Theobromine_Signaling_Pathway cluster_cAMP This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits AdenosineReceptor Adenosine Receptors (A1, A2A) This compound->AdenosineReceptor blocks cAMP cAMP increased Vasodilation Vasodilation AdenosineReceptor->Vasodilation promotes cAMP->Vasodilation leads to CBF Increased Cerebral Blood Flow Vasodilation->CBF cAMP_helper->cAMP inhibition leads to

Caption: Signaling pathway of this compound on cerebral blood flow.

Pentoxifylline_Signaling_Pathway Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) Pentoxifylline->PDE inhibits RBC Red Blood Cell Deformability Pentoxifylline->RBC increases Platelet Platelet Aggregation Pentoxifylline->Platelet inhibits Viscosity Blood Viscosity Pentoxifylline->Viscosity decreases Vasodilation Vasodilation PDE->Vasodilation inhibition leads to BloodRheology Improved Blood Rheology RBC->BloodRheology Platelet->BloodRheology Viscosity->BloodRheology CBF Increased Cerebral Blood Flow Vasodilation->CBF BloodRheology->CBF

Caption: Signaling pathway of Pentoxifylline on cerebral blood flow.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the results. Below are summaries of the experimental protocols.

Study on Pentoxifylline in Cerebrovascular Disease (Oral Administration)

  • Objective : To determine the immediate effects of oral pentoxifylline on cerebral blood flow in patients with cerebrovascular disease.[1][2]

  • Subjects : 10 patients with cerebrovascular disease.[1][2]

  • Intervention : Patients received either 400 mg (n=4) or 800 mg (n=6) of pentoxifylline orally.[1][2]

  • Measurement of Cerebral Blood Flow : Regional cerebral blood flow was measured at baseline and 2, 4, and 6 hours after drug administration using the xenon-133 clearance technique with 16 detectors (eight per hemisphere).[1][2]

  • Outcome Measures : Changes in global and regional cerebral blood flow from baseline.[1][2]

Study on this compound (in Flavanol-Rich Cocoa) in Healthy Elderly

  • Objective : To assess the cerebral blood flow response to daily consumption of flavanol-rich cocoa.[5]

  • Subjects : Healthy elderly individuals.[5]

  • Intervention : Daily consumption of a flavanol-rich cocoa drink containing approximately 600 mg of this compound for two weeks.[5]

  • Measurement of Cerebral Blood Flow : The specific technique for measuring mean flow velocity (MFV) was not detailed in the abstract but was measured at 2, 4, 6, and 8 hours after ingestion.[5]

  • Outcome Measures : Changes in cerebral blood flow response over the two-week period.[5]

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical trial investigating the effects of a compound on cerebral blood flow.

Experimental_Workflow Start Start: Subject Recruitment (e.g., Patients with Cerebrovascular Disease) Screening Inclusion/Exclusion Criteria Screening Start->Screening Baseline Baseline CBF Measurement (e.g., Xenon-133 Clearance) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group (e.g., Pentoxifylline/Theobromine) Randomization->GroupA Group A GroupB Placebo Group Randomization->GroupB Group B Intervention Drug Administration (Specified Dosage and Duration) GroupA->Intervention GroupB->Intervention FollowUp Follow-up CBF Measurements (at predefined time points) Intervention->FollowUp DataAnalysis Data Analysis (Comparison between groups) FollowUp->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Generalized experimental workflow for CBF studies.

Conclusion

Both this compound and pentoxifylline demonstrate the potential to enhance cerebral blood flow, primarily through vasodilation mediated by phosphodiesterase inhibition. Pentoxifylline offers an additional, significant advantage through its hemorheological effects, which have been substantiated in patient populations with cerebrovascular disease.[12][13][14] The evidence for this compound, while promising, is largely derived from studies of cocoa products and would benefit from more direct investigation with the isolated compound.[5]

For researchers, this comparative analysis highlights the need for head-to-head clinical trials to directly compare the efficacy and safety of these two compounds. Such studies would be invaluable in determining their respective therapeutic potential in the management of conditions characterized by compromised cerebral perfusion. Drug development professionals may consider the distinct mechanisms of action as a basis for targeted therapeutic strategies, with pentoxifylline's rheological benefits being particularly relevant for patients with underlying blood viscosity issues.

References

A Comparative Guide to the In Vitro and In Vivo Toxicity of Theobromine and Caffeine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two widely consumed methylxanthines: theobromine and caffeine (B1668208). By summarizing key experimental data from both in vitro and in vivo models, this document aims to equip researchers with the necessary information to inform study design, risk assessment, and drug development processes. Detailed methodologies for pivotal toxicity assays are provided, alongside visual representations of the primary signaling pathways involved in their toxic effects.

Executive Summary

This compound and caffeine, while structurally similar, exhibit distinct toxicological profiles. Generally, caffeine demonstrates a higher acute toxicity in vivo compared to this compound. In vitro studies also suggest differential effects on cell viability and genotoxicity. The primary mechanisms underlying their toxicity involve the antagonism of adenosine (B11128) receptors and the inhibition of phosphodiesterase enzymes, with caffeine typically exhibiting a stronger interaction with these targets.

In Vivo Toxicity Comparison

Acute toxicity is predominantly assessed by determining the median lethal dose (LD50), the dose required to be fatal to 50% of a test population. The following tables summarize the LD50 values for this compound and caffeine in various animal models.

Table 1: Acute Oral LD50 Values in Rodents
CompoundSpeciesLD50 (mg/kg)Reference
This compound Rat950[1]
Mouse1356[2]
Caffeine Rat200-400[2]
Mouse185[2]
Table 2: Acute Oral LD50 Values in Canines
CompoundSpeciesLD50 (mg/kg)Reference
This compound Dog100-200[3][4]
Caffeine Dog100-200[3][4]

Note: While the reported LD50 ranges are similar in dogs, clinical signs of toxicity for this compound can appear at lower doses (20 mg/kg) compared to what is generally reported for caffeine.[4]

In Vitro Toxicity Comparison

In vitro assays are crucial for elucidating cellular mechanisms of toxicity, including effects on cell viability (cytotoxicity) and genetic material (genotoxicity).

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by half. While direct comparative studies across multiple cell lines are limited, available data provides insights into their cytotoxic potential.

Table 3: Comparative Cytotoxicity Data
CompoundCell LineAssayEndpointIC50 (µM)Reference
This compound A549 (Human Lung Carcinoma)MTT AssayCell Viability16.02 (24h)[5][6]
10.76 (48h)[5][6]
Caffeine SH-SY5Y (Human Neuroblastoma)Cell Viability AssayCell ViabilityToxic at 1000 µM[7]

It is important to note that a direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions.

Genotoxicity Profile

Genotoxicity assays assess the potential of substances to damage DNA. Key assays include the Ames test for mutagenicity and the chromosome aberration test for clastogenicity.

Table 4: Summary of Genotoxicity Findings
CompoundAssaySystemResultReference
This compound Ames TestSalmonella typhimuriumNegative[8][9]
Chromosome AberrationCHO CellsNegative[8][9]
Caffeine Ames TestSalmonella typhimuriumGenerally Negative, some positive results reported[10]
Chromosome AberrationHuman LymphocytesPositive[8]

Signaling Pathways in this compound and Caffeine Toxicity

The primary mechanisms of action for both this compound and caffeine at toxic concentrations are the blockade of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

Adenosine_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound AdenosineReceptor Adenosine Receptor (A1, A2A) This compound->AdenosineReceptor Blocks Caffeine Caffeine Caffeine->AdenosineReceptor Blocks Adenosine Adenosine Adenosine->AdenosineReceptor Activates AC_inactive Adenylyl Cyclase (Inactive) AdenosineReceptor->AC_inactive Inhibits (A1) Activates (A2A) AC_active Adenylyl Cyclase (Active) cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active CellularResponse Cellular Response (e.g., Increased Neuronal Firing) cAMP->CellularResponse Leads to

Adenosine Receptor Antagonism by this compound and Caffeine.

Phosphodiesterase_Inhibition cluster_intracellular Intracellular Space cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate AMP 5'-AMP PDE->AMP Metabolizes to Increased_cAMP Increased cAMP levels This compound This compound This compound->PDE Inhibits Caffeine Caffeine Caffeine->PDE Inhibits CellularResponse Downstream Effects (e.g., smooth muscle relaxation, increased heart rate) Increased_cAMP->CellularResponse Leads to

Inhibition of Phosphodiesterase by this compound and Caffeine.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are representative protocols for key in vitro and in vivo toxicity assays.

In Vitro Experimental Protocols

In_Vitro_Toxicity_Workflow start Start cell_culture Cell Line Culture (e.g., HepG2, SH-SY5Y, CHO) start->cell_culture treatment Treatment with this compound or Caffeine (Dose-response concentrations) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) treatment->cytotoxicity genotoxicity Genotoxicity Assays treatment->genotoxicity data_analysis Data Analysis (IC50, % Aberrations) cytotoxicity->data_analysis ames Ames Test (Salmonella typhimurium) genotoxicity->ames chromosome_aberration Chromosome Aberration Test (e.g., CHO cells) genotoxicity->chromosome_aberration ames->data_analysis chromosome_aberration->data_analysis end End data_analysis->end

General Workflow for In Vitro Toxicity Testing.

1. Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The assay evaluates the ability of a test substance to cause mutations that revert the bacteria to a histidine-independent state (his+), allowing them to grow on a histidine-deficient medium.

  • Methodology:

    • Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537, which detect different types of mutations.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.[11]

    • Procedure: The bacterial culture, test compound (at various concentrations), and S9 mix (if applicable) are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.[11][12]

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants compared to the negative control.[11][12]

2. In Vitro Mammalian Chromosome Aberration Test

  • Principle: This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Methodology:

    • Cell Lines: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[13][14][15]

    • Exposure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 fraction).[13]

    • Metaphase Arrest: After a suitable incubation period, a spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.[15][16]

    • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

    • Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[15][16]

In Vivo Experimental Protocols

1. Acute Oral Toxicity Study (e.g., following OECD Guideline 423)

  • Principle: This method is used to determine the acute toxicity of a substance after a single oral dose. It aims to identify the dose range that causes mortality or significant toxic effects.

  • Methodology:

    • Animal Model: Typically, rats or mice are used. The study usually starts with a single sex (often females).[4][17]

    • Dosing: A stepwise procedure is used, starting with a dose expected to be non-lethal. The substance is administered by gavage.[4][17]

    • Observation: Animals are observed for a period of 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight. All mortalities are recorded.[17]

    • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals.

    • Endpoint: The LD50 value is estimated based on the mortality data.

2. Repeated Dose 28-Day Oral Toxicity Study (e.g., following OECD Guideline 407)

  • Principle: This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period. It helps to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Methodology:

    • Animal Model: The rat is the preferred species. At least three dose groups and a control group are used, with an equal number of male and female animals in each group.[2][4][18]

    • Administration: The test substance is administered orally on a daily basis for 28 days.

    • Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Towards the end of the study, hematology, clinical biochemistry, and urinalysis are performed.[18]

    • Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is conducted.[18]

    • Endpoints: The study identifies target organs of toxicity and determines the NOAEL.

Conclusion

The data presented in this guide highlights the nuanced differences in the toxicity of this compound and caffeine. While both methylxanthines share common mechanisms of action, the potency and, consequently, the toxicological outcomes differ. Caffeine generally exhibits greater acute toxicity and a more pronounced effect on the central nervous system. This compound, while less acutely toxic, can still induce significant adverse effects, particularly in species with slower metabolism, such as canines. For researchers and drug development professionals, a thorough understanding of these differences is paramount for accurate risk assessment and the design of safe and effective therapeutic agents. Further head-to-head comparative studies, particularly in a wider range of in vitro models, would be beneficial to further refine our understanding of their relative toxicities.

References

Safety Operating Guide

Navigating Theobromine Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. Theobromine, a bitter alkaloid commonly found in the cacao plant, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step information for the proper disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1] Handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust particles.[1][2]

This compound Disposal Parameters

The following table summarizes key quantitative and qualitative data related to this compound disposal. It is crucial to note that chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[2][3]

ParameterValue/RecommendationSource
Oral LD50 (Rat) 1265 mg/kg[2][4]
Oral LD50 (Mouse) 837 mg/kg[2]
Sink Disposal Not Recommended[1]
Solid Waste Disposal Treat as chemical waste; do not dispose of in regular trash.[1][1]
Recommended Disposal Method Engage a licensed professional waste disposal service.[1][4][1][4]
Spill Cleanup Sweep up, then place into a suitable container for disposal. Provide ventilation.[2] For small spills, dampen the solid material with 5% ammonium (B1175870) hydroxide (B78521) before transferring to a container.[5][2][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a procedural process focused on safe containment, clear communication, and regulatory compliance.

  • Waste Identification and Segregation : All this compound waste, including contaminated consumables such as gloves, weighing papers, and pipette tips, should be treated as chemical waste.[1] This waste must be segregated from general laboratory trash.

  • Containerization :

    • Solid this compound Waste : Place in a clearly labeled, sealed, and leak-proof container that is compatible with the chemical.[1]

    • Contaminated Lab Supplies : Double-bag items like gloves and wipes in clear plastic bags to allow for visual inspection.[1]

  • Labeling : Affix a hazardous waste tag to the container.[1] The label must include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of waste generation

    • The specific location of origin (e.g., lab and room number)[1]

    • Clearly mark the container with "Hazardous Waste."[1]

  • Storage : Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should provide secondary containment to mitigate spills.

  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[1][4] It is also possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Experimental Protocols

The available information on this compound disposal does not include specific experimental protocols for its degradation or neutralization within a standard laboratory setting. The established and recommended procedure is the logistical process of segregation, containment, labeling, and transfer to a certified waste management entity.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Theobromine_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid this compound & Contaminated Items) ppe->segregate containerize_solid Containerize Solid this compound in Labeled, Sealed, Leak-Proof Container segregate->containerize_solid Pure/Solid Waste containerize_items Double-Bag Contaminated Items in Clear Plastic Bags segregate->containerize_items Contaminated Supplies label Affix Hazardous Waste Label (Name, Date, Location, Quantity) containerize_solid->label containerize_items->label store Store in Designated Hazardous Waste Area with Secondary Containment label->store contact Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact end End: Waste Transferred to Licensed Disposal Service contact->end

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Theobromine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Theobromine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to prevent exposure. The following table summarizes the required PPE, with specifications to ensure compliance with safety standards.

Body PartRequired PPESpecifications
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1]
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use.[1]
Body Laboratory coat or impervious clothingLong-sleeved to prevent skin contact.[1]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when engineering controls such as ventilation are inadequate or when handling large quantities that may generate dust.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible substances.[2]

  • Keep the container tightly closed when not in use.[2]

2. Preparation and Handling:

  • All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Avoid the formation of dust and aerosols during handling.[1]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[1]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound.[1]

  • Clean the work area and decontaminate any equipment used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All this compound waste, including unused product and contaminated materials (e.g., gloves, wipes, and weighing papers), must be collected in a clearly labeled, sealed, and leak-proof container.[3]

  • Waste Classification: Treat all this compound waste as hazardous chemical waste.[3]

  • Disposal Method: Do not dispose of this compound in the regular trash or down the drain.[3] Arrange for disposal through a licensed professional waste disposal service.[3]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the quantity, the date of generation, and the laboratory of origin.[3]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[2]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Spill Response:

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] For large spills, evacuate the area and contact your institution's emergency services.[1]

Below is a logical workflow for handling a this compound spill:

Theobromine_Spill_Workflow start Spill Occurs assess_spill Assess Spill Size start->assess_spill small_spill Small Spill assess_spill->small_spill Minor large_spill Large Spill assess_spill->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate notify_emergency Notify Emergency Services evacuate->notify_emergency end Spill Handled notify_emergency->end contain_spill Contain Spill don_ppe->contain_spill cleanup Clean Up Spill (Sweep, avoid dust) contain_spill->cleanup dispose Dispose of Waste in Labeled Container cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate decontaminate->end

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Theobromine
Reactant of Route 2
Reactant of Route 2
Theobromine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.